Synthesis and Mechanistic Evaluation of [(1-Methylpiperidin-4-yl)methyl]-(2-thienyl-methyl)amine: A Technical Whitepaper
Executive Summary The compound [(1-Methylpiperidin-4-yl)methyl]-(2-thienyl-methyl)amine (CAS: 883531-77-9) is a specialized secondary amine that integrates two highly privileged pharmacophores: a 1-methylpiperidine moiet...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The compound [(1-Methylpiperidin-4-yl)methyl]-(2-thienyl-methyl)amine (CAS: 883531-77-9) is a specialized secondary amine that integrates two highly privileged pharmacophores: a 1-methylpiperidine moiety and a thiophene ring [3]. Such structural motifs are foundational in medicinal chemistry, frequently serving as critical hinge-binding or solvent-exposed elements in kinase inhibitors, angiogenesis inhibitors, and ligands targeting G-protein coupled receptors (GPCRs) [4].
This whitepaper details a highly optimized, self-validating synthetic route for this compound. By leveraging a Direct Reductive Amination (DRA) strategy, researchers can achieve high yields while minimizing over-alkylation and toxic byproducts.
Retrosynthetic Analysis and Strategic Rationale
The most robust and scalable approach to synthesizing this asymmetric secondary amine is the reductive amination of thiophene-2-carboxaldehyde with (1-methylpiperidin-4-yl)methanamine [2].
Causality in Reagent Selection:
Historically, reductive aminations relied on sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaCNBH₃). However, these reagents present significant mechanistic and operational drawbacks:
NaBH₄ is overly reactive and aggressively reduces the starting aldehyde to its corresponding alcohol (thiophene-2-methanol) before the imine has time to fully form.
NaCNBH₃ is highly selective for imines but generates highly toxic hydrogen cyanide (HCN) gas during aqueous workup and requires strict, continuous pH monitoring.
To engineer a high-yielding and safe synthesis, Sodium Triacetoxyborohydride (STAB, NaB(OAc)₃H) is the optimal reducing agent [1]. The electron-withdrawing acetoxy groups significantly reduce the nucleophilicity of the hydride. Consequently, STAB is exceptionally selective for protonated imines (iminium ions) over neutral aldehydes, allowing the reaction to be run as a "one-pot" direct reductive amination without the risk of premature aldehyde reduction.
Mechanistic Workflow
The synthesis proceeds via a tandem condensation-reduction pathway. The primary amine attacks the aldehyde carbonyl to form a hemiaminal, which dehydrates to an imine. Acid catalysis protonates the imine into a highly electrophilic iminium ion, which is subsequently trapped by a hydride from STAB.
Experimental workflow and in-process controls for the direct reductive amination.
Experimental Methodology: A Self-Validating Protocol
This protocol is engineered as a self-validating system. By integrating In-Process Controls (IPCs) at critical mechanistic junctures, the chemist can definitively ascertain the success of each step before proceeding, thereby eliminating downstream purification failures.
Step 1: Imine Formation
Preparation : In an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve (1-methylpiperidin-4-yl)methanamine (1.0 eq, 10 mmol, 1.28 g) in anhydrous 1,2-dichloroethane (DCE) (30 mL).
Addition : Add thiophene-2-carboxaldehyde (1.05 eq, 10.5 mmol, 1.18 g) dropwise at room temperature under a dry nitrogen atmosphere.
Causality: The acid serves a dual purpose. It catalyzes the dehydration of the hemiaminal intermediate to form the imine and subsequently protonates the imine to form the highly electrophilic iminium ion, which is the actual species reduced by STAB [1].
Self-Validation (IPC 1) : Stir the mixture for 1 hour. Remove a 10 μL aliquot, dilute in methanol, and analyze via LC-MS.
Validation Check: Proceed to Step 2 only when the aldehyde peak is <5% and the imine mass ([M+H]⁺ m/z 223) is the predominant species.
Step 2: Hydride Reduction
Reduction : Portion-wise, add Sodium Triacetoxyborohydride (STAB) (1.5 eq, 15 mmol, 3.18 g) to the reaction mixture over 15 minutes to control the mild exotherm.
Self-Validation (IPC 2) : Stir the suspension at room temperature for 4 hours. Analyze via LC-MS.
Validation Check: The reaction is complete when the imine mass (m/z 223) is entirely replaced by the product mass ([M+H]⁺ m/z 225.1).
Step 3: Workup and Purification
Quenching : Carefully quench the reaction by adding saturated aqueous NaHCO₃ (30 mL).
Causality: This neutralizes the acetic acid and safely decomposes any unreacted STAB, preventing the formation of stubborn borate complexes with the newly formed secondary amine.
Extraction : Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (DCM) (3 x 20 mL).
Washing and Drying : Wash the combined organic layers with brine (30 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purification : Purify the crude residue via flash column chromatography (Silica gel, DCM:MeOH:NH₄OH 90:9:1) to yield the pure secondary amine.
Causality: The addition of 1% NH₄OH prevents the highly basic secondary and tertiary amines from streaking on the acidic silica gel, ensuring sharp, high-resolution elution bands.
Quantitative Data & Optimization Parameters
To further validate the chosen methodology, the following tables summarize the optimization landscape and the expected analytical characterization data for the final isolated product.
Table 1: Optimization of Reductive Amination Conditions
Entry
Solvent
Reducing Agent
Additive
Time (h)
Conversion (%)
Primary Observation
1
MeOH
NaBH₄
None
12
45%
High levels of thiophene-2-methanol side product.
2
THF
NaCNBH₃
AcOH (1 eq)
16
78%
Good yield, but hazardous workup required.
3
DCE
NaB(OAc)₃H
None
4
85%
Sluggish reduction of the neutral imine.
4
DCE
NaB(OAc)₃H
AcOH (1 eq)
4
>98%
Rapid, clean conversion to the target amine.
Table 2: Expected Analytical Characterization Data
Analytical Technique
Target Parameter
Expected Value / Observation
LC-MS (ESI+)
Molecular Ion[M+H]⁺
m/z 225.1
¹H NMR (CDCl₃)
Thiophene aromatic protons
δ 6.80 - 7.25 ppm (multiplets, 3H)
¹H NMR (CDCl₃)
Bridging CH₂ (Thiophene-CH₂-N)
δ 3.95 ppm (singlet, 2H)
¹H NMR (CDCl₃)
Bridging CH₂ (Piperidine-CH₂-N)
δ 2.55 ppm (doublet, 2H)
¹H NMR (CDCl₃)
Piperidine N-CH₃
δ 2.25 ppm (singlet, 3H)
Conclusion
The synthesis of [(1-Methylpiperidin-4-yl)methyl]-(2-thienyl-methyl)amine is highly efficient when executed via a direct reductive amination utilizing Sodium Triacetoxyborohydride (STAB) in the presence of acetic acid. By strictly adhering to the in-process controls (IPCs) outlined in this self-validating protocol, researchers can reliably produce this privileged building block with high purity, ready for downstream coupling in drug discovery campaigns.
References
Ahmed F. Abdel-Magid, Kenneth G. Carson, Bruce D. Harris, Cynthia A. Maryanoff, and Rekha D. Shah. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 1996. URL:[Link]
Connell, R., & Beebe, J. "Angiogenesis inhibitors and their therapeutic potential." Expert Opinion on Therapeutic Patents, 2001. URL:[Link]
Exploratory
Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of [(1-Methylpiperidin-4-yl)methyl]-(2-thienylmethyl)amine
Executive Summary In modern medicinal chemistry, the strategic selection of bifunctional building blocks is critical for developing high-affinity, target-specific ligands. [(1-Methylpiperidin-4-yl)methyl]-(2-thienylmethy...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In modern medicinal chemistry, the strategic selection of bifunctional building blocks is critical for developing high-affinity, target-specific ligands. [(1-Methylpiperidin-4-yl)methyl]-(2-thienylmethyl)amine (CAS: 883531-77-9)[1][2] is a highly versatile secondary amine scaffold that integrates two privileged pharmacophores: a basic 1-methylpiperidine moiety and a lipophilic thiophene ring. This whitepaper details the physicochemical properties, structural rationale, and validated synthetic workflows for utilizing this compound in drug discovery programs, particularly in the development of CNS-active agents and antiviral therapeutics.
Physicochemical & Structural Profiling
The utility of[(1-Methylpiperidin-4-yl)methyl]-(2-thienylmethyl)amine stems from its balanced physicochemical profile, which is highly favorable for lead optimization and central nervous system (CNS) penetration.
The architectural design of this molecule is not coincidental; it is engineered to maximize receptor interaction while maintaining favorable pharmacokinetic properties.
1-Methylpiperidine Ring: The tertiary amine acts as a basic center (pKa ~10). At physiological pH, it is protonated, allowing it to form critical salt bridges with conserved aspartate or glutamate residues within G-protein coupled receptors (GPCRs).
Thiophene Ring: Thiophene is a classic bioisostere for the benzene ring. It provides a site for hydrophobic interactions and
π−π
stacking within receptor binding pockets. Furthermore, its smaller steric bulk and altered electron density compared to benzene can significantly improve metabolic stability and modulate receptor subtype selectivity, as demonstrated in studies published in the regarding highly potent
σ1
receptor ligands[3][4].
Secondary Amine Linker: This serves as the primary vector for synthetic functionalization.
This specific combination of motifs has been successfully deployed in the synthesis of HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs)[5] and has shown promise in the development of leishmanicidal agents[6].
Pharmacophore model of [(1-Methylpiperidin-4-yl)methyl]-(2-thienylmethyl)amine.
Core Reactivity & Synthetic Workflows
The secondary amine is the focal point for derivatization. Because the molecule also contains a basic tertiary amine, synthetic protocols must be carefully designed to ensure chemoselectivity and ease of purification.
HATU-Mediated Amide Coupling Protocol
To generate amide derivatives, strong coupling reagents are required due to the mild steric hindrance provided by the two adjacent methylene groups and their bulky substituents.
Step-by-Step Methodology:
Activation: Dissolve the target carboxylic acid (1.1 eq) and HATU (1.2 eq) in anhydrous DMF (0.2 M). Add N,N-Diisopropylethylamine (DIPEA, 3.0 eq) and stir at room temperature for 15 minutes to form the active HOAt ester.
Causality: HATU is selected over EDC/HOBt due to its superior efficiency with sterically hindered secondary amines. DIPEA is chosen over triethylamine because its steric bulk prevents it from acting as a competing nucleophile.
Coupling: Add[(1-Methylpiperidin-4-yl)methyl]-(2-thienylmethyl)amine (1.0 eq) to the reaction mixture. Stir at room temperature for 2–4 hours.
In-Process Control (TLC): Spot the reaction mixture on a silica gel TLC plate. Develop with 10% MeOH in DCM containing 1% NH
4
OH. Stain with ninhydrin and heat.
Aqueous Workup: Dilute the mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO
3
(3x) and brine (1x).
Causality: The NaHCO
3
wash selectively partitions the water-soluble DMF, unreacted carboxylic acid, and the acidic byproducts of HATU (HOAt) into the aqueous layer, leaving the basic product in the organic layer.
Isolation: Dry the organic layer over anhydrous Na
2
SO
4
, filter, and concentrate under reduced pressure.
The Self-Validating System
This protocol is designed as a self-validating system to ensure absolute trustworthiness in the experimental outcome:
Validation Checkpoint 1 (Reaction Completion): The starting material contains a nucleophilic N–H bond that reacts with ninhydrin to form Ruhemann's purple. Upon successful amidation, the resulting tertiary amide lacks this N–H bond and will not stain. A negative ninhydrin stain definitively confirms the consumption of the starting amine.
Validation Checkpoint 2 (Mass Confirmation): LC-MS analysis of the crude organic layer will show a complete shift from the starting material mass (m/z 225 [M+H]
+
) to the calculated mass of the target amide, validating the chemoselective acylation.
Self-validating synthetic workflow for HATU-mediated amide coupling.
Analytical Characterization Standards
To verify the integrity of the purchased or synthesized [(1-Methylpiperidin-4-yl)methyl]-(2-thienylmethyl)amine building block, the following analytical signatures should be observed:
LC-MS: A dominant peak at m/z 225.1 [M+H]
+
in positive electrospray ionization (ESI+) mode.
1
H NMR (CDCl
3
, 400 MHz): Key diagnostic peaks include the thiophene aromatic protons (multiplet, ~6.90–7.25 ppm), the singlet for the N-methyl group on the piperidine ring (~2.25 ppm), and the distinct methylene protons adjacent to the secondary amine.
References
Design, Synthesis, and Evaluation of Thiophene[3,2-d]pyrimidine Derivatives as HIV-1 Non-nucleoside Reverse Transcriptase Inhibitors with Significantly Improved Drug Resistance Profiles. Journal of Medicinal Chemistry.[Link]
Thiophene Bioisosteres of Spirocyclic σ Receptor Ligands: Relationships between Substitution Pattern and σ Receptor Affinity. Journal of Medicinal Chemistry.[Link]
Spectroscopic Characterization of [(1-Methylpiperidin-4-yl)methyl]-(2-thienyl-methyl)amine: A Predictive Guide
Introduction [(1-Methylpiperidin-4-yl)methyl]-(2-thienyl-methyl)amine is a molecule of interest in medicinal chemistry and drug discovery due to its substructural motifs, which are present in various biologically active...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
[(1-Methylpiperidin-4-yl)methyl]-(2-thienyl-methyl)amine is a molecule of interest in medicinal chemistry and drug discovery due to its substructural motifs, which are present in various biologically active compounds. The piperidine ring is a common scaffold in pharmaceuticals, and the thiophene moiety is a well-established pharmacophore. A thorough understanding of the spectroscopic properties of this compound is crucial for its synthesis, identification, and quality control in research and development settings.
This technical guide provides a detailed predictive analysis of the spectroscopic data for [(1-Methylpiperidin-4-yl)methyl]-(2-thienyl-methyl)amine. As of the time of this writing, publicly available experimental spectroscopic data for this specific molecule is limited. Therefore, this document leverages established principles of nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy, along with data from structurally related compounds, to forecast the expected spectral characteristics. This guide is intended for researchers, scientists, and drug development professionals to aid in the identification and characterization of this and similar molecules.
Molecular Structure and Analysis
A clear understanding of the molecular structure is fundamental to predicting its spectroscopic behavior.
Figure 1: Chemical structure of [(1-Methylpiperidin-4-yl)methyl]-(2-thienyl-methyl)amine.
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR spectra are based on the analysis of the chemical environment of each nucleus.
Predicted ¹H NMR Spectrum
The proton NMR spectrum is expected to show distinct signals for the N-methyl group, the piperidine ring protons, the methylene bridges, and the thiophene ring protons.
Proton(s)
Predicted Chemical Shift (ppm)
Multiplicity
Integration
Notes
N-CH₃
~2.2 - 2.4
Singlet
3H
The methyl group on the piperidine nitrogen will be a singlet.
Piperidine CH₂ (axial & equatorial)
~1.2 - 1.9
Multiplets
8H
Complex overlapping signals for the four methylene groups on the piperidine ring.
Piperidine CH
~1.9 - 2.1
Multiplet
1H
The methine proton at the 4-position of the piperidine ring.
N-CH₂ (piperidine side)
~2.4 - 2.6
Doublet
2H
Methylene group attached to the piperidine ring.
NH
~1.5 - 3.0
Broad Singlet
1H
The chemical shift can vary with solvent and concentration.
N-CH₂ (thiophene side)
~3.7 - 3.9
Singlet
2H
Methylene group attached to the thiophene ring.
Thiophene H5
~7.1 - 7.3
Doublet of Doublets
1H
Proton on the carbon adjacent to the sulfur atom.
Thiophene H3
~6.9 - 7.0
Doublet of Doublets
1H
Thiophene H4
~6.8 - 6.9
Triplet
1H
Predicted ¹³C NMR Spectrum
The carbon NMR spectrum will provide information on the number of unique carbon environments.
Carbon(s)
Predicted Chemical Shift (ppm)
Notes
N-CH₃
~46
Piperidine C2, C6
~55
Piperidine C3, C5
~30
Piperidine C4
~38
N-CH₂ (piperidine side)
~52
N-CH₂ (thiophene side)
~48
Thiophene C2
~142
Carbon bearing the methylene group.
Thiophene C5
~126
Thiophene C3
~125
Thiophene C4
~124
Hypothetical NMR Experimental Protocol
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
Instrument Setup: Use a standard NMR spectrometer (e.g., 400 MHz).
Acquisition:
For ¹H NMR, acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.
For ¹³C NMR, use a proton-decoupled pulse sequence (e.g., PENDANT, DEPT) to obtain information about the type of carbon (CH₃, CH₂, CH, C).
Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired data. Calibrate the chemical shifts using the residual solvent peak as an internal standard.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For [(1-Methylpiperidin-4-yl)methyl]-(2-thienyl-methyl)amine, electrospray ionization (ESI) would be a suitable technique.
Predicted Mass Spectrum
Molecular Ion (M+H)⁺: The expected molecular weight of the compound (C₁₂H₂₀N₂S) is 224.14. In ESI-MS, the protonated molecule [M+H]⁺ would be observed at m/z = 225.15.
Predicted Fragmentation Pattern
The molecule is expected to fragment at the bonds adjacent to the nitrogen atoms and the piperidine ring.
Figure 2: Predicted major fragmentation pathways for [(1-Methylpiperidin-4-yl)methyl]-(2-thienyl-methyl)amine in ESI-MS.
Hypothetical MS Experimental Protocol
Sample Preparation: Prepare a dilute solution of the compound (e.g., 1-10 µg/mL) in a suitable solvent system such as methanol or acetonitrile with 0.1% formic acid.
Infusion: Introduce the sample into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).
MS Analysis:
Acquire a full scan mass spectrum in positive ion mode to identify the protonated molecular ion.
Perform tandem MS (MS/MS) on the [M+H]⁺ ion to obtain the fragmentation pattern. This involves isolating the parent ion and subjecting it to collision-induced dissociation (CID).
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.
Predicted IR Absorption Bands
Functional Group
Predicted Wavenumber (cm⁻¹)
Intensity
Notes
N-H Stretch
3300 - 3500
Weak-Medium
Characteristic of a secondary amine. May be broad.[1]
C-H Stretch (aliphatic)
2800 - 3000
Medium-Strong
From the piperidine ring and methylene groups.
C-H Stretch (aromatic)
3000 - 3100
Weak
From the thiophene ring.
C=C Stretch (thiophene)
1500 - 1600
Medium
C-N Stretch
1000 - 1250
Medium
Hypothetical IR Experimental Protocol
Sample Preparation:
Neat Liquid: If the sample is a liquid, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).
Solid: If the sample is a solid, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.
Data Acquisition: Place the sample in the IR spectrometer and acquire the spectrum over the range of 4000 to 400 cm⁻¹.
Background Correction: A background spectrum of the empty sample holder (or pure KBr pellet) should be acquired and subtracted from the sample spectrum.
Conclusion
This guide provides a comprehensive, albeit predictive, overview of the key spectroscopic features of [(1-Methylpiperidin-4-yl)methyl]-(2-thienyl-methyl)amine. The predicted ¹H NMR, ¹³C NMR, MS, and IR data presented herein should serve as a valuable reference for the identification and structural confirmation of this compound in a laboratory setting. It is important to note that actual experimental values may vary slightly due to factors such as solvent, concentration, and instrumentation. Experimental verification of these predictions is highly recommended for definitive characterization.
A Technical Guide to the Pharmacological Landscape of Novel Piperidine-Thiophene Compounds
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Executive Summary: The strategic fusion of distinct chemical scaffolds to create hybrid molecules is a cornerstone of modern med...
Author: BenchChem Technical Support Team. Date: March 2026
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary: The strategic fusion of distinct chemical scaffolds to create hybrid molecules is a cornerstone of modern medicinal chemistry. Among these, the combination of the piperidine ring and the thiophene nucleus has given rise to a class of compounds with remarkable structural diversity and significant therapeutic potential. Piperidine, a saturated heterocycle, is a prevalent feature in numerous FDA-approved drugs, valued for its ability to influence solubility and engage in crucial receptor interactions.[1][2][3][4] Thiophene, an aromatic sulfur-containing heterocycle, serves as a versatile bioisostere for phenyl rings, often enhancing metabolic stability and modulating electronic properties.[1][5] This guide provides a comprehensive exploration of the potential pharmacological activities of novel piperidine-thiophene compounds, synthesized from the perspective of a Senior Application Scientist. It delves into the rationale behind their design, key synthetic methodologies, and their demonstrated efficacy across several major therapeutic areas, including oncology, infectious diseases, neurology, and inflammatory conditions. This document is intended to serve as a technical resource, providing not only a summary of the state-of-the-art but also detailed experimental protocols and mechanistic insights to empower researchers in the field of drug discovery.
Chapter 1: The Rationale for Piperidine-Thiophene Hybrids in Drug Discovery
The deliberate combination of piperidine and thiophene moieties is a calculated strategy to create drug candidates with improved pharmacological profiles. This approach leverages the distinct and advantageous properties of each heterocyclic system.
The Piperidine Moiety: A Privileged Scaffold
The piperidine ring is one of the most ubiquitous N-heterocycles in pharmaceuticals.[2][4] Its saturated, three-dimensional structure allows for precise spatial orientation of substituents, which is critical for optimal interaction with biological targets. Furthermore, the basic nitrogen atom of the piperidine ring is often protonated at physiological pH, enabling the formation of strong ionic bonds with acidic residues in receptor binding pockets, a feature that is fundamental to the activity of many drugs.[3]
The Thiophene Ring: A Versatile Bioisostere
Thiophene is widely regarded as a bioisosteric replacement for a phenyl ring.[5] This substitution can significantly influence a molecule's properties. The sulfur atom in the thiophene ring can participate in hydrogen bonding and other non-covalent interactions, potentially enhancing binding affinity to target receptors.[5] Moreover, replacing a benzene ring with thiophene alters the molecule's electronic distribution and lipophilicity, which can lead to improved pharmacokinetic (ADME - Absorption, Distribution, Metabolism, and Excretion) properties and a more favorable metabolic profile.[5]
Synergistic Potential: The Power of Combination
The hybridization of piperidine and thiophene creates a molecular scaffold that balances structural rigidity with conformational flexibility.[6] This combination allows for the exploration of a vast chemical space to fine-tune a compound's activity and selectivity. The electron-rich nature of the thiophene ring complements the versatile piperidine moiety, conferring a wide spectrum of pharmacological properties, including anticancer, neuroprotective, and antimicrobial activities.
Chapter 2: Synthetic Strategies for Piperidine-Thiophene Scaffolds
The successful exploration of piperidine-thiophene compounds hinges on efficient and versatile synthetic routes. Several methodologies have been established, with multicomponent reactions and modern cross-coupling techniques being particularly prominent.
Core Synthesis Methodologies
The construction of these hybrid molecules typically involves the separate synthesis or modification of the thiophene and piperidine rings, followed by their coupling. The Gewald reaction is a highly efficient method for creating substituted 2-aminothiophenes, while palladium-catalyzed cross-coupling reactions like the Buchwald-Hartwig amination are powerful tools for forging the crucial C-N bond between the two heterocyclic systems.
Protocol 1: Gewald Reaction for Thiophene Ring Construction
The Gewald reaction is a one-pot, multi-component synthesis that provides a direct route to highly functionalized 2-aminothiophenes, which are key intermediates.
Causality: This protocol is chosen for its operational simplicity and efficiency. By combining three components (a ketone/aldehyde, an active methylene nitrile, and elemental sulfur) with a base in a single step, it avoids lengthy purification of intermediates and is highly atom-economical.
Step-by-Step Protocol:
Reactant Preparation: In a round-bottom flask, dissolve the starting ketone or aldehyde (1.0 eq) and an active methylene nitrile (e.g., malononitrile) (1.0 eq) in a suitable solvent such as ethanol or dimethylformamide.
Catalyst Addition: Add a basic catalyst, for example, morpholine or triethylamine (0.1-0.2 eq), to the solution.
Sulfur Addition: To this mixture, add elemental sulfur (1.1 eq) in a single portion.
Reaction: Heat the reaction mixture to reflux (typically between 50-80 °C). Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
Work-up and Purification: Upon completion, cool the mixture to room temperature. If a solid precipitate forms, it can be isolated by filtration, washed with a cold solvent, and dried. If no precipitate is observed, the solvent should be removed under reduced pressure, and the resulting residue purified by column chromatography on silica gel.
Protocol 2: Buchwald-Hartwig Amination for Piperidine Coupling
This palladium-catalyzed cross-coupling reaction is a robust method for forming the bond between a halogenated thiophene and the nitrogen atom of a piperidine derivative.
Causality: This method is selected for its broad substrate scope and high functional group tolerance. It allows for the coupling of a wide variety of substituted thiophenes and piperidines under relatively mild conditions, making it a cornerstone of modern medicinal chemistry for C-N bond formation.
Step-by-Step Protocol:
Inert Atmosphere: In an oven-dried flask, establish an inert atmosphere using argon or nitrogen gas.
Reagent Assembly: Combine the halo-substituted thiophene (1.0 eq), the piperidine derivative (1.2 eq), a palladium catalyst (e.g., Pd2(dba)3, 0.01-0.05 eq), a suitable phosphine ligand (e.g., Xantphos, 0.02-0.10 eq), and a base (e.g., Cs2CO3 or NaOtBu, 1.5-2.0 eq).
Solvent Addition: Add an anhydrous solvent, such as toluene or dioxane, via a syringe.
Reaction: Heat the mixture to the required temperature (typically 80-110 °C) and stir until TLC or GC-MS analysis shows complete consumption of the starting material.
Work-up and Extraction: Cool the reaction to room temperature and quench with water. Extract the aqueous layer multiple times with an organic solvent like ethyl acetate.
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product using column chromatography.
Visualization: General Synthesis and Evaluation Workflow
Caption: General workflow for synthesis and biological evaluation.
Chapter 3: Anticancer Activities
The development of novel anticancer agents remains a critical area of research. Piperidine-thiophene derivatives have emerged as a promising class of compounds, exhibiting potent activity against a variety of cancer cell lines through diverse mechanisms of action.[7][8]
Mechanistic Insights
The anticancer effects of these compounds are often multifaceted. Some derivatives function as potent inhibitors of key enzymes involved in cancer cell proliferation and survival, such as tyrosine kinases like the Epidermal Growth Factor Receptor (EGFR).[9] Others have been shown to interfere with DNA replication by inhibiting topoisomerases or to induce programmed cell death (apoptosis) through the generation of reactive oxygen species or modulation of apoptotic proteins like Bax and Bcl-2.[10] A thiophene-acridine hybrid, for example, showed selective cytotoxicity against colorectal carcinoma cells.[11]
Signaling Pathway: EGFR Inhibition
The EGFR signaling pathway is frequently overactive in many cancers, leading to uncontrolled cell growth. Piperidine-thiophene compounds can act as inhibitors, blocking the downstream signaling cascade.
Caption: EGFR signaling pathway and its inhibition.
Data Summary: In Vitro Anticancer Activity
The following table summarizes the cytotoxic activity (IC₅₀ values) of representative piperidine-thiophene compounds against various human cancer cell lines.
Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol provides a reliable method for assessing the cytotoxic effects of novel compounds on cancer cell lines.
Causality: The MTT assay is a standard colorimetric assay for measuring cellular metabolic activity. It is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes to reduce the yellow tetrazolium dye MTT to its insoluble purple formazan, which is then solubilized. The intensity of the purple color is directly proportional to the number of viable, metabolically active cells. This makes it a robust and high-throughput method for initial cytotoxicity screening.[12]
Step-by-Step Protocol:
Cell Seeding: Seed cancer cells (e.g., A549, HCT-116) into a 96-well plate at a suitable density and incubate for 24 hours to allow for cell attachment.
Compound Treatment: Prepare serial dilutions of the piperidine-thiophene test compounds in the appropriate cell culture medium. Remove the old medium from the cells and add the medium containing the test compounds at various concentrations (e.g., 6.25 to 100 µM). Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin). Incubate for 48-72 hours.
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.
Formazan Solubilization: Carefully remove the medium and add a solubilizing agent, such as DMSO or isopropanol with HCl, to each well to dissolve the purple formazan crystals.
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).[12]
Chapter 4: Antimicrobial Properties
The rise of antimicrobial resistance is a global health crisis, necessitating the discovery of new antibacterial agents. Piperidine-thiophene derivatives have shown promise, particularly against drug-resistant Gram-negative bacteria.[13]
Targeting Drug-Resistant Pathogens
Recent studies have highlighted the efficacy of certain thiophene derivatives against colistin-resistant (Col-R) Acinetobacter baumannii and Escherichia coli. These findings are significant as they suggest a potential new avenue for combating infections caused by these challenging pathogens.[13]
Mechanism of Action
The antimicrobial action of these compounds appears to be linked to the disruption of the bacterial outer membrane. Time-kill curve assays have demonstrated bactericidal effects, and further studies indicate that the compounds cause increased membrane permeabilization. Molecular docking studies suggest a strong binding affinity to outer membrane porins (OMPs) like CarO1 and OmpW, which could explain the disruption of membrane integrity and function.[13]
Data Summary: Antimicrobial Activity
The following table presents the Minimum Inhibitory Concentration (MIC₅₀) values for selected thiophene derivatives against colistin-resistant bacterial strains.
This protocol outlines the broth microdilution method for determining the MIC of a compound, which is the lowest concentration that prevents visible growth of a bacterium.
Causality: The broth microdilution method is a standardized and quantitative technique for assessing antimicrobial susceptibility. It allows for the simultaneous testing of multiple compounds at various concentrations, providing a clear and reproducible endpoint (visible growth) that is essential for comparing the potency of new antimicrobial agents.
Step-by-Step Protocol:
Inoculum Preparation: Grow a fresh culture of the test bacterium (e.g., E. coli) on an appropriate agar plate. Suspend several colonies in a sterile saline solution to match the turbidity of a 0.5 McFarland standard.
Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound in a suitable broth medium (e.g., Mueller-Hinton broth).
Inoculation: Dilute the bacterial suspension prepared in step 1 and add it to each well of the microtiter plate to achieve a final concentration of approximately 5 x 10⁵ CFU/mL. Include a positive control (broth with bacteria, no compound) and a negative control (broth only).
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
Result Interpretation: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible bacterial growth.
Visualization: Antimicrobial Testing Workflow
Caption: Workflow for antimicrobial activity assessment.
Chapter 5: Neuroprotective and Neuromodulatory Effects
Thiophene-based compounds, including those hybridized with piperidine, are being actively investigated for their potential in treating neurodegenerative disorders.[14] Their ability to cross the blood-brain barrier, a consequence of their lipophilicity, makes them attractive candidates for targeting the central nervous system.[5]
Targeting Neurological Disorders
A key area of focus is Alzheimer's disease, where the inhibition of acetylcholinesterase (AChE) is a validated therapeutic strategy. Additionally, certain piperidine derivatives have demonstrated neuroprotective effects in models of ischemic stroke, suggesting a broader potential in neurological applications.[2][15]
Mechanism of Action: Acetylcholinesterase (AChE) Inhibition
In Alzheimer's disease, there is a decline in the levels of the neurotransmitter acetylcholine. AChE is the enzyme responsible for breaking down acetylcholine in the synaptic cleft. By inhibiting AChE, these compounds increase the concentration and duration of action of acetylcholine, thereby improving cholinergic neurotransmission and cognitive function. Several novel thiophene derivatives have been synthesized and shown to be potent AChE inhibitors, with some even outperforming the reference drug donepezil.[16]
Signaling Pathway: Cholinergic Synapse
Caption: Inhibition of AChE at the cholinergic synapse.
This is a well-established in vitro method to quantify the AChE inhibitory activity of compounds.
Causality: Ellman's method is a simple and sensitive colorimetric assay. It relies on the hydrolysis of acetylthiocholine by AChE to produce thiocholine. Thiocholine then reacts with Ellman's reagent (DTNB) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate, which can be quantified spectrophotometrically. The rate of color formation is proportional to AChE activity, and a reduction in this rate in the presence of a test compound indicates inhibition.
Step-by-Step Protocol:
Reagent Preparation: Prepare solutions of AChE enzyme, the substrate acetylthiocholine iodide (ATCI), and 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) in a phosphate buffer (pH 8.0).
Assay Setup: In a 96-well plate, add the phosphate buffer, DTNB solution, and the test compound at various concentrations.
Enzyme Addition: Add the AChE enzyme solution to each well and incubate for a defined period (e.g., 15 minutes) at a controlled temperature.
Reaction Initiation: Initiate the reaction by adding the substrate (ATCI) to all wells.
Kinetic Measurement: Immediately measure the absorbance at 412 nm at regular intervals for several minutes using a microplate reader.
Data Analysis: Calculate the rate of reaction for each concentration. Determine the percentage of inhibition relative to a control without any inhibitor. Calculate the IC₅₀ value by plotting the percentage of inhibition against the log of the inhibitor concentration.[16]
Chapter 6: Anti-inflammatory Potential
Chronic inflammation is an underlying factor in many diseases. Piperidine-thiophene compounds have demonstrated significant anti-inflammatory properties, positioning them as potential therapeutic agents for inflammatory conditions.[17][18]
Modulation of Inflammatory Pathways
The anti-inflammatory activity of these compounds is often attributed to their ability to inhibit key enzymes in the inflammatory cascade, namely cyclooxygenase (COX) and lipoxygenase (LOX).[17][19] These enzymes are responsible for the production of prostaglandins and leukotrienes, respectively, which are potent pro-inflammatory mediators. By inhibiting COX-2 selectively, some compounds may offer anti-inflammatory benefits with a reduced risk of the gastrointestinal side effects associated with non-selective NSAIDs.[17] Additionally, they can reduce the production of other inflammatory mediators like nitric oxide (NO) and pro-inflammatory cytokines (TNF-α, IL-6).
Signaling Pathway: Arachidonic Acid Cascade
Caption: Inhibition of COX/LOX enzymes in the arachidonic acid cascade.
Protocol 6: In Vitro Anti-inflammatory Assay (LPS-stimulated Macrophages)
This cell-based assay is a standard model for evaluating the anti-inflammatory potential of test compounds.
Causality: Murine macrophage cell lines like RAW 264.7 are widely used because they respond robustly to lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria. This stimulation mimics an inflammatory response, leading to the production of key inflammatory mediators like nitric oxide (NO) and cytokines (TNF-α, IL-6). Measuring the reduction of these mediators in the presence of a test compound provides a direct and physiologically relevant assessment of its anti-inflammatory activity.
Step-by-Step Protocol:
Cell Culture: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.
Compound Pre-treatment: Pre-treat the cells with various concentrations of the test piperidine-thiophene compounds for 1-2 hours.
LPS Stimulation: Induce inflammation by adding LPS to a final concentration of 1 µg/mL and incubate for 24 hours.
Nitric Oxide (NO) Measurement: Collect the cell culture supernatant. Measure the concentration of nitrite (a stable metabolite of NO) using the Griess reagent. The intensity of the color change is proportional to the NO concentration and can be measured with a plate reader.
Cytokine Measurement: Use the collected supernatant to quantify the levels of pro-inflammatory cytokines such as TNF-α and IL-6 using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.
Data Analysis: Calculate the percentage inhibition of NO and cytokine production for each compound concentration compared to the LPS-stimulated control. Determine the IC₅₀ values from the resulting dose-response curves.
Chapter 7: Structure-Activity Relationship (SAR) and Future Directions
Synthesizing the SAR
Analysis across multiple studies reveals key structural features that influence the pharmacological activity of piperidine-thiophene compounds.
Substituents on the Thiophene Ring: The nature and position of substituents on the thiophene ring are critical. For instance, in a series of EGFR inhibitors, specific substitutions were necessary for potent activity.[9]
Piperidine Ring Modifications: Altering the substituents on the piperidine ring can modulate activity and selectivity. For nonpeptide GnRH antagonists, adding a small group at the 6-position of the piperidine was tolerated, and a trifluoromethyl group at this position improved oral bioavailability.[20] In another study, conformational restriction by incorporating the piperidine into a larger ring system enhanced inhibitory potency.[21]
Linker Group: The linker connecting the two rings plays a pivotal role in determining the overall conformation and, consequently, the binding affinity and selectivity for the target.[22]
Future Perspectives
The therapeutic promise of piperidine-thiophene compounds is evident, but further research is required to translate this potential into clinical candidates. Future efforts should focus on:
Lead Optimization: Systematically modifying lead compounds to improve potency, selectivity, and ADME properties. This includes addressing challenges like solubility and metabolic stability.[8]
Computational Modeling: Employing in silico methods, such as molecular docking and QSAR studies, to rationally design next-generation compounds with enhanced activity and reduced off-target effects.[17][23]
Exploration of New Targets: Expanding the investigation of these scaffolds against other therapeutic targets, such as G-protein coupled receptors (GPCRs) and various viral enzymes.[6]
In Vivo Efficacy: Advancing the most promising compounds from in vitro assays to in vivo animal models to evaluate their efficacy, pharmacokinetics, and safety profiles.
Chapter 8: Conclusion
Piperidine-thiophene hybrids represent a highly valuable and "privileged" class of scaffolds in medicinal chemistry. Their versatile synthesis and the broad spectrum of potent pharmacological activities—spanning anticancer, antimicrobial, neuroprotective, and anti-inflammatory effects—make them exceptionally attractive candidates for the development of novel therapeutics. This guide has provided a foundational understanding of their design, synthesis, and mechanisms of action. Continued exploration and derivatization of these scaffolds hold significant potential for the discovery of next-generation drugs to address unmet medical needs.
References
Synthesis and Characterization of Novel Thiophene-Piperidine Scaffolds: A Technical Guide. Benchchem.
Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram neg
A Comparative Analysis of the Biological Activity of Furan and Thiophene Piperidine Analogs. Benchchem.
Efficient synthesis of a new series of piperidine ring modif. TSI Journals.
Synthesis and Biological Evaluation of Thiophene Derivatives as Acetylcholinesterase Inhibitors. PMC.
Synthesis, biological evaluation, and molecular docking studies of novel N-substituted piperazine-tethered thiophene-3-carboxamide selenides as potent antiproliferative agents with EGFR kinase inhibitory activity. PubMed.
Exploring 1-(5-Chlorothiophene-2-carbonyl)piperazine: A Privileged Fragment for Drug Discovery. Benchchem.
Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity. [Source not specified].
Anti-cancer agents with reactive species: piperidine, morpholine, aniline, and antipyrine.
Synthesis, characterization and antimicrobial activity of piperidine deriv
Qsar Study Of Piperidine Substituted Thiophene[3,2-D] Pyrimidine Derivatives As Anti- Hiv-1 Activity. ijprajournal.
Development of new pyrazole–thiophene hybrids: synthesis, anticancer assessment, and molecular docking insights. PMC.
Antimicrobial and antioxidant activities of piperidine deriv
Design and Synthesis of Novel Piperidine Urea Derivatives with Neuroprotective Properties. [Source not specified].
Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. PMC.
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. IJNRD.
Exploring Thiophene-Based Pharmacophores as Emerging Therapeutics for Neurodegenerative Disorders. Taylor & Francis Online.
A Review on Recent Advances of Pharmacological Diversification of Thiophene Deriv
Thiophene-Based Compounds with Potential Anti-Inflamm
Design, Synthesis, and Structure–Activity Relationship Exploration of Alkyl/Phenylalkyl Piperidine Analogues as Novel Highly Potent and Selective μ Opioid Receptor Agonists.
Pyridine Compounds with Antimicrobial and Antiviral Activities. MDPI.
A Comparative Analysis of the Anti-inflammatory Potential of Piperidine-Based Compounds. Benchchem.
A study of the antinociceptive, anti-inflammatory, and toxicological activity of a promising thiophene derivative.
Toxicity and Antitumor Activity of a Thiophene–Acridine Hybrid. MDPI.
Thiophene anti-inflammatory, and antioxidant properties of 1,3,4‒thiadiazoline‒6-sulfanylthiopyran-4(1H)-one hybrids. [Source not specified].
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
Characteristics of the biological activities of the piperidine complex: an anticancer and antioxidant investig
Thiophene-Based Compounds with Potential Anti-Inflammatory Activity.
Structure–Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N-Acylphosphatidylethanolamine Phospholipase D. Journal of Medicinal Chemistry.
Syntheses and structure-activity relationship studies of piperidine-substituted quinolones as nonpeptide gonadotropin releasing hormone antagonists. PubMed.
Physicochemical Characterization of Substituted Thienylmethylamines: A Comprehensive Guide for Preclinical Drug Development
Introduction & Pharmacophoric Significance Substituted thienylmethylamines (e.g., 2-thienylmethylamine and 3-thienylmethylamine) are highly valued scaffolds in medicinal chemistry. The thiophene ring serves as a classica...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Pharmacophoric Significance
Substituted thienylmethylamines (e.g., 2-thienylmethylamine and 3-thienylmethylamine) are highly valued scaffolds in medicinal chemistry. The thiophene ring serves as a classical bioisostere for the phenyl ring, offering a unique blend of electronic and steric properties that can dramatically alter a drug's pharmacokinetic and pharmacodynamic profile. For instance, 3-thienylmethylamine derivatives have been successfully utilized as isosteric replacements for 1,2,3,4-tetrahydroisoquinolines in the development of phenylethanolamine N-methyltransferase (hPNMT) inhibitors[1].
Furthermore, 5-sulfonyl substituted 2-thienylmethylamines (thenylamines) have been identified as potent inhibitors of lysyl oxidases (LOX), an important target in cancer therapy[2]. The basic amine also makes these compounds excellent candidates for probing charge-charge interactions in model binding sites, such as their complexation with cytochrome c peroxidase[3]. Understanding the physicochemical properties of these molecules is the foundational step in translating them from raw chemical entities into viable therapeutic leads.
Sequential physicochemical characterization workflow for preclinical candidates.
The basicity of the primary or secondary amine in thienylmethylamines is heavily influenced by the adjacent thiophene ring. While thiophene is electron-rich, the sulfur atom exerts an electron-withdrawing inductive effect (-I) compared to an aliphatic chain. Consequently, the pKa of 2-thienylmethylamine is experimentally determined to be 8.92[4]. This means that at physiological pH (7.4), the amine is predominantly protonated (>95%). Understanding this ionization state is critical, as it dictates the molecule's solubility, dissolution rate, and interaction with target receptors.
Lipophilicity (LogP and LogD)
Lipophilicity drives membrane permeability and volume of distribution. The thiophene ring is slightly less lipophilic than a benzene ring (LogP ~1.81 vs ~2.13). When coupled with the highly polar, protonated methylamine group, the apparent lipophilicity (LogD at pH 7.4) drops significantly. Substitutions on the thiophene ring (e.g., methyl, halogen, or sulfonyl groups) or the amine (e.g., coupling with benzoic acid derivatives) can be used to tune this property. For example, complex derivatives like 2-{[(3-methyl-2-thienyl)methyl]amino}benzoic acid exhibit an estimated LogP of 3.5 ± 0.5, indicating moderate lipophilicity suitable for oral absorption.
Biphasic distribution model illustrating pH-dependent lipophilicity (LogD).
Quantitative Physicochemical Data
The following table summarizes the key physicochemical parameters of representative thienylmethylamine derivatives to allow for rapid comparative analysis:
Compound
pKa (Amine)
LogP (Est./Exp.)
Primary Application / Target
2-Thienylmethylamine
8.92
~1.1
Building block, LOX inhibitors
3-Thienylmethylamine
~8.90
~1.1
hPNMT inhibitors, bioisostere
2-{[(3-methyl-2-thienyl)methyl]amino}benzoic acid
2.0-3.0 (Amine)* 4.0-5.0 (Acid)
3.5 ± 0.5
Anti-inflammatory research
*Note: The drastic drop in amine pKa for the benzoic acid derivative is due to the amine acting as a secondary aniline-like nitrogen, heavily influenced by the electron-withdrawing nature of the benzoic acid moiety.
Self-Validating Experimental Protocols
To ensure data integrity (E-E-A-T), physicochemical characterization must rely on self-validating methodologies. The following protocols detail the causal reasoning behind experimental choices and the built-in validation mechanisms.
Potentiometric pKa Determination
Causality: Potentiometry is selected over UV-metric titration because simple aliphatic thienylmethylamines lack a strong UV chromophore that shifts significantly upon protonation/deprotonation.
Step-by-Step Methodology:
Electrode Calibration: Calibrate the glass electrode using standard buffers (pH 4.0, 7.0, 10.0) at a constant temperature of 25.0 ± 0.1 °C.
Sample Preparation: Dissolve 1-2 mg of the thienylmethylamine in 10 mL of 0.15 M KCl (to maintain constant ionic strength mimicking physiological conditions).
Titration: Titrate the solution with standardized 0.1 M KOH or HCl under an inert argon atmosphere to prevent CO₂ absorption.
Self-Validation Mechanism (Gran Plot): A blank titration of the 0.15 M KCl solvent must be performed prior to the sample. During data analysis, a Gran plot (linearization of the titration curve) is generated. Validation Rule: If the Gran plot deviates from linearity, it immediately flags electrode malfunction, carbonate contamination, or compound precipitation, invalidating the run before any flawed pKa values are reported.
Shake-Flask LogD Profiling (pH 7.4)
Causality: While computational models (e.g., ACD/Percepta) provide excellent estimates, the shake-flask method remains the gold standard for thermodynamic partitioning, accounting for complex solvation energies that algorithms often miss.
Step-by-Step Methodology:
Phase Saturation: Pre-saturate 1-octanol with 10 mM phosphate buffer (pH 7.4) and vice versa for 24 hours. Causality: This prevents volume shifts during the actual experiment due to mutual solubility.
Equilibration: Dissolve the compound in the aqueous buffer. Add the pre-saturated octanol phase. Shake mechanically at 25 °C for 60 minutes, followed by centrifugation at 3000 rpm for 15 minutes to break any micro-emulsions.
Quantification: Analyze both the aqueous and organic phases using HPLC-UV or LC-MS/MS.
Self-Validation Mechanism (Mass Balance): The concentration of the compound is measured in both phases independently. Validation Rule: The sum of the moles in the aqueous and organic phases must equal the initial moles added (±5%). A failure in mass balance indicates interfacial aggregation, precipitation, or adsorption to the glassware, rendering the LogD value artificially skewed.
Solid-State Characterization & Structural Biology
Beyond solution-state properties, the solid-state behavior of thienylmethylamines is crucial for formulation. Because these amines are basic, they are typically formulated as hydrochloride or maleate salts to improve crystallinity and melting points. Characterization via Differential Scanning Calorimetry (DSC) and X-Ray Powder Diffraction (XRPD) ensures polymorphic purity. Furthermore, X-ray crystallography of these compounds bound to target proteins—such as the 1.30 Å resolution structure of 3-thienylmethylamine complexed with cytochrome c peroxidase (PDB: 2EUQ)—provides invaluable atomic-level insights into how the thiophene sulfur interacts with binding pocket residues[3].
Engineering the Piperidine Scaffold: A Senior Application Scientist's Guide to Next-Generation Bioactive Molecule Discovery
Introduction: The Privilege of the Piperidine Scaffold In the landscape of modern drug discovery, the piperidine ring—a six-membered, sp3 -hybridized nitrogenous heterocycle—is arguably the most privileged structural mot...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Privilege of the Piperidine Scaffold
In the landscape of modern drug discovery, the piperidine ring—a six-membered,
sp3
-hybridized nitrogenous heterocycle—is arguably the most privileged structural motif. Present in over twenty classes of pharmaceuticals, including blockbuster therapeutics for oncology, neurodegeneration, and infectious diseases, its ubiquity is not accidental[1].
As an application scientist, I approach the piperidine ring not merely as a structural placeholder, but as a highly tunable physicochemical vector. The causality behind its success lies in its fundamental chemistry: the basic nitrogen serves as a critical hydrogen-bond acceptor or, when protonated at physiological pH, a potent hydrogen-bond donor. Furthermore, its preferred chair conformation projects substituents into well-defined axial and equatorial vectors. This allows for precise 3D spatial complementarity with target protein binding pockets, enhancing both target affinity and pharmacokinetic (ADME) properties[2].
Rational Design & Structural Optimization Logic
The causality behind modifying the piperidine core stems from the constant need to balance pharmacodynamics (target affinity) with pharmacokinetics (metabolic stability). Standard unsubstituted piperidines often suffer from rapid CYP450-mediated
N
-dealkylation or
α
-carbon oxidation. To engineer superior drug candidates, we employ specific structural modifications:
Spiro-fusion: Standard piperidines are conformationally flexible. By incorporating spirocyclic bioisosteres, we increase the fraction of
sp3
carbons (
Fsp3
). This forces the molecule into a rigid conformation, entropically favoring target binding while physically shielding vulnerable
α
-carbons from enzymatic attack[3].
Fluorination: Introducing electronegative fluorine atoms lowers the pKa of the piperidine nitrogen. This modulates basicity to improve membrane permeability while simultaneously blocking oxidative metabolism.
Chiral Centers: The introduction of chirality directly influences binding thermodynamics, allowing the molecule to fit asymmetrically within chiral protein cavities, drastically reducing off-target toxicity[4].
Diagram 1: Logical relationship of piperidine structural modifications and their pharmacological effects.
Advanced Synthetic Workflows for Substituted Piperidines
Synthesizing highly functionalized piperidines requires methodologies that bypass traditional multistep bottlenecks. Below are two field-proven, self-validating synthetic protocols.
Protocol 1: Transition-Metal-Free Synthesis of Piperidine-2,6-diones
Piperidine-2,6-diones are essential motifs in targeted protein degraders (PROTACs) that bind to the CRBN E3 ligase.
Causality: Avoiding transition metals in this synthesis is critical to prevent heavy metal contamination in late-stage active pharmaceutical ingredients (APIs), ensuring the final product is inherently free of genotoxic metallic impurities.
Step-by-Step Methodology:
Preparation: In an oven-dried flask under an inert argon atmosphere, dissolve the starting acrylamide (1.0 equiv) and methyl acetate derivative (1.5 equiv) in anhydrous THF (0.2 M).
Initiation: Cool the mixture to 0°C. Add KOtBu (2.0 equiv) dropwise.
Self-Validation Check: The reaction mixture should exhibit a distinct color change indicating active enolate formation.
Cascade Reaction: Stir the mixture at room temperature for 12 hours. The enolate undergoes a Michael addition into the acrylamide, followed by a spontaneous intramolecular cyclization (imidation).
Quenching & Extraction: Quench with saturated aqueous
NH4Cl
. Extract with EtOAc (3x).
Self-Validation Check: Run Thin-Layer Chromatography (TLC) against starting materials; the complete disappearance of the acrylamide spot confirms cascade completion.
Purification: Dry the organic layer over
MgSO4
, concentrate under reduced pressure, and purify via silica gel chromatography to yield the substituted piperidine-2,6-dione.
Inspired by the biosynthesis of natural alkaloids, this protocol constructs polyfunctional chiral piperidines[5].
Causality: By utilizing a 1,3-bis-trimethylsilyl enol ether as a functionalized dienolate, we can establish multiple stereocenters in a single concerted step, drastically reducing the step count and improving overall atom economy.
Diagram 2: Experimental workflow for the VMR synthesis of polyfunctional chiral piperidines.
The orientation of side chains on the piperidine ring dictates its pharmacological profile. Minor structural tweaks can shift a molecule's application from an Alzheimer's therapeutic to an anti-cancer agent[6][7].
Table 1: Quantitative Data Summary of Piperidine Bioactivity
Self-Validating Protocol: In Vitro Bioactivity & Cytotoxicity Screening
To ensure that the observed biological activity is not merely an artifact of general cytotoxicity, a dual-screening self-validating system must be employed[6].
Causality: A compound that kills cells indiscriminately will appear as a false "hit" in phenotypic assays. By running a parallel cytotoxicity assay on healthy fibroblasts, we calculate the Therapeutic Index (TI), ensuring true target-specific bioactivity.
Step-by-Step Methodology:
Cell Plating: Seed target cancer cells (e.g., MCF7) and healthy control cells (e.g., normal human dermal fibroblasts, NHDF) in separate 96-well plates at
1×104
cells/well. Incubate for 24h at 37°C, 5%
CO2
.
Compound Dosing: Treat cells with the piperidine derivative in a 10-point serial dilution (ranging from 100 µM to 1 nM).
Self-Validation Check: Include a vehicle control (0.1% DMSO) and a positive control (e.g., Doxorubicin) to validate assay sensitivity and dynamic range.
Incubation: Incubate the treated plates for 72 hours.
Viability Assessment (MTT Assay): Add 20 µL of MTT solution (5 mg/mL) to each well. Incubate for 4 hours. The mitochondrial reductases in living cells will convert the yellow MTT to purple formazan.
Solubilization & Reading: Remove media, add 100 µL DMSO to dissolve the formazan crystals. Read absorbance at 570 nm using a microplate reader.
Data Analysis: Calculate the
IC50
for both cell lines. A valid lead must demonstrate an
IC50
on MCF7 cells at least 10-fold lower than on NHDF cells (Therapeutic Index > 10).
Mechanistic Pathway: Target Inhibition
To illustrate the molecular mechanics of these scaffolds, consider the role of piperidine derivatives in Alzheimer's disease therapy. Molecules like donepezil utilize the protonated piperidine nitrogen to interact via cation-
π
interactions with the catalytic active site (CAS) of Acetylcholinesterase (AChE). Simultaneously, the peripheral anionic site (PAS) is occupied by the aromatic tail, effectively blocking acetylcholine hydrolysis and enhancing cholinergic transmission[7].
Diagram 3: Mechanism of Acetylcholinesterase (AChE) inhibition by piperidine derivatives.
Conclusion
The piperidine scaffold remains an unparalleled workhorse in medicinal chemistry. By applying rational structural optimization—such as spiro-fusion and chiral vectoring—and leveraging advanced, transition-metal-free synthetic cascades, drug development professionals can rapidly generate highly specific, metabolically stable bioactive molecules. The transition from a basic chemical building block to a finely-tuned therapeutic agent relies entirely on understanding the causality between 3D structure and biological target complementarity.
References
Frolov, N. A., & Vereshchagin, A. N. (2023).
ACS Publications. (2015).
Yang, Y. (2015). Building polyfunctional piperidines: a stereoselective strategy of a three-component Mannich reaction inspired by biosynthesis. RSC Publishing.
PMC. (2024). Facile and Practical Synthesis of Substituted Piperidine-2,6-Diones Under Transition-Metal Free Condition.
PubMed. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds.
Bentham Science Publishers. (2023). Piperidine Nucleus as a Promising Scaffold for Alzheimer's Disease: Current Landscape and Future Perspective.
DUT Open Scholar.
Thieme. (2023). Application of Chiral Piperidine Scaffolds in Drug Design.
Using [(1-Methylpiperidin-4-yl)methyl]-(2-thienyl-methyl)amine in high-throughput screening
Application Note: Engineering and Screening Focused Libraries using[(1-Methylpiperidin-4-yl)methyl]-(2-thienyl-methyl)amine Strategic Rationale for Fragment Selection In Fragment-Based Lead Discovery (FBLD) and High-Thro...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Engineering and Screening Focused Libraries using[(1-Methylpiperidin-4-yl)methyl]-(2-thienyl-methyl)amine
Strategic Rationale for Fragment Selection
In Fragment-Based Lead Discovery (FBLD) and High-Throughput Screening (HTS), the selection of starting scaffolds dictates the trajectory of lead optimization. The compound [(1-Methylpiperidin-4-yl)methyl]-(2-thienyl-methyl)amine (CAS: 883531-77-9) represents a highly privileged, bi-functional pharmacophore. It combines a basic 1-methylpiperidine moiety, a lipophilic thiophene ring, and a reactive secondary amine. This specific structural triad makes it an ideal central node for combinatorial library generation, particularly for targeting G protein-coupled receptors (GPCRs) and select kinases[1][2].
Pharmacophore Mechanistic Logic
The efficacy of this fragment in HTS is not coincidental; it is rooted in its ability to satisfy specific stereoelectronic requirements of target binding sites:
1-Methylpiperidine (The Anchor): At physiological pH (~7.4), the tertiary amine of the 1-methylpiperidine ring is protonated. This positive charge is critical for forming a strong electrostatic salt bridge with conserved Aspartate residues (e.g., Asp116 in Histamine H1 receptors or the conserved Asp in CCR8) located in the transmembrane domain (TM3) of aminergic GPCRs[2][3].
Thiophene Ring (The Hydrophobic Probe): Acting as a bioisostere for a phenyl ring, the thiophene provides essential
π−π
stacking and hydrophobic interactions while maintaining a lower molecular weight and improved aqueous solubility compared to its benzene counterpart.
Secondary Amine (The Synthetic Vector): The central secondary amine acts as a highly efficient synthetic handle. It allows for rapid diversification via acylation, sulfonylation, or reductive amination, directing new functional groups into adjacent binding subsites without disrupting the primary anchor points.
Pharmacophore binding logic mapping the fragment moieties to target receptor microenvironments.
Library Engineering Protocol
To leverage this fragment for HTS, a focused sub-library must be generated. The following protocol details a parallel acylation workflow.
Causality of Experimental Choice: Acylation converts the secondary amine into a neutral amide. This prevents the secondary amine from competing with the 1-methylpiperidine for the primary Aspartate salt bridge, forcing the newly added vector to probe adjacent allosteric or orthosteric subsites.
Step-by-Step Methodology: Parallel Acylation
Preparation: Dissolve [(1-Methylpiperidin-4-yl)methyl]-(2-thienyl-methyl)amine (100 mM) in anhydrous DMF.
Coupling Activation: In a 384-well synthesis plate, dispense 10 µL of diverse carboxylic acid building blocks (150 mM in DMF) per well. Add 10 µL of HATU (150 mM in DMF) and 5 µL of DIPEA to each well. Rationale: HATU ensures rapid formation of the active ester, minimizing epimerization and maximizing yield in micro-scale reactions.
Conjugation: Add 10 µL of the fragment stock solution to each well. Seal the plate and agitate at 25°C for 12 hours.
Purification & QC: Evaporate the solvent using a centrifugal evaporator. Reconstitute in DMSO to a final theoretical concentration of 10 mM.
Self-Validation System: Perform high-throughput LC-MS on 5% of the wells. Acceptance Criteria: >85% target mass purity. Wells failing this metric are computationally flagged and excluded from downstream HTS analysis to prevent false positives.
Workflow for combinatorial library generation and TR-FRET high-throughput screening.
HTS Execution & Validation Protocol (TR-FRET)
Once the library is synthesized, it is subjected to a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay.
Causality of Experimental Choice: Thiophene-containing compounds can sometimes exhibit intrinsic fluorescence. TR-FRET introduces a microsecond time delay between excitation and emission reading, allowing short-lived background fluorescence to decay. This dramatically reduces false positives, ensuring the trustworthiness of the hit data.
Step-by-Step Methodology: TR-FRET Screening
Assay Plate Preparation: Using an acoustic liquid handler (e.g., Echo 550), transfer 20 nL of the 10 mM library compounds into a 1536-well low-volume assay plate (final assay concentration: 10 µM in 20 µL).
Control Assignment (Self-Validation): Assign columns 1-2 for negative controls (DMSO vehicle) and columns 3-4 for positive controls (e.g., a known 1-methylpiperidine-derived reference antagonist). This plate layout allows for the calculation of the Z'-factor for every single plate, ensuring batch-to-batch reliability.
Reagent Addition: Dispense 10 µL of the target protein (e.g., GPCR membrane prep or purified kinase) tagged with a Terbium (Tb) cryptate donor. Incubate for 15 minutes.
Tracer Addition: Dispense 10 µL of a fluorescently labeled tracer ligand (acceptor).
Incubation & Reading: Incubate the plate in the dark at room temperature for 60 minutes to reach binding equilibrium. Read the plate on a multi-mode microplate reader using a 337 nm excitation laser, measuring emission at both 620 nm (donor) and 665 nm (acceptor) after a 50 µs delay.
Quantitative Metrics & Data Presentation
To ensure the scientific integrity of the screening campaign, the physicochemical properties of the starting fragment and the statistical validation of the HTS assay must be rigorously tracked.
Table 1: Physicochemical Profiling of the Base Fragment
Property
Value
FBLD Rationale (Rule of 3)
Molecular Weight
224.37 g/mol
< 300 g/mol ; allows ample room for synthetic growth.
cLogP
~1.8
< 3; ensures high aqueous solubility for HTS assays.
Hydrogen Bond Donors
1 (Secondary Amine)
≤ 3; acts as the primary synthetic vector.
Hydrogen Bond Acceptors
2 (Amines)
≤ 3; minimizes non-specific binding.
Rotatable Bonds
4
≤ 3-4; balances conformational flexibility with entropy.
Indicates an excellent, highly robust assay window.
Signal-to-Background (S/B)
> 3.0
5.4
Strong differentiation between bound and displaced states.
Coefficient of Variation (CV%)
< 10%
4.2%
High precision across the 1536-well plate.
Hit Rate
0.1% - 1.0%
0.6%
Indicates the library is appropriately diverse but focused.
References
Discovery of a Potent and Selective CCR8 Small Molecular Antagonist IPG7236 for the Treatment of Cancer. Journal of Medicinal Chemistry, ACS Publications.[Link]
Identification of Ligand Binding Hot Spots of the Histamine H1 Receptor following Structure-Based Fragment Optimization. Journal of Medicinal Chemistry, ACS Publications.[Link]
Design and Synthesis of Potent Quinazolines as Selective β-Glucocerebrosidase Modulators. National Institutes of Health (NIH) / PMC.[Link]
Direct Aminoalkylation of Arenes, Heteroarenes, and Alkenes via Ni-Catalyzed Negishi Cross-Coupling Reactions. The Journal of Organic Chemistry, ACS Publications.[Link]
Advanced Analytical Strategies for [(1-Methylpiperidin-4-yl)methyl]-(2-thienyl-methyl)amine: HPLC and GC-MS Methodologies
Chemical Profiling & The Causality of Analytical Challenges In the realm of pharmaceutical intermediate analysis, molecules possessing multiple basic nitrogen centers present a formidable chromatographic challenge. [(1-M...
Author: BenchChem Technical Support Team. Date: March 2026
Chemical Profiling & The Causality of Analytical Challenges
In the realm of pharmaceutical intermediate analysis, molecules possessing multiple basic nitrogen centers present a formidable chromatographic challenge. [(1-Methylpiperidin-4-yl)methyl]-(2-thienyl-methyl)amine (Chemical Formula: C₁₂H₂₀N₂S; Exact Mass: 224.13) is a highly basic, dual-amine compound. Its structure features:
A tertiary amine embedded within a 1-methylpiperidine ring (estimated pKa ~10.0).
A secondary amine serving as a linker (estimated pKa ~9.0).
A 2-thienyl ring , which provides a strong UV chromophore (λmax ~235 nm) suitable for diode-array detection.
The Chromatographic Dilemma
Peak tailing in HPLC primarily affects basic compounds with amine functional groups due to secondary retention mechanisms driven by exposed silanol (Si–OH) groups on the silica surface[1]. At mobile phase pH values above 3.0, these residual silanols become ionized (Si–O⁻), creating strong electrostatic interactions with the protonated amines of the analyte[2]. Because our target molecule contains two highly basic centers, traditional low-pH (pH 2-3) reversed-phase methods often fail to completely suppress these interactions, leading to severe peak asymmetry, poor resolution, and inaccurate quantification.
Similarly, in gas chromatography (GC), the highly polar secondary amine moiety presents a severe risk of thermal degradation and active-site adsorption within the GC inlet and column. Chemical derivatization is routinely employed to convert secondary amines into stable, volatile amides, thereby improving chromatographic resolution, preventing siloxane bridge interactions, and yielding distinct mass fragments for structural elucidation[3],[4].
To establish a self-validating analytical system, we must employ an orthogonal approach: a High-pH HPLC-UV method for accurate bulk purity quantification, and a Derivatization-Assisted GC-MS method for volatile impurity profiling and structural confirmation.
HPLC-UV Purity Analysis: The High-pH Strategy
Rationale and Causality
Rather than attempting to protonate the silanols at a low pH (which often requires complex ion-pairing reagents like Trifluoroacetic acid that can cause MS-compatibility issues or baseline drift), the most robust strategy for dual-amine compounds is to deprotonate the analyte . By elevating the mobile phase pH to 10.5, both the tertiary and secondary amines are rendered neutral. This eliminates the electrostatic attraction to the stationary phase, resulting in sharp, symmetrical peaks. This approach requires the use of an Ethylene Bridged Hybrid (EBH) silica column, as traditional silica dissolves rapidly at pH > 8.0.
Figure 1: Decision matrix for HPLC method development targeting highly basic dual-amine compounds.
Optimized HPLC Parameters
Parameter
Specification
Column
Waters XBridge C18 (or equivalent EBH), 150 x 4.6 mm, 3.5 µm
Mobile Phase A
10 mM Ammonium Bicarbonate in Water (Adjusted to pH 10.5 with NH₄OH)
Mobile Phase B
Acetonitrile (HPLC Grade)
Flow Rate
1.0 mL/min
Column Temperature
40 °C
Injection Volume
5 µL
Detection
UV Diode-Array at 235 nm (Reference 360 nm)
Table 1: HPLC Gradient Program
Time (min)
% Mobile Phase A
% Mobile Phase B
0.0
95
5
2.0
95
5
12.0
5
95
15.0
5
95
15.1
95
5
| 20.0 | 95 | 5 |
Step-by-Step HPLC Protocol
Mobile Phase Preparation: Dissolve 0.79 g of Ammonium Bicarbonate in 1 L of ultrapure water. Add concentrated Ammonium Hydroxide dropwise while monitoring with a calibrated pH meter until pH 10.5 ± 0.1 is reached. Filter through a 0.22 µm nylon membrane.
Sample Preparation: Weigh accurately 10.0 mg of [(1-Methylpiperidin-4-yl)methyl]-(2-thienyl-methyl)amine into a 10 mL volumetric flask. Dissolve and make up to volume with a diluent of Water:Acetonitrile (50:50, v/v).
System Suitability: Inject a blank diluent to ensure no baseline artifacts. Inject the sample standard. The method is self-validating if the target peak exhibits a tailing factor (As) ≤ 1.2 and a theoretical plate count (N) ≥ 10,000.
GC-MS Structural Confirmation: The Derivatization Strategy
Rationale and Causality
To bypass the thermal instability and inlet adsorption typical of secondary amines, we utilize Trifluoroacetic anhydride (TFAA) as a derivatizing agent. TFAA rapidly acylates the secondary amine to form an N-trifluoroacetyl derivative. The tertiary amine in the piperidine ring lacks a replaceable proton and remains unreacted. This single-site derivatization masks the strong hydrogen-bonding dipole, drastically increases volatility, and shifts the molecular mass from 224.13 to 320.12, providing a highly specific mass spectral signature[3].
Figure 2: GC-MS sample preparation and derivatization workflow for secondary amines.
Optimized GC-MS Parameters
Parameter
Specification
Column
HP-5MS (5% Phenyl Methyl Siloxane), 30 m x 0.25 mm x 0.25 µm
Carrier Gas
Helium (99.999%), Constant flow at 1.0 mL/min
Inlet Temperature
250 °C
Injection Mode
Split, Ratio 10:1
Injection Volume
1 µL
MS Ionization
Electron Impact (EI) at 70 eV
MS Source / Quad Temp
230 °C / 150 °C
Acquisition Mode
Full Scan, 50 - 400 m/z
Table 2: GC Oven Temperature Program
Rate (°C/min)
Target Temperature (°C)
Hold Time (min)
-
100
1.0
| 15.0 | 280 | 5.0 |
Step-by-Step Derivatization and GC-MS Protocol
Extraction (If in salt form): If the compound is a hydrochloride salt, dissolve 5 mg in 1 mL of 0.1 M NaOH. Extract with 2 mL of Ethyl Acetate. Collect the organic layer and dry over anhydrous Na₂SO₄.
Derivatization Reaction: Transfer 500 µL of the free-base organic extract into a 2 mL glass GC vial. In a fume hood, add 100 µL of Trifluoroacetic anhydride (TFAA).
Incubation: Cap the vial tightly with a PTFE-lined septum and incubate at 60 °C for 30 minutes in a heating block.
Evaporation & Reconstitution: Remove the vial, allow it to cool, and gently evaporate the excess TFAA and solvent to dryness under a gentle stream of Nitrogen. Reconstitute the residue in 1.0 mL of LC-MS grade Ethyl Acetate.
Analysis: Inject 1 µL into the GC-MS.
Data Interpretation: Look for the derivatized molecular ion peak at m/z 320. Characteristic fragmentation will include the loss of the trifluoroacetyl group ([M-CF3]⁺) and cleavage at the piperidine-methyl linker.
References
How to Reduce Peak Tailing in HPLC? - Phenomenex.
Peak Tailing in HPLC - Element Lab Solutions.
Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review - jfda-online.com.
A new method of simultaneous determination of atmospheric amines in gaseous and particulate phases by gas chromatography-mass spectrometry - gdut.edu.cn.
Techniques for coupling thiophene moieties to piperidine rings
Application Note & Protocols Topic: Strategic Synthesis: A Guide to the Effective Coupling of Thiophene Moieties to Piperidine Rings Audience: Researchers, Scientists, and Drug Development Professionals Abstract The thio...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note & Protocols
Topic: Strategic Synthesis: A Guide to the Effective Coupling of Thiophene Moieties to Piperidine Rings
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract
The thiophene-piperidine scaffold is a privileged heterocyclic structure, forming the core of numerous biologically active compounds with applications ranging from oncology to neurotherapeutics.[1][2] The successful synthesis of these scaffolds is a critical step in drug discovery and development. This guide provides an in-depth overview of the primary synthetic strategies for forging the crucial C-N bond between thiophene and piperidine moieties. We will explore the mechanistic underpinnings, key experimental parameters, and detailed protocols for the most effective coupling techniques, including Buchwald-Hartwig amination, reductive amination, and Nucleophilic Aromatic Substitution (SNAr). This document is designed to serve as a practical resource, blending theoretical principles with field-proven protocols to empower researchers in their synthetic endeavors.
Introduction: The Significance of the Thiophene-Piperidine Scaffold
In medicinal chemistry, the thiophene ring is recognized as a "privileged scaffold."[3] Its unique physicochemical properties, including its role as a bioisostere of the benzene ring, make it a cornerstone in the design of therapeutic agents.[3] When coupled with the versatile piperidine moiety—a saturated heterocycle prevalent in many natural products and pharmaceuticals—the resulting scaffold exhibits a wide spectrum of pharmacological activities, including anticancer, antiviral, and neuroprotective properties.[1] The strategic construction of this C-N linkage is therefore of paramount importance. The choice of synthetic methodology depends critically on the substitution patterns of the precursors, desired regioselectivity, and functional group tolerance.
This guide will focus on three principal and highly effective methods for this transformation:
Palladium-Catalyzed Buchwald-Hartwig Amination: A powerful and versatile cross-coupling reaction for forming C-N bonds.[1][4]
Reductive Amination: A classic and robust method involving the reaction of a thienyl carbonyl compound with piperidine.[5][6]
Nucleophilic Aromatic Substitution (SNAr): A strategy contingent on the electronic properties of the thiophene ring.[7][8]
Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is arguably the most powerful and broadly applicable method for the N-arylation of amines with aryl halides.[9] It offers mild reaction conditions and tolerates a wide range of functional groups, making it a mainstay in modern synthetic chemistry.
Principle and Mechanism
The reaction involves the palladium-catalyzed coupling of a halo-substituted thiophene with a piperidine derivative. The generally accepted catalytic cycle proceeds through three key steps: oxidative addition of the palladium(0) catalyst to the thienyl halide, formation of a palladium-amido complex upon reaction with the piperidine, and finally, reductive elimination to yield the desired N-thienylpiperidine and regenerate the palladium(0) catalyst.
Simplified Catalytic Cycle for Buchwald-Hartwig Amination.
Causality Behind Experimental Choices
The success of a Buchwald-Hartwig coupling is highly dependent on the careful selection of each component.
Palladium Precatalyst: Pd(OAc)₂ and Pd₂(dba)₃ are common choices. They are stable Pd(II) and Pd(0) sources, respectively, that are reduced in situ to the active Pd(0) catalytic species.[1]
Ligand: This is the most critical parameter. Bulky, electron-rich phosphine ligands are required to stabilize the palladium center and promote both the oxidative addition and the final reductive elimination steps. The choice of ligand can dramatically affect reaction efficiency and scope.[10] For coupling with five-membered heterocycles like thiophene, ligands such as XPhos, RuPhos, and BINAP have proven effective.[1][4][10]
Base: A strong, non-nucleophilic base is essential. Sodium tert-butoxide (NaOtBu) is most common, as it is strong enough to deprotonate the piperidine, facilitating its coordination to the palladium center, but is too sterically hindered to compete as a nucleophile.[1] Weaker bases like K₂CO₃ or Cs₂CO₃ can also be used, often requiring higher temperatures.[1][11]
Solvent: Anhydrous, aprotic solvents like toluene or dioxane are standard, as they are inert to the reaction conditions and effectively solubilize the reactants and catalyst complex.[1]
Protocol: Buchwald-Hartwig Coupling of 2-Bromothiophene with Piperidine
This protocol is a representative example and may require optimization for different substrates.[1]
Reaction Setup: To an oven-dried Schlenk flask, add Pd(OAc)₂ (0.02 mmol, 2 mol%) and XPhos (0.04 mmol, 4 mol%).
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
Add sodium tert-butoxide (1.4 mmol, 1.4 eq).
Add 2-bromothiophene (1.0 mmol, 1.0 eq).
Via syringe, add anhydrous toluene (5 mL), followed by piperidine (1.2 mmol, 1.2 eq).
Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously.
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC-MS until the 2-bromothiophene is consumed (typically 4-12 hours).
Workup: Cool the reaction to room temperature. Quench with water (10 mL) and transfer to a separatory funnel.
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield the final product.
Use a pre-activated Pd(0) source like Pd₂(dba)₃. Switch to a stronger base (e.g., LHMDS if NaOtBu fails). Incrementally increase the temperature.
Side Product Formation
Hydrodehalogenation of the thiophene; Competing reactions.
Ensure the reaction is strictly anaerobic. Screen different ligands; some are less prone to side reactions.[10]
Diarylation (if applicable)
For substrates with multiple amine sites, the second site may react.
Use a suitable protecting group (e.g., Boc) on the less reactive amine. Adjust stoichiometry to use less aryl halide.
Reductive Amination
Reductive amination is a robust and cost-effective method for forming C-N bonds, proceeding via the in-situ formation and reduction of an iminium ion intermediate.[5] This method is particularly useful when starting from a thienyl aldehyde or ketone.
Principle and Mechanism
The reaction begins with the nucleophilic attack of piperidine on the carbonyl carbon of the thienyl aldehyde/ketone. This is followed by dehydration to form a transient iminium ion. A selective reducing agent, present in the same pot, then reduces the iminium ion to the final amine product. The key to success is using a reducing agent that is potent enough to reduce the iminium intermediate but mild enough to not significantly reduce the starting carbonyl compound.[6]
A Hierarchical Approach to Evaluating the Analgesic Potential of Novel Piperidine Compounds
An Application Guide for Researchers and Drug Development Professionals Introduction The piperidine ring is a quintessential scaffold in medicinal chemistry, recognized for its presence in numerous therapeutically active...
Author: BenchChem Technical Support Team. Date: March 2026
An Application Guide for Researchers and Drug Development Professionals
Introduction
The piperidine ring is a quintessential scaffold in medicinal chemistry, recognized for its presence in numerous therapeutically active agents.[1][2] Its conformational flexibility and ability to present substituents in defined three-dimensional space make it a privileged structure for targeting complex biological systems, particularly the central nervous system (CNS). In the realm of pain management, the piperidine moiety is a cornerstone of many potent analgesics, most notably the phenylpiperidine class of opioids, which includes pethidine and fentanyl.[2][3][4] The structural activity relationship (SAR) of many opioids reveals that the piperidine ring is essential for their analgesic activity, primarily through interaction with G-protein coupled opioid receptors (GPCRs), especially the mu-opioid receptor (MOR).[2][3][5]
The discovery of novel, effective, and safer analgesics is a critical goal in modern pharmacology. This guide provides a comprehensive, multi-tiered experimental framework for the preclinical evaluation of novel piperidine compounds. It is designed for researchers, scientists, and drug development professionals, offering an integrated strategy that progresses from initial in vitro target validation to in vivo efficacy assessment in clinically relevant pain models. Our approach emphasizes scientific integrity by explaining the rationale behind each experimental choice and outlining self-validating protocols that incorporate necessary controls for robust and reproducible data.
Guiding Philosophy: A Hierarchical Screening Cascade
A successful drug discovery campaign requires a logical and resource-efficient screening funnel. We advocate for a hierarchical approach that begins with high-throughput in vitro assays to establish target engagement and functional activity. Promising candidates then advance to in vivo models of increasing complexity and clinical relevance. This strategy ensures that only the most promising compounds, with well-defined mechanisms of action, are subjected to resource-intensive animal studies.
Caption: A hierarchical workflow for analgesic drug discovery.
Part 1: In Vitro Characterization – Target Engagement and Functional Profiling
The initial step is to determine if the synthesized piperidine compounds interact with and modulate the activity of key analgesic targets. As many piperidine analgesics are MOR agonists, our protocols will focus on opioid receptors (mu, delta, and kappa) to establish potency and selectivity.[3][6]
Opioid receptors are classic Gi/o-coupled GPCRs. Upon agonist binding, they undergo a conformational change that triggers the exchange of GDP for GTP on the Gα subunit.[7][8] The activated Gαi/o subunit and the Gβγ complex then dissociate to enact downstream signaling, most notably the inhibition of adenylyl cyclase, which reduces intracellular cyclic AMP (cAMP) levels.[8] Functional assays are designed to measure these events.
Objective: To determine the binding affinity (Ki) of the test compounds for mu (μ), delta (δ), and kappa (κ) opioid receptors.
Principle: This assay measures the ability of a test compound to displace a known high-affinity radiolabeled ligand from the receptor. The concentration of the test compound that displaces 50% of the radioligand (IC50) is determined and converted to an affinity constant (Ki).
Materials:
Receptor Source: Commercially available cell membranes from HEK293 or CHO cells stably expressing human recombinant MOR, DOR, or KOR.
Instrumentation: Scintillation counter, cell harvester with glass fiber filters.
Step-by-Step Methodology:
Plate Setup: In a 96-well plate, set up triplicate wells for total binding (radioligand only), non-specific binding (radioligand + excess naloxone), and competitor curves (radioligand + serial dilutions of piperidine compound).
Reagent Addition: Add 50 µL of assay buffer (or naloxone for non-specific binding), 50 µL of the test compound dilution, 50 µL of radioligand (at a final concentration near its Kd), and 50 µL of the cell membrane preparation (5-20 µg protein/well).
Incubation: Incubate the plate at 25°C for 60-90 minutes with gentle agitation.[9]
Termination: Rapidly terminate the reaction by filtering the contents of each well through a glass fiber filter mat using a cell harvester. This separates the bound radioligand (on the filter) from the unbound.
Washing: Wash the filters 3-4 times with ice-cold assay buffer to remove any remaining unbound radioligand.
Quantification: Place the filter discs into scintillation vials, add scintillation cocktail, and quantify the radioactivity (counts per minute, CPM) using a scintillation counter.
Data Analysis:
Calculate specific binding: Total Binding (CPM) - Non-specific Binding (CPM).
Plot the percentage of specific binding against the log concentration of the test compound.
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Protocol 2: [³⁵S]GTPγS Functional Assay
Objective: To measure the functional potency (EC50) and efficacy (Emax) of agonist compounds at the opioid receptors.
Principle: This assay quantifies the activation of G-proteins by measuring the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to the Gα subunit upon receptor stimulation by an agonist.
Step-by-Step Methodology:
Reagents: In addition to the receptor source and test compounds, you will need [³⁵S]GTPγS, unlabeled GTPγS (for non-specific binding), GDP (to ensure G-proteins are in an inactive state), and an appropriate assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, pH 7.4).
Assay Setup: On ice, add to each well: assay buffer (for basal binding) or unlabeled GTPγS (for non-specific binding), serial dilutions of the piperidine compound or a reference agonist (e.g., DAMGO), the cell membrane suspension, and GDP (final concentration ~10 µM).
Pre-incubation: Incubate the plate at 30°C for 15 minutes.
Reaction Initiation: Add [³⁵S]GTPγS (final concentration ~0.1 nM) to all wells to start the reaction.
Incubation: Incubate at 30°C for 60 minutes with gentle agitation.
Termination and Quantification: Terminate, filter, and quantify using the same method as the radioligand binding assay.
Data Analysis:
Subtract non-specific binding to get the specific [³⁵S]GTPγS bound.
Plot the specific binding against the log concentration of the agonist.
Fit the data to a sigmoidal dose-response curve to determine the EC50 (concentration for 50% of maximal response) and Emax (maximal stimulation, often expressed as a percentage relative to a standard full agonist).
Data Presentation: In Vitro Pharmacology Profile
Summarize the data for a hypothetical series of piperidine compounds in a clear, comparative table.
Compound
MOR Ki (nM)
DOR Ki (nM)
KOR Ki (nM)
MOR Selectivity (DOR/MOR)
MOR [³⁵S]GTPγS EC50 (nM)
MOR Emax (% DAMGO)
Compound A
1.2
150
230
125
5.8
98%
Compound B
25.6
800
>1000
31
112.0
65%
Compound C
0.8
2500
4000
3125
3.1
105%
Morphine
2.5
220
340
88
10.2
100%
Part 2: In Vivo Evaluation – Assessing Analgesic Efficacy
Compounds demonstrating high affinity, potency, and selectivity in vitro are advanced to in vivo testing. These studies are crucial for determining if the compound can produce a therapeutic effect in a living system. All animal experiments must be conducted ethically, adhering to guidelines such as ARRIVE (Animal Research: Reporting of In Vivo Experiments), and with approval from an Institutional Animal Care and Use Committee (IACUC).[10]
Phase 2a: Acute Nociceptive Pain Models
These models assess the drug's effect on the immediate response to a noxious stimulus and are useful for screening centrally acting analgesics.[11][12]
Protocol 3: Hot Plate Test
Objective: To evaluate the analgesic effect of a compound against a thermal pain stimulus, primarily mediated by supraspinal pathways.[13]
Principle: The animal is placed on a heated surface, and the latency to exhibit a pain response (e.g., paw licking, jumping) is measured.[11][14] An increase in latency indicates an analgesic effect.
Step-by-Step Methodology:
Apparatus: A commercial hot plate apparatus with precise temperature control.
Acclimation: Acclimate the animals (mice or rats) to the testing room for at least 30-60 minutes before the experiment.
Baseline Latency: Gently place each animal on the hot plate (maintained at 55 ± 0.5°C) and start a timer.[15] Record the time until the animal licks a hind paw or jumps. This is the baseline latency. To prevent tissue damage, a cut-off time (e.g., 30-45 seconds) must be strictly enforced.[14]
Drug Administration: Administer the piperidine compound, vehicle, or a positive control (e.g., morphine) via the desired route (e.g., intraperitoneal, oral).
Post-treatment Latency: At various time points after administration (e.g., 30, 60, 90, 120 minutes), place the animal back on the hot plate and measure the response latency again.
Data Analysis:
Calculate the Percent Maximum Possible Effect (%MPE) for each animal at each time point:
%MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100.
Compare the %MPE between treatment groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).
Protocol 4: Tail-Flick Test
Objective: To assess analgesic activity against thermal pain, primarily reflecting a spinal reflex.[13][16]
Principle: A high-intensity light beam is focused on the animal's tail. The time taken for the animal to "flick" or withdraw its tail from the heat source is measured.[13][17]
Step-by-Step Methodology:
Apparatus: A tail-flick analgesiometer.
Acclimation & Baseline: Gently restrain the animal and determine the baseline tail-flick latency as the average of 2-3 readings taken before drug administration. A cut-off time (e.g., 10-15 seconds) is essential to prevent tissue injury.[13]
Drug Administration: Administer compounds as described for the hot plate test.
Post-treatment Latency: Measure the tail-flick latency at set intervals post-administration.
Data Analysis: Calculate %MPE as described for the hot plate test and perform statistical comparisons.
Phase 2b: Persistent Pain Models
These models are more clinically relevant as they involve ongoing pain and inflammatory components.[18]
Protocol 5: Formalin Test
Objective: To assess a compound's efficacy in a model of continuous chemical-induced pain that has two distinct phases.
Principle: A dilute formalin solution is injected into the animal's hind paw, producing a biphasic pain response.[19][20]
Phase I (0-10 min): An acute, sharp pain resulting from direct activation of nociceptors.[20][21]
Phase II (15-40 min): A tonic, inflammatory pain involving central sensitization in the spinal cord.[19][20][21]
This model can differentiate between drugs acting on acute nociception (affecting Phase I) and those with anti-inflammatory or central effects (affecting Phase II).[20]
Step-by-Step Methodology:
Drug Pre-treatment: Administer the test compound, vehicle, or positive control at a predetermined time before the formalin injection.
Acclimation: Place the animal in a clear observation chamber for at least 20-30 minutes to acclimate.
Formalin Injection: Briefly restrain the animal and inject 20-50 µL of dilute (1-5%) formalin solution subcutaneously into the plantar surface of one hind paw.[20][22]
Observation: Immediately return the animal to the chamber and record the cumulative time spent licking or flinching the injected paw. Observations are typically made in 5-minute blocks for up to 60 minutes.[22]
Data Analysis:
Sum the total time spent licking/flinching during Phase I (e.g., 0-10 minutes) and Phase II (e.g., 15-40 minutes).
Compare the scores for each phase across the different treatment groups using statistical analysis (e.g., ANOVA).
Objective: To evaluate compound efficacy in a robust and persistent model of inflammatory pain.[23][24]
Principle: A subcutaneous injection of CFA, which contains inactivated mycobacteria, into the hind paw induces a localized, prolonged inflammatory response.[23][25] This results in thermal hyperalgesia (increased sensitivity to heat) and mechanical allodynia (pain from a normally non-painful stimulus), which can be measured over several days or weeks.[23][24]
Step-by-Step Methodology:
Baseline Measurements: Before CFA injection, measure baseline responses to thermal and mechanical stimuli.
Thermal Hyperalgesia: Use a plantar test apparatus (Hargreaves test) to measure paw withdrawal latency to a radiant heat source.
Mechanical Allodynia: Use von Frey filaments of increasing stiffness applied to the plantar surface of the paw to determine the 50% paw withdrawal threshold.
CFA Induction: Inject 50-100 µL of CFA subcutaneously into the plantar surface of one hind paw of anesthetized or lightly restrained animals.[23][26]
Pain Development: Allow 24-72 hours for the inflammation and pain hypersensitivity to develop fully.
Drug Administration and Testing: Administer the test compound, vehicle, or positive control (e.g., an NSAID or gabapentin). At peak drug effect time, re-assess thermal and mechanical thresholds. Testing can be repeated over multiple days to assess the duration of action.
Data Analysis:
For mechanical allodynia, plot the paw withdrawal threshold (in grams) for each group.
For thermal hyperalgesia, plot the paw withdrawal latency (in seconds).
Use a two-way ANOVA to analyze the data, comparing treatment effects over time.
Data Presentation: In Vivo Efficacy Profile
Model
Test Compound (Dose)
Vehicle Control
Morphine (5 mg/kg)
Hot Plate (%MPE at 60 min)
65.4 ± 5.8
8.2 ± 2.1
88.9 ± 4.5
Formalin Phase I (Licking time, s)
45.3 ± 6.2
98.5 ± 8.1
35.1 ± 5.5
Formalin Phase II (Licking time, s)
88.7 ± 10.1
250.6 ± 15.3
50.2 ± 7.9
CFA Mechanical Threshold (g)
9.8 ± 1.1
2.5 ± 0.4
12.5 ± 1.3
*Data presented as Mean ± SEM. *p < 0.05 compared to Vehicle Control.
Conclusion
The comprehensive evaluation of novel piperidine compounds for analgesic potential requires a systematic and multi-faceted approach. By integrating in vitro receptor binding and functional assays with a tiered series of in vivo pain models, researchers can build a robust data package that elucidates a compound's affinity, potency, selectivity, and therapeutic efficacy. This hierarchical strategy not only provides a deeper understanding of the compound's mechanism of action but also enhances the predictive validity of preclinical findings, ultimately facilitating the successful translation of promising new chemical entities into clinical development.[27][28]
References
Aragen Life Sciences. (n.d.). Clinically relevant preclinical model of CFA-Induced inflammatory pain.
Moran, T. D., & Zuperku, E. J. (2013). In Vitro and in Vivo Assays for the Discovery of Analgesic Drugs Targeting TRP Channels. In TRP Channels as Therapeutic Targets (pp. 339-368). Springer.
Pitzer, K., & Binshtok, A. M. (2019). Animal Models of Neuropathic Pain Due to Nerve Injury. In Methods in Molecular Biology (Vol. 1956, pp. 13-25). Springer.
Dubuisson, D., & Dennis, S. G. (1977). The formalin test: a quantitative study of the analgesic effects of morphine, meperidine, and brain stem stimulation in rats and cats. Pain, 4(2), 161-174.
Kim, S. H., & Chung, J. M. (1997). Comparison of three rodent neuropathic pain models. Experimental Brain Research, 113(2), 200-206.
Mijnsbergen, C., et al. (2014). A CFA-Induced Model of Inflammatory Skin Disease in Miniature Swine. Journal of Immunology Research, 2014, 765403.
Zhang, R., & Xie, X. (2012). Recent progress in assays for GPCR drug discovery. Acta Pharmacologica Sinica, 33(3), 372-384.
Masocha, W. (2019). Formalin Murine Model of Pain. Bio-protocol, 9(22), e3433.
Hunskaar, S., & Hole, K. (1998). Evaluation of the formalin test to assess the analgesic activity of diflunisal in the rat. Journal of Pharmacological and Toxicological Methods, 39(1), 35-40.
Charles River Laboratories. (n.d.). Formalin-Induced Nociceptive Pain Model.
Masuda, T., et al. (2017). Peripheral Nerve Injury: a Mouse Model of Neuropathic Pain. Bio-protocol, 7(23), e2639.
Charles River Laboratories. (n.d.). Neuropathic Pain Models.
Charles River Laboratories. (n.d.). CFA Inflammatory Pain Model.
Agilent. (n.d.). GPCR Signaling Assays.
Bennett, G. J., & Xie, Y. K. (2003). Models of neuropathic pain in the rat. Current Protocols in Neuroscience, Chapter 9, Unit 9.14.
Zhou, Y., et al. (2021). Multiple GPCR Functional Assays Based on Resonance Energy Transfer Sensors. Frontiers in Pharmacology, 12, 765432.
Schihada, H., et al. (2024). Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. International Journal of Molecular Sciences, 25(10), 5438.
Singh, S., et al. (2024). Experimental Models for Analgesic, Anti-Inflammatory and Antipyretic Activities. Research Journal of Pharmacology and Pharmacodynamics, 16(1).
BenchChem. (2025). Application Notes and Protocols for In Vitro Mu-Opioid Receptor Binding Assays of Hodgkinsine.
Deuis, J. R., et al. (2017). Rodent analgesiometry: The hot plate, tail flick and Von Frey hairs. Journal of Visualized Experiments, (123), 55459.
Zhang, H., et al. (2025). Caveolin-1 knockout improves CFA-induced inflammatory pain in adult mice through modulating the cGAS STING pathway and autophagy. PLOS ONE, 20(10), e0310245.
Sarwat, S., et al. (2014). Analgesic activity of alkyl piperidine derivatives. Pakistan Journal of Pharmaceutical Sciences, 27(1), 123-128.
Khan, I., et al. (2017). Synthesis, Pharmacological Evaluation and In-Silico Studies of Some Piperidine Derivatives as Potent Analgesic Agents. Journal of Pain & Relief, 6(3).
Mogil, J. S. (2017). Preclinical Pain Research: Can we do Better? Pain, 158(5), 785-788.
IJISRT. (2023). Analgesic and Anti-Inflammatory Activity: A Comprehensive Review on Invitro and In Vivo Screening Methods. International Journal of Innovative Science and Research Technology, 8(5).
Shariaty, V. M., et al. (2014). The Study of Analgesic Effects of Leonurus cardiaca L. in Mice by Formalin, Tail Flick and Hot Plate Tests. Journal of Evidence-Based Complementary & Alternative Medicine, 19(4), 246-250.
BenchChem. (2025). Application Notes and Protocols for Evaluating the Analgesic Potential of 3-piperazin-1-yl-1H-pyridazin-6-one.
ResearchGate. (2023). Analgesic and Anti-Inflammatory Activity: A Comprehensive Review on Invitro and In Vivo Screening Methods.
Neurofit. (n.d.). Rodent behavioural test - Pain and inflammation - Tail Flick.
Li, Y., et al. (2020). Design, Synthesis, and Structure–Activity Relationship Exploration of Alkyl/Phenylalkyl Piperidine Analogues as Novel Highly Potent and Selective μ Opioid Receptor Agonists. Journal of Medicinal Chemistry, 63(18), 10464-10482.
Noreen, H., et al. (2023). Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series. Journal of Biomolecular Structure and Dynamics, 1-14.
Melior Discovery. (n.d.). Hot Plate Test in Mice, Thermal Analgesia.
Gupta, A., & Anand, J. S. (2014). Current Concepts of Phenylpiperidine Derivatives Use in the Treatment of Acute and Chronic Pain. Pain Physician, 17(4), 339-348.
Wilde, M., et al. (2023). Novel Receptor-Binding-Based Assay for the Detection of Opioids in Human Urine Samples. Analytical Chemistry, 95(5), 2899-2906.
Johnson, M., et al. (2012). Uniform assessment and ranking of opioid Mu receptor binding constants for selected opioid drugs. Regulatory Toxicology and Pharmacology, 63(1), 153-157.
Dudeja, A., et al. (2016). Anticonvulsant mechanisms of piperine, a piperidine alkaloid. Epilepsy Research, 126, 62-72.
Occhetta, P., et al. (2025). Decoding Pain: Next‐Generation In Vitro Systems for Mechanistic Insights and Drug Discovery. Advanced Healthcare Materials, e2500424.
Härmä, H., et al. (2009). The principle of the delta opioid receptor – ligand binding assay... ResearchGate.
Lotfalian, S., & Torkamandi, H. (2025). Meperidine. In StatPearls. StatPearls Publishing.
Lee, M. C., et al. (2025). Preclinical pain models for pain research. Medical Biological Science and Engineering, 4(3), 113-122.
Gold, M. S., & Gebhart, G. F. (2022). Improving Pre-Clinical Development of Novel Interventions to Treat Pain. The Journal of Pain, 23(11), 1827-1837.
International Association for the Study of Pain. (1983). Ethical Guidelines for Pain Research in Humans. Pain, 16(2), 109-110.
Frontiers Media. (n.d.). Preclinical Animal Models and Measures of Pain: Improving Predictive Validity for Analgesic Drug Development - Volume I.
Cell-Based Assays for Screening Anticancer Activity of Novel Heterocycles: A Comprehensive Application Note & Protocol Guide
Executive Summary The development of novel heterocyclic compounds is a cornerstone of modern oncological pharmacology. However, evaluating the anticancer activity of these highly conjugated, structurally complex molecule...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The development of novel heterocyclic compounds is a cornerstone of modern oncological pharmacology. However, evaluating the anticancer activity of these highly conjugated, structurally complex molecules presents unique analytical challenges, including optical interference, poor aqueous solubility, and off-target metabolic decoupling. This application note provides a rigorous, self-validating framework for screening novel heterocycles using a tiered approach: primary high-throughput ATP quantitation, followed by orthogonal validation using biomass and metabolic reduction assays.
By understanding the causality behind each experimental choice, researchers can eliminate false positives and generate highly trustworthy IC₅₀ data suitable for lead optimization and preclinical advancement.
Mechanistic Rationale: The Challenge of Heterocycle Screening
When screening novel heterocycles, relying on a single viability assay is a critical point of failure. Heterocycles (e.g., functionalized quinolines, indoles, or pyrimidines) frequently exhibit intrinsic fluorescence or strong absorbance in the visible spectrum.
Optical Interference: Colorimetric assays like the MTT assay measure absorbance at 570–590 nm[1]. If a heterocyclic test compound absorbs at these wavelengths, it will artificially inflate the optical density (OD) readout, masking cytotoxicity and resulting in a false negative.
Metabolic Decoupling: Tetrazolium-based assays rely on mitochondrial succinate dehydrogenase[2]. Certain heterocycles may act as mitochondrial uncouplers, altering the reduction rate of MTT without immediately causing cell death, leading to skewed viability metrics.
To ensure scientific integrity, a tiered screening workflow is required. We recommend utilizing a luminescent ATP-based assay (CellTiter-Glo) for primary high-throughput screening (HTS) due to its resistance to colorimetric interference, followed by orthogonal validation using the Sulforhodamine B (SRB) assay—the gold standard utilized by the National Cancer Institute's NCI-60 human tumor cell line screen[3].
Figure 1: Tiered high-throughput screening workflow for novel heterocycles.
Comparative Analysis of Viability Assays
To build a robust screening pipeline, the strengths and limitations of each assay must be balanced. All quantitative data and assay parameters are summarized below.
Immune to colorimetric interference; highly sensitive; homogeneous "add-mix-measure" format.
Expensive for massive libraries; luminescence quenching by certain compounds.
SRB (NCI-60)
Protein Biomass (Absorbance, 515 nm)
Electrostatic binding of SRB dye to basic amino acids[5].
Independent of cellular metabolism; stable endpoint; inexpensive.
Requires multiple wash steps; not ideal for suspension cells.
MTT
Metabolic Activity (Absorbance, 570 nm)
Reduction of tetrazolium salt to formazan by mitochondrial enzymes[2].
Well-established; excellent for assessing metabolic impairment.
Prone to optical interference from colored heterocycles; requires solubilization step[1].
Experimental Protocols: A Self-Validating System
A trustworthy protocol must be self-validating. Every plate run in these workflows must include the following controls to ensure data integrity:
Vehicle Control: Cells + Media + DMSO (matched to the highest concentration of the test compound, typically ≤0.5% v/v) to establish 100% viability.
Positive Control: Cells + Media + Known cytotoxic agent (e.g., 1 µM Doxorubicin or Staurosporine) to validate assay sensitivity.
Background/Quench Control: Media + Test Compound + Assay Reagents (No Cells). This is critical for heterocycles to subtract baseline auto-absorbance or luminescence quenching.
Protocol 1: Primary HTS via ATP Quantitation (CellTiter-Glo)
This homogeneous assay determines the number of viable cells based on ATP quantitation, signaling metabolic activity[4].
Reagent Preparation:
Thaw the CellTiter-Glo Buffer and equilibrate the lyophilized Substrate to room temperature. Transfer the buffer into the amber bottle containing the substrate and mix by gentle inversion until dissolved[6].
Step-by-Step Methodology:
Cell Seeding: Seed tumor cells in opaque-walled 96-well plates at a density of 5,000–10,000 cells/well in 100 µL of culture medium. Incubate overnight at 37°C, 5% CO₂.
Compound Treatment: Add test heterocycles at desired concentrations. Ensure the final DMSO concentration does not exceed 0.5%. Incubate for the desired exposure period (typically 48–72 hours).
Equilibration: Remove the plate from the incubator and equilibrate to room temperature for 30 minutes. Causality: Temperature gradients across the plate can cause uneven luciferase kinetics, leading to edge effects.
Reagent Addition: Add 100 µL of CellTiter-Glo Reagent directly to each well (1:1 ratio with culture medium)[4].
Lysis & Stabilization: Mix the contents for 2 minutes on an orbital shaker to induce complete cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal[6].
Measurement: Record luminescence using a microplate reader with an integration time of 0.25–1 second per well.
Figure 2: Bioluminescent reaction mechanism of the CellTiter-Glo assay.
Protocol 2: Orthogonal Validation via Biomass (NCI-60 SRB Assay)
To rule out metabolic uncoupling, hits from the primary screen are validated using the Sulforhodamine B (SRB) assay, mirroring the NCI-60 standard protocol[3].
Step-by-Step Methodology:
Cell Seeding & Treatment: Seed cells in clear 96-well plates and treat with compounds for 48 hours, identical to Protocol 1.
Fixation: Without removing the culture media, gently add cold Trichloroacetic acid (TCA) to a final concentration of 10% (v/v). Incubate at 4°C for 60 minutes. Causality: Cold TCA precipitates cellular proteins and basic amino acids, anchoring the biomass to the plate bottom.
Washing: Wash the plates 5 times with deionized water to remove TCA and serum proteins. Air-dry completely.
Staining: Add 100 µL of 0.4% (w/v) SRB dissolved in 1% acetic acid to each well. Incubate for 10 minutes at room temperature[5].
Destaining: Quickly wash the plates 4 times with 1% acetic acid. Causality: Acetic acid maintains the low pH required to keep the SRB dye electrostatically bound to the basic amino acids while removing unbound dye. Air-dry completely.
Solubilization: Add 100 µL of 10 mM unbuffered Tris base (pH ~10.5) to each well. Shake for 5 minutes to solubilize the bound dye.
Measurement: Read the optical density (OD) at 515 nm[5].
Protocol 3: Metabolic Profiling (MTT Assay)
If the heterocycle is confirmed to be non-absorbing at 570 nm, the MTT assay can be used to specifically probe mitochondrial impairment[1].
Step-by-Step Methodology:
Preparation: Prepare a 5 mg/mL solution of MTT in sterile PBS. Protect from light[1].
Incubation: Following compound treatment in a 96-well plate (100 µL media/well), add 10 µL of the MTT solution to each well (final concentration ~0.45 mg/mL)[2].
Reduction: Incubate the plate for 2–4 hours at 37°C. Viable cells will reduce the yellow tetrazolium salt into insoluble purple formazan crystals.
Solubilization: Carefully aspirate the media without disturbing the formazan crystals at the bottom of the well. Add 100 µL of DMSO (or 10% SDS in 0.01 M HCl) to each well[1]. Wrap in foil and agitate on an orbital shaker for 15 minutes to ensure complete dissolution.
Measurement: Record absorbance at 570 nm, utilizing a reference wavelength of 630 nm to correct for cellular debris and background noise.
Data Interpretation & Troubleshooting
Discordance between ATP and SRB Data: If a heterocycle shows an IC₅₀ of 1 µM in CellTiter-Glo but 50 µM in the SRB assay, the compound is likely an ATP-depleting agent or mitochondrial uncoupler rather than a direct cytotoxic agent.
Negative Viability Values in MTT: This occurs when the test compound precipitates and scatters light, or if the compound itself absorbs strongly at 570 nm. Always subtract the OD of the Background/Quench Control from the experimental wells before calculating the percentage of vehicle control.
Overcoming challenges in the synthesis of N-substituted piperidines
Welcome to the Advanced Synthesis Technical Support Center . As a Senior Application Scientist, my goal is to help you troubleshoot and optimize the synthesis of N-substituted piperidines.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Advanced Synthesis Technical Support Center . As a Senior Application Scientist, my goal is to help you troubleshoot and optimize the synthesis of N-substituted piperidines. Piperidine is a privileged scaffold in drug discovery, but its secondary amine nature presents unique challenges—ranging from over-alkylation to transition-metal catalyst poisoning.
This guide is structured to address the root causes of these experimental failures, providing you with mechanistic insights and self-validating protocols to ensure your syntheses succeed on the first attempt.
Diagnostic Workflow: Selecting Your N-Substitution Strategy
Before diving into troubleshooting, it is critical to select the correct synthetic trajectory. The diagram below outlines the decision-making process for functionalizing the piperidine nitrogen based on the nature of your target substituent.
Decision tree for selecting the optimal N-substitution strategy for piperidines.
Section 1: Aliphatic N-Substitution (Troubleshooting Direct Alkylation & Reductive Amination)
Q: Why am I getting quaternary ammonium salts during the direct alkylation of piperidine with an alkyl halide, and how do I prevent it?
A: You are experiencing the classic "runaway train" effect of amine alkylation[1][2]. When piperidine (a secondary amine) reacts with an alkyl halide, it forms a tertiary amine. The newly added alkyl group is electron-donating via inductive effects, which actually increases the electron density on the nitrogen atom. Mechanistically, this means your tertiary amine product is a stronger nucleophile than your starting piperidine[1]. It will rapidly compete for the remaining alkyl halide, leading to exhaustive alkylation and the formation of undesired quaternary ammonium salts[2].
The Solution: Abandon direct alkylation and switch to Reductive Amination . By reacting piperidine with an aldehyde or ketone, you form an iminium intermediate that is subsequently reduced[1]. Because the final reduction step is irreversible under these conditions, over-alkylation is mechanistically impossible.
Q: My reductive amination is stalling at the intermediate stage, or I am recovering large amounts of the reduced alcohol instead of my tertiary amine. How do I push it to completion?
A: This is a chemoselectivity issue driven by your choice of reducing agent and pH. If you are using Sodium Borohydride (NaBH₄), it is too aggressive and non-selective; it rapidly reduces your starting carbonyl to an alcohol before the piperidine can condense to form the iminium ion[3].
The Solution: You must use Sodium Triacetoxyborohydride (NaBH(OAc)₃, commonly known as STAB) . The electron-withdrawing acetate groups on STAB reduce the nucleophilicity of the hydride[3]. At a mildly acidic pH (4–5), STAB is highly selective: it will ignore the unprotonated carbonyl compound but rapidly reduce the highly electrophilic, positively charged iminium ion intermediate formed by the piperidine[3][4].
Mechanistic pathway of the reductive amination of piperidine using STAB.
Quantitative Comparison of Reducing Agents
Reducing Agent
Selectivity for Iminium over Carbonyl
Optimal pH Range
Byproducts / Safety Profile
Best Application for Piperidine
NaBH₄
Very Low
8–10
Rapid alcohol formation
Not recommended for direct reductive amination.
NaBH₃CN
High
6–8
Highly toxic HCN gas (under acidic conditions)
Step-wise reductive aminations where pH is strictly controlled.
Q: When attempting a Buchwald-Hartwig N-arylation of piperidine with an aryl chloride, the reaction stalls, and the palladium catalyst precipitates out as a black solid. What is going wrong?
A: You are experiencing catalyst poisoning due to the off-cycle binding of the secondary amine. Piperidine is a strong, sterically demanding nucleophile. If your phosphine ligand is not bulky enough, multiple piperidine molecules can displace the ligand and bind tightly to the Palladium(II) intermediate. This forms an unreactive bis-amine palladium complex, stalling the reductive elimination step and causing the catalyst to decompose into inactive Palladium black[5].
The Solution: You must use a bulky, electron-rich biaryl phosphine ligand specifically engineered for secondary amines. RuPhos is the gold standard here[6][7]. The bulky dicyclohexyl groups and the isopropoxy substituents on the lower ring of RuPhos create a highly constrained steric environment. This prevents the coordination of a second piperidine molecule, forcing the catalytic cycle forward and accelerating the reductive elimination of your N-aryl piperidine product[5]. (Note: Do not use BrettPhos for piperidine; BrettPhos is optimized for primary amines and will yield poor results with secondary cyclic amines[7]).
Self-Validating Experimental Protocols
To ensure reproducibility, follow these step-by-step methodologies. Each protocol is designed as a self-validating system, meaning you can visually or analytically confirm the success of each step before proceeding.
Protocol A: Robust One-Pot Reductive Amination using STAB
Preparation: In a flame-dried flask under nitrogen, dissolve the carbonyl compound (1.0 eq) and the piperidine derivative (1.05 eq) in anhydrous 1,2-dichloroethane (DCE).
Causality: A slight excess of the amine ensures complete consumption of the carbonyl, preventing any residual aldehyde/ketone from being reduced to an alcohol.
Activation: Add glacial acetic acid (1.0 eq) to adjust the pH to ~4-5.
Causality: This mildly acidic environment protonates the hemiaminal intermediate, accelerating its dehydration into the highly electrophilic iminium ion.
Reduction: Cool the mixture to 0 °C and add NaBH(OAc)₃ (1.5 eq) portion-wise. Stir for 2-12 hours, allowing it to warm to room temperature.
Causality: STAB is chemoselective, but controlling the initial exotherm prevents thermal degradation of sensitive functional groups.
Validation & Quench: Monitor the reaction via TLC. The iminium ion will often streak or stick to the baseline, while the tertiary amine product will elute higher (visualized with Dragendorff's reagent). Once complete, quench slowly with saturated aqueous NaHCO₃.
Causality: The basic quench neutralizes the acetic acid and decomposes unreacted STAB, ensuring the basic tertiary amine product is deprotonated and partitions cleanly into the organic extraction layer.
Protocol B: Buchwald-Hartwig N-Arylation of Piperidine using RuPhos
Catalyst Pre-activation: In a glovebox or under strict argon flow, combine Pd₂(dba)₃ (2 mol%) and RuPhos (8 mol%) in anhydrous, degassed toluene. Stir for 15 minutes.
Causality: RuPhos is sterically demanding; a 1:2 Pd-to-ligand ratio ensures the complete dissolution of the Pd dimer and the formation of the active mono-ligated L₁Pd(0) species.
Substrate Addition: Add the aryl chloride (1.0 eq), piperidine derivative (1.2 eq), and Sodium tert-butoxide (NaOtBu, 1.5 eq).
Causality: NaOtBu is a strong base required to deprotonate the coordinated secondary amine on the Pd(II) complex, which is a prerequisite for reductive elimination.
Reaction: Heat the sealed reaction vessel to 85 °C for 4-12 hours.
Causality: Elevated temperatures overcome the activation energy barrier for the oxidative addition of the notoriously stubborn aryl chloride bond.
Validation & Workup: Self-Validation Check: A successful active catalytic cycle will transition from a dark red/purple (Pd₂(dba)₃) to a light yellow/orange homogeneous solution. If the solution turns opaque black, the catalyst has died. Cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove the inorganic salts before concentrating.
References
Master Organic Chemistry - Alkylation of Amines (Sucks!). Available at:[Link]
Organic Process Research & Development - A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes. Available at:[Link]
MDPI - 4-[18F]Fluorophenylpiperazines by Improved Hartwig-Buchwald N-Arylation. Available at: [Link]
Royal Society of Chemistry (RSC) - Chapter 6: Palladium- and Copper-catalysed C–N Cross-coupling in Drug Discovery. Available at: [Link]
ACS Publications - The 25th Anniversary of the Buchwald–Hartwig Amination: Development, Applications, and Outlook. Available at:[Link]
Author: BenchChem Technical Support Team. Date: March 2026
Answering in German as per the user's request.
Willkommen im technischen Support-Center. Dieses Handbuch wurde von erfahrenen Anwendungswissenschaftlern entwickelt, um Forschern, Wissenschaftlern und Fachleuten in der Arzneimittelentwicklung bei der Bewältigung der Herausforderungen zu helfen, die mit der Reinigung von [(1-Methylpiperidin-4-yl)methyl]-(2-thienylmethyl)amin verbunden sind. Die hier bereitgestellten Informationen basieren auf bewährten Methoden und fundamentalen chemischen Prinzipien, um die erfolgreiche Isolierung dieses wichtigen pharmazeutischen Zwischenprodukts zu gewährleisten.
Einführung: Die Herausforderung der Reinigung
[(1-Methylpiperidin-4-yl)methyl]-(2-thienylmethyl)amin ist eine bifunktionelle Base, die sowohl ein tertiäres Amin (im Piperidinring) als auch ein sekundäres Amin (in der Brücke) enthält. Diese basische Natur ist der Schlüssel zu seiner Reaktivität, stellt aber auch die größte Herausforderung bei der Reinigung dar. Probleme wie Peak-Tailing in der Chromatographie, schlechte Löslichkeit und Schwierigkeiten bei der Kristallisation sind häufig. Dieses Handbuch bietet Lösungen für diese Probleme in einem Frage-Antwort-Format, um spezifische experimentelle Hürden direkt anzugehen.
Abschnitt 1: Erste Reinheitsbewertung & Charakterisierung (FAQs)
Eine gründliche Analyse des Rohmaterials ist der erste Schritt zu einer erfolgreichen Reinigung. Das Überspringen dieser Phase führt oft zu suboptimalen Ergebnissen und dem Verlust wertvoller Materialien.
F1: Was sind die ersten Schritte, die ich vor einer groß angelegten Reinigung durchführen sollte?
A1: Bevor Sie eine Reinigung im großen Maßstab durchführen, ist eine kleinmaßstäbliche analytische Bewertung unerlässlich. Dieser Schritt liefert entscheidende Informationen über die Zusammensetzung Ihres Rohmaterials.
Dünnschichtchromatographie (DC): Führen Sie eine DC mit verschiedenen Eluentensystemen (z. B. Dichlormethan/Methanol und Hexan/Ethylacetat, jeweils mit 0,5 % Triethylamin) durch, um eine erste Vorstellung von der Anzahl der Komponenten zu erhalten.
LC-MS-Analyse: Eine Flüssigchromatographie-Massenspektrometrie (LC-MS) ist entscheidend. Sie bestätigt nicht nur die Masse Ihres Zielprodukts, sondern identifiziert auch die Massen der Hauptverunreinigungen. Diese Informationen sind entscheidend für die Fehlersuche bei der Synthese.[1]
¹H-NMR-Spektroskopie: Ein ¹H-NMR-Spektrum des Rohmaterials kann die Anwesenheit von unumgesetzten Ausgangsmaterialien oder signifikanten Nebenprodukten aufdecken und so bei der Auswahl der am besten geeigneten Reinigungsmethode helfen.[1]
F2: Was sind häufige prozessbedingte Verunreinigungen, auf die ich achten sollte?
A2: Die Art der Verunreinigungen hängt stark von der Syntheseroute ab. Bei einer Synthese über reduktive Aminierung sind die häufigsten Verunreinigungen:
Unumgesetzte Ausgangsmaterialien: Wie 1-Methyl-4-piperidon oder 4-(Aminomethyl)piperidin.[2]
Reduktions-Nebenprodukte: Alkohole, die durch die Reduktion des Aldehyd- oder Keton-Ausgangsmaterials entstehen.
Überalkylierte Produkte: Die Bildung eines tertiären Amins durch die Reaktion des sekundären Amins mit einem weiteren Äquivalent des Thiophen-Alkylierungsmittels.
Verunreinigungen aus Reagenzien: Verunreinigungen, die aus den verwendeten Reagenzien oder Lösungsmitteln stammen.[3]
F3: Welche analytischen Techniken eignen sich am besten zur Überwachung der Reinigung?
A3: Die Überwachung des Reinigungsprozesses in Echtzeit ist entscheidend für die Optimierung. Die folgenden Techniken werden empfohlen:
Technik
Zweck
Typische Anfangsbedingungen
HPLC (RP)
Quantitative Reinheitsbestimmung
C18-Säule, mobiler Phase aus Wasser/Acetonitril mit 0,1 % TFA oder einem Puffer mit hohem pH-Wert (z. B. Ammoniumbicarbonat).[4]
LC-MS
Identifizierung von Fraktionen
Schnelle Gradientenmethode zur schnellen Bestätigung der Masse in den gesammelten Fraktionen.[1]
GC
Analyse flüchtiger Verunreinigungen
Kapillarsäule wie CP-Sil 13 CB zur Trennung von primären, sekundären und tertiären Aminen.[5]
Die Chromatographie ist die am häufigsten verwendete Methode zur Reinigung von Aminen wie diesem. Die basische Natur des Moleküls erfordert jedoch spezielle Überlegungen.
Normalphasen-Chromatographie
F4: Meine Verbindung zeigt starkes Tailing auf der Kieselgelsäule. Was passiert und wie kann ich das beheben?
A4: Dieses häufige Problem wird durch eine Säure-Base-Wechselwirkung zwischen den basischen Aminogruppen Ihrer Verbindung und den sauren Silanolgruppen (Si-OH) auf der Oberfläche des Kieselgels verursacht.[4] Diese Wechselwirkung führt zu einer ungleichmäßigen Elution und breiten, asymmetrischen Peaks.
Lösungen:
Zugabe eines Amin-Additivs: Die effektivste Methode ist die Zugabe einer kleinen Menge eines flüchtigen Amins zur mobilen Phase. Triethylamin (TEA) oder n-Propylamin (in Konzentrationen von 0,1-1 %) neutralisieren die sauren Stellen auf dem Kieselgel und verhindern so die unerwünschte Wechselwirkung.[6]
Verwendung von amin-funktionalisiertem Kieselgel: Für besonders schwierige Trennungen kann eine stationäre Phase, die mit Aminogruppen modifiziert ist (NH₂-Kieselgel), ausgezeichnete Ergebnisse liefern. Diese Phasen bieten eine weniger saure Oberfläche und verbessern die Peakform erheblich.[4]
Trockenbeladung: Lösen Sie Ihr Rohmaterial in einem minimalen Volumen eines geeigneten Lösungsmittels (z. B. Dichlormethan). Geben Sie eine kleine Menge Kieselgel hinzu und verdampfen Sie das Lösungsmittel unter reduziertem Druck, bis ein frei fließendes Pulver entsteht.
Säulenpackung: Packen Sie eine Kieselgelsäule mit Ihrem gewählten Eluentensystem (z. B. Hexan/Ethylacetat).
Eluenten-Modifikation: Bereichern Sie Ihren Eluenten mit 0,5 % (v/v) Triethylamin.
Beladung & Elution: Beladen Sie das trockene Material auf die Säule und beginnen Sie die Elution mit einem flachen Gradienten (z. B. 0-50 % Ethylacetat in Hexan).
Fraktionsanalyse: Analysieren Sie die gesammelten Fraktionen mittels DC oder LC-MS.
Abbildung 1: Fehlerbehebungs-Workflow für Peak-Tailing in der Normalphasen-Chromatographie.
Umkehrphasen-Chromatographie
F5: Wann ist die Umkehrphasen-Chromatographie eine bessere Option?
A5: Die Umkehrphasen-Chromatographie (RP) ist besonders nützlich, wenn Ihre Verunreinigungen polarer sind als Ihr Produkt oder wenn die Normalphasen-Chromatographie keine ausreichende Trennung liefert. Bei basischen Verbindungen ist die Kontrolle des pH-Werts der mobilen Phase entscheidend für den Erfolg.
F6: Ich erhalte eine schlechte Peakform in der RP-HPLC. Welche Modifikatoren für die mobile Phase sollte ich verwenden?
A6: Eine schlechte Peakform in der RP-Chromatographie ist oft auf sekundäre Wechselwirkungen mit restlichen Silanolgruppen auf der C18-Phase zurückzuführen. Die Wahl des pH-Modifikators ist entscheidend:
Hoher pH-Wert (z. B. pH 8-10): Bei hohem pH-Wert ist Ihre Aminverbindung in ihrer neutralen, freien Basenform. Dies erhöht die Lipophilie, was zu einer besseren Retention und oft zu einer deutlich verbesserten Peakform führt. Puffer wie Ammoniumbicarbonat oder die Verwendung von Ammoniumhydroxid sind hierfür geeignet.[4]
Niedriger pH-Wert (z. B. pH 2-3): Bei niedrigem pH-Wert ist Ihre Verbindung protoniert (ein Kation). Dies erhöht die Polarität und verringert die Retention. Trifluoressigsäure (TFA) oder Ameisensäure werden häufig verwendet. Obwohl dies die Peakform verbessern kann, kann die anschließende Entfernung von TFA aus den Fraktionen schwierig sein.
pH-Modifikator
pH-Bereich
Zustand des Amins
Vorteile
Nachteile
Trifluoressigsäure (TFA)
Niedrig (~2)
Kationisch (protoniert)
Scharfe Peaks, gute Löslichkeit
Schwierig aus dem Produkt zu entfernen
Ameisensäure
Niedrig (~3)
Kationisch (protoniert)
Flüchtiger als TFA, MS-kompatibel
Kann weniger effektiv bei der Peakform sein
Ammoniumbicarbonat
Hoch (~8)
Neutral (freie Base)
Exzellente Peakform, leicht zu entfernen
Erfordert eine pH-stabile Säule
Ammoniumhydroxid
Hoch (~10)
Neutral (freie Base)
Starke Verbesserung der Peakform, flüchtig
Erfordert eine pH-stabile Säule
Abschnitt 3: Nicht-chromatographische Reinigung
Manchmal kann eine einfache, klassische Technik effizienter sein als die Chromatographie.
F7: Kann ich meine Verbindung mit einer einfachen Flüssig-Flüssig-Extraktion reinigen?
A7: Ja, eine Säure-Base-Extraktion ist eine ausgezeichnete Methode, um Ihre basische Verbindung von neutralen oder sauren Verunreinigungen zu trennen. Das Prinzip beruht auf der unterschiedlichen Löslichkeit des Amins und seiner Salzform in organischen und wässrigen Phasen.
Auflösen: Lösen Sie Ihr Rohmaterial in einem organischen Lösungsmittel wie Dichlormethan (DCM) oder Ethylacetat.
Säure-Extraktion: Extrahieren Sie die organische Phase mit einer wässrigen Säure (z. B. 1 M HCl). Ihre basische Verbindung wird protoniert und geht als Hydrochloridsalz in die wässrige Phase über. Neutrale Verunreinigungen bleiben in der organischen Phase.
Basisch machen: Trennen Sie die wässrige Phase und machen Sie sie mit einer Base (z. B. 10 M NaOH) basisch, bis ein pH-Wert von >12 erreicht ist. Ihre Verbindung wird wieder in die neutrale freie Base umgewandelt und fällt oft aus oder bildet eine ölige Schicht.
Rückextraktion: Extrahieren Sie die nun basische wässrige Phase mehrmals mit frischem DCM.
Trocknen & Eindampfen: Kombinieren Sie die organischen Extrakte, trocknen Sie sie über wasserfreiem Natriumsulfat (Na₂SO₄), filtrieren Sie und dampfen Sie das Lösungsmittel unter reduziertem Druck ein.
Abbildung 2: Workflow einer Säure-Base-Extraktion zur Reinigung basischer Amine.
F8: Mein gereinigtes Öl will nicht fest werden. Wie kann ich die Kristallisation einleiten?
A8: Viele Amine in freier Basenform sind bei Raumtemperatur Öle. Die Umwandlung in ein Salz ist die zuverlässigste Methode, um ein kristallines, leicht zu handhabendes festes Material zu erhalten. Salze haben definierte Schmelzpunkte und sind oft stabiler als die freie Base.
F9: Ich habe ein Salz gebildet, aber es ist ausgeölt oder hygroskopisch. Was soll ich tun?
A9: Das Ausölen während der Kristallisation oder die Bildung eines hygroskopischen Feststoffs deutet oft auf die Anwesenheit von Wasser oder die Verwendung eines ungeeigneten Lösungsmittels hin.
Stellen Sie die Wasserfreiheit sicher: Verwenden Sie wasserfreie Lösungsmittel. Manchmal kann das wiederholte Lösen in Toluol und anschließendes Eindampfen (azeotropes Trocknen) helfen, restliches Wasser zu entfernen.[7]
Wählen Sie das richtige Lösungsmittelsystem: Die Kristallisation von Aminsalzen erfordert oft ein polares Lösungsmittel, in dem das Salz löslich ist (z. B. Ethanol, Isopropanol), und ein unpolares Anti-Lösungsmittel, um die Kristallisation einzuleiten (z. B. Diethylether, Hexan).[7]
Versuchen Sie andere Säuren: Wenn das Hydrochloridsalz nicht kristallisiert, versuchen Sie es mit anderen Säuren wie Oxalsäure, Weinsäure oder Maleinsäure, die oft gut kristallisierende Salze bilden.[7]
Lösen Sie Ihre gereinigte freie Base in einem minimalen Volumen eines wasserfreien Lösungsmittels wie Diethylether oder Isopropanol.
Kühlen Sie die Lösung in einem Eisbad.
Geben Sie langsam eine stöchiometrische Menge (1,0 Äquivalente) einer Lösung von HCl in Diethylether oder Isopropanol hinzu.
Ein Niederschlag sollte sich bilden. Rühren Sie die Suspension für 30 Minuten in der Kälte.
Filtrieren Sie den Feststoff, waschen Sie ihn mit kaltem, wasserfreiem Diethylether und trocknen Sie ihn im Vakuum.
F10: Mein Produkt ist eine racemische Mischung. Wie kann ich die Enantiomere trennen?
A10: Obwohl die Zielverbindung achiral erscheint, können verwandte Strukturen chiral sein. Die Trennung von Enantiomeren (chirale Auflösung) ist ein entscheidender Schritt in der pharmazeutischen Entwicklung.
Chirale HPLC: Die gebräuchlichste Methode ist die Hochleistungsflüssigchromatographie mit einer chiralen stationären Phase (CSP). Polysaccharid-basierte Säulen wie Chiralpak® IA oder Chiralcel® OD sind für die Trennung von Piperidin-Derivaten sehr erfolgreich.[8][9] Die Methode ist analytisch und präparativ skalierbar.
Klassische Racematspaltung: Diese Methode beinhaltet die Reaktion des racemischen Amins mit einer enantiomerenreinen chiralen Säure (z. B. Weinsäure, Mandelsäure). Dadurch entstehen zwei diastereomere Salze. Diese Diastereomere haben unterschiedliche physikalische Eigenschaften (z. B. Löslichkeit) und können durch fraktionierte Kristallisation getrennt werden.[10] Nach der Trennung wird die freie Base aus jedem diastereomeren Salz freigesetzt, um die reinen Enantiomere zu erhalten.
Abschnitt 5: Reinheitsbestätigung
F11: Wie bestätige ich die Reinheit und Identität meines Endprodukts?
A11: Die Bestätigung der Reinheit erfordert den Einsatz mehrerer, voneinander unabhängiger (orthogonaler) analytischer Techniken. Sich nur auf eine Methode zu verlassen, ist unzureichend.
HPLC/UPLC: Bestimmt die prozentuale Reinheit (z. B. >99 % nach Fläche). Es wird empfohlen, dies bei zwei verschiedenen Wellenlängen zu tun.
NMR-Spektroskopie (¹H, ¹³C): Bestätigt die chemische Struktur und die Abwesenheit von Verunreinigungen, die Protonen oder Kohlenstoffatome enthalten.[1]
Elementaranalyse (CHN): Liefert das Verhältnis von Kohlenstoff, Wasserstoff und Stickstoff in der Probe. Das Ergebnis sollte innerhalb von ±0,4 % der theoretischen Werte für die vorgeschlagene Formel liegen.
Referenzen
Chiral separations of piperidine-2,6-dione analogues on Chiralpak IA and Chiralpak IB columns by using HPLC. Academia.edu. Verfügbar unter:
Crystal Structures of the Salts of Chiral Primary Amines with Achiral Carboxylic Acids. Journal of the American Chemical Society. Verfügbar unter:
Electron Capture Gas Chromatography of Tertiary Amines After a Demethylation Reaction to Secondary Amines. Taylor & Francis Online. Verfügbar unter:
Technical Support Center: Chiral Separation of Piperidine-3-Carboxylic Acid Enantiomers. Benchchem. Verfügbar unter:
Optimization of normal-phase chromatographic separation of compounds with primary, secondary and tertiary amino groups. PubMed. Verfügbar unter:
Unorthodox crystalline drug salts via the reaction of amine-containing drugs with CO2. RSC Publishing. Verfügbar unter:
Analysis of primary, secondary and tertiary amines. Agilent. Verfügbar unter:
Determination of Primary, Secondary, and Tertiary Amines in Air by Direct or Diffusion Sampling Followed by Determination with Liquid Chromatography and Tandem Mass Spectrometry. ACS Publications. Verfügbar unter:
How do I purify ionizable organic amine compounds using flash column chromatography? Biotage. Verfügbar unter:
Method of crystallizing salts from aqueous solutions. Google Patents. Verfügbar unter:
Forming oxalate salts of amines. Sciencemadness.org. Verfügbar unter:
Crystal Engineering Approach To Forming Cocrystals of Amine Hydrochlorides with Organic Acids. Journal of the American Chemical Society. Verfügbar unter:
Application Note: Analytical Methods for the Characterization of N-Methyl-1-(piperidin-4-YL)methanamine. Benchchem. Verfügbar unter:
Direct analysis of 4-methylimidazole in foods using paper spray mass spectrometry. Springer. Verfügbar unter:
Comparative Analysis of Synthetic Routes to N-Methyl-1-(piperidin-4-YL)methanamine. Benchchem. Verfügbar unter:
Synthesis and Characterization of Process-Related Impurities of Antidiabetic Drug Linagliptin. MDPI. Verfügbar unter:
Technical Support Center: Preventing Side Reactions in the N-Alkylation of Piperidines
From the Desk of the Senior Application Scientist Welcome to the Technical Support Center. In medicinal chemistry and drug development, the functionalization of piperidine scaffolds is a fundamental operation.
Author: BenchChem Technical Support Team. Date: March 2026
From the Desk of the Senior Application Scientist
Welcome to the Technical Support Center. In medicinal chemistry and drug development, the functionalization of piperidine scaffolds is a fundamental operation. However, transforming a secondary amine into a tertiary amine via N-alkylation is rarely as simple as drawing an arrow on a whiteboard. The inherent nucleophilicity of the resulting tertiary amine often leads to over-alkylation (quaternization), while basic conditions can trigger competitive E2 elimination of the alkylating agent.
This guide is designed to move beyond generic protocols. Here, we dissect the causality behind these side reactions and provide self-validating, field-proven workflows to ensure high chemoselectivity and yield.
Part 1: Frequently Asked Questions (Mechanistic Troubleshooting)
Q1: Why am I consistently observing quaternary ammonium salts (over-alkylation) during the direct N-alkylation of piperidine?A1: Over-alkylation is a kinetic problem. When you alkylate piperidine, the resulting tertiary amine (N-alkylpiperidine) remains highly nucleophilic. If the concentration of the alkyl halide is too high, the newly formed tertiary amine will react with the electrophile to form a quaternary ammonium salt[1].
The Causality-Driven Solution: You must manipulate the local concentration of the electrophile. By using a syringe pump to add the alkyl halide dropwise to a slight excess of piperidine, you ensure the unreacted secondary amine statistically outcompetes the tertiary amine product for the electrophile[2].
Q2: My reaction with a secondary alkyl halide is yielding low amounts of the desired tertiary amine and significant alkene byproducts. What is happening?A2: You are observing a competitive E2 elimination. Piperidine is not just a nucleophile; it is also a relatively strong base. When you use sterically hindered secondary alkyl halides, the activation energy for the
SN2
substitution pathway increases significantly. Consequently, the piperidine acts as a base, abstracting a beta-proton from the alkyl halide and driving the E2 elimination pathway.
The Causality-Driven Solution: Switch your synthetic strategy. Direct alkylation is poorly suited for secondary electrophiles. Instead, utilize reductive amination with the corresponding ketone[3].
Q3: Why is Sodium Triacetoxyborohydride (
NaBH(OAc)3
) preferred over Sodium Borohydride (
NaBH4
) for reductive amination?A3: It comes down to chemoselectivity.
NaBH4
is a strong hydride source that will rapidly reduce your starting aldehyde or ketone into an alcohol, effectively killing your reaction. The electron-withdrawing acetate groups in
NaBH(OAc)3
attenuate its reducing power. It is mild enough that it will not reduce most ketones or aldehydes at room temperature, but it will rapidly and irreversibly reduce the highly electrophilic iminium ion intermediate formed between piperidine and the carbonyl[4][5].
Part 2: Mechanistic Pathways & Decision Trees
To determine the optimal synthetic route for your specific piperidine derivative, consult the mechanistic workflow below.
Caption: Mechanistic divergence between Direct Alkylation and Reductive Amination of Piperidines.
Part 3: Self-Validating Experimental Protocols
A protocol is only as good as its built-in validation steps. The following methodologies include specific checkpoints to ensure the reaction is proceeding along the desired mechanistic pathway.
Protocol A: Chemoselective Direct N-Alkylation (Syringe Pump Method)
Rationale: By maintaining a starvation level of the alkylating agent, we mathematically suppress the rate of the secondary reaction (quaternization)[2].
Step-by-Step Methodology:
Preparation: In an oven-dried, round-bottom flask purged with inert gas (Nitrogen/Argon), dissolve Piperidine (1.1 eq) in anhydrous Acetonitrile to achieve a 0.1 M solution[1].
Base Addition: Add
K2CO3
(1.5 eq) to act as an acid scavenger. Self-Validation Check: The solution should remain a heterogeneous suspension.
Controlled Addition: Load the Alkyl Halide (1.0 eq) into a gas-tight syringe. Using a syringe pump, add the halide to the vigorously stirring piperidine solution at a rate of 0.1 mmol/minute at room temperature[2].
Monitoring: Monitor via LC-MS. Self-Validation Check: You should observe the mass of the tertiary amine (
[M+H]+
). If a mass corresponding to
[M+R]+
appears, your addition rate is too fast; decrease the syringe pump speed immediately.
Workup: Filter the suspension to remove inorganic salts. Concentrate under reduced pressure. Partition between diethyl ether and saturated aqueous
NaHCO3
to yield the free base[2].
Protocol B: Reductive Amination via Iminium Intermediate
Best for: Secondary alkyl groups, sterically hindered substrates, or when E2 elimination is a major risk.
Rationale: Bypasses
SN2
kinetics entirely. The formation of the iminium ion and subsequent reduction prevents over-alkylation because the final product lacks the
C=N
bond required for a second reduction[4][5].
Step-by-Step Methodology:
Iminium Formation: Combine Piperidine (1.0 eq) and the target Aldehyde/Ketone (1.05 eq) in anhydrous Dichloroethane (DCE) or Tetrahydrofuran (THF) (0.2 M).
Acid Catalysis: Add glacial Acetic Acid (1.0 - 2.0 eq) to facilitate iminium ion formation. Stir for 30-60 minutes at room temperature. Self-Validation Check: A slight color change (often pale yellow) indicates iminium formation.
Reduction: Add Sodium Triacetoxyborohydride,
NaBH(OAc)3
(1.5 eq), portion-wise over 10 minutes[4]. The reaction is mildly exothermic.
Completion: Stir for 2-12 hours. Quench the reaction by slowly adding saturated aqueous
NaHCO3
until gas evolution (
H2
) ceases.
Isolation: Extract with Dichloromethane (DCM), wash the organic layer with brine, dry over
Na2SO4
, and concentrate.
Part 4: Quantitative Data & Method Selection
Use the following data matrix to select the appropriate reaction conditions based on your specific substrate.
managing side reactions in piperidine functionalization - Benchchem. 1
Application Notes and Protocols for N-Alkylation of 2-Substituted Piperidines - Benchchem. 4
Reductive N-Alkylation of Amines with Ketones Using Heterogeneous Polysilane–Palladium Catalysts under Continuous-Flow Conditions - Organic Letters, ACS Publications. 3
Reductive Amination, and How It Works - Master Organic Chemistry. 5
Procedure for N-alkylation of Piperidine? - ResearchGate. 2
Enhancing the stability of thienylmethylamine derivatives for in vitro assays
Welcome to the Technical Support Center for the in vitro assay optimization of thienylmethylamine derivatives. As a Senior Application Scientist, I have designed this guide to address the unique physicochemical and metab...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for the in vitro assay optimization of thienylmethylamine derivatives. As a Senior Application Scientist, I have designed this guide to address the unique physicochemical and metabolic liabilities of the thienylmethylamine scaffold—a motif found in critical therapeutics like duloxetine and tienilic acid.
This guide bypasses generic advice, focusing instead on the mechanistic causality of degradation and providing self-validating protocols to ensure absolute data integrity during your drug development workflows.
Section 1: System Architecture & Degradation Pathways
Thienylmethylamines possess two primary sites of instability: the electron-rich thiophene ring and the basic methylamine linkage. Understanding the causality of their degradation is the first step in troubleshooting assay failures.
Fig 1. Primary degradation pathways of thienylmethylamines in vitro.
Section 2: Troubleshooting Guides & FAQs
Q1: Why does my thienylmethylamine derivative show rapid depletion in human liver microsome (HLM) assays without forming stable, detectable metabolites?Causality: Your compound is likely undergoing metabolic activation rather than standard clearance. Cytochrome P450 enzymes (particularly CYP2C9 and CYP1A2) oxidize the electron-rich pi-system of the thiophene ring to form highly reactive thiophene S-oxides or epoxides[1]. Because these intermediates are highly electrophilic, they do not remain in solution. Instead, they rapidly undergo Diels-Alder dimerization to form sesquioxides[2], or they covalently bind to nucleophilic residues on microsomal proteins[3]. This covalent binding manifests as an unexplained loss of mass balance and acts as a mechanism-based inhibitor (MBI) of the CYP enzymes.
Intervention: You must shift the assay from a standard clearance model to a reactive metabolite trapping assay using Glutathione (GSH) (See Protocol A).
Q2: During in vitro dissolution or simulated gastric fluid (SGF) assays (0.1 N HCl), I am detecting toxic cleavage products (e.g., 1-naphthol). How can I prevent post-collection degradation?Causality: Thienylmethylamines with ether linkages (such as the antidepressant duloxetine) are highly susceptible to acid-catalyzed hydrolysis. In acidic media (pH < 4.0), the molecule degrades rapidly into toxic byproducts like 1-naphthol and para-naphthol duloxetine[4]. If samples are collected from the SGF assay and placed in an autosampler without immediate neutralization, the acid continues to hydrolyze the compound while it waits in the queue, leading to artificially inflated degradation rates.
Intervention: The FDA explicitly mandates the implementation of appropriate sample stabilization procedures to prevent continued degradation post-collection[5]. You must quench the acidic samples immediately upon collection using a high-molarity pH 6.8 phosphate buffer (See Protocol B).
Q3: My compound degrades when left on the benchtop in clear autosampler vials, but is stable in the dark. Is this a thermal or photolytic issue?Causality: This is a photolytic issue driven by singlet oxygen (
1O2
). Thiophene rings are inherently reactive toward singlet oxygen generated by ambient UV/Vis light. The reaction proceeds via a concerted [2+4] cycloaddition, leading to the formation of an unstable endoperoxide intermediate and subsequent self-degradation[6].
Intervention: Use amber autosampler vials to block the specific wavelengths responsible for singlet oxygen generation. If you are in the lead optimization phase, consider introducing electron-withdrawing groups to the thiophene ring, which reduces its Mulliken electronegativity and significantly lowers its reactivity toward singlet oxygen[6].
Section 3: Quantitative Stability Data
The following table summarizes the expected quantitative impact of implementing targeted stabilization strategies across various in vitro environments.
Assay Condition
Primary Degradant
Unstabilized Half-Life (t½)
Stabilized Half-Life (t½)
Mechanism of Stabilization
HLM (+NADPH)
Thiophene S-oxide dimers / Protein Adducts
< 15 mins
> 60 mins
Addition of 5 mM GSH intercepts and traps reactive S-oxides prior to protein covalent binding.
To accurately quantify the metabolic instability caused by thiophene S-oxidation, you must trap the reactive intermediate before it binds to the microsomes[7].
Fig 2. Step-by-step workflow for trapping reactive thiophene metabolites.
Step-by-Step Methodology:
Preparation: Prepare a 100 mM potassium phosphate buffer (pH 7.4). Add human liver microsomes (1 mg/mL final protein concentration), the thienylmethylamine test compound (10 µM), and reduced Glutathione (GSH) (5 mM).
Initiation: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the reaction by adding NADPH (1 mM final concentration).
Incubation & Quenching: Incubate for 60 minutes. Quench the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.
Extraction: Centrifuge at 14,000 x g for 10 minutes at 4°C to precipitate proteins. Extract the supernatant for LC-MS/MS analysis.
Analysis: Scan for the parent mass + 305 Da (addition of GSH + oxygen - H2O) to identify the trapped thiophene S-oxide adduct.
Self-Validation System (The "Trap-Check"):
Include a parallel positive control using Tienilic acid (a known thiophene S-oxide former). If the LC-MS/MS fails to detect the specific +305 Da GSH adduct for Tienilic acid, the assay is invalid. This indicates that either the microsomes have lost CYP2C9/CYP1A2 activity or the GSH stock has oxidized to GSSG, rendering it incapable of trapping electrophiles. Negative results for your test compound can only be trusted if the Tienilic acid control successfully forms adducts.
Protocol B: Acid-Degradation Rescue in Gastric Simulations
This protocol prevents the artificial degradation of thienylmethylamines post-collection during 0.1 N HCl dissolution testing[4][5].
Step-by-Step Methodology:
Preparation of Quench Buffer: Prepare a 0.5 M Sodium Phosphate buffer, strictly titrated to pH 6.8.
Assay Execution: Run the USP Apparatus 1 (basket) dissolution test in 1000 mL of 0.1 N HCl at 37.0°C.
Sample Collection & Immediate Rescue: At each time point (e.g., 15, 30, 45 mins), withdraw a 2 mL aliquot. Within 10 seconds of withdrawal, inject the 2 mL aliquot directly into a vial pre-filled with 2 mL of the pH 6.8 Quench Buffer.
Vortex & Store: Vortex immediately for 5 seconds. The resulting solution will neutralize to ~pH 6.5, halting all acid-catalyzed hydrolysis. Transfer to amber vials for HPLC-UV analysis.
Self-Validation System (The "Quench-Control"):
Before running the actual assay, spike a known concentration (e.g., 10 µg/mL) of your parent thienylmethylamine directly into a vial containing the 1:1 mixture of 0.1 N HCl and your pH 6.8 Quench Buffer. Let it sit at room temperature for 24 hours (simulating autosampler wait time), then analyze. If the recovery of the parent compound is <98%, your Quench Buffer's molarity is insufficient to overcome the acid. You must increase the buffer concentration. This validates that any degradation observed in your actual test samples occurred inside the dissolution vessel, not while waiting in the autosampler.
Technical Support Center: Optimizing Catalyst Selection for Substituted Piperidines
Welcome to the Technical Support Center for Piperidine Synthesis. The reduction of pyridines to substituted piperidines is a cornerstone of medicinal chemistry, but it is frequently complicated by catalyst poisoning, ove...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for Piperidine Synthesis. The reduction of pyridines to substituted piperidines is a cornerstone of medicinal chemistry, but it is frequently complicated by catalyst poisoning, over-reduction, and poor stereocontrol. This guide provides field-proven troubleshooting strategies, mechanistic insights, and validated protocols to help you optimize your catalytic workflows.
Q1: My Pd/C catalyzed hydrogenation of pyridine is stalling at low conversion. How do I prevent catalyst poisoning?
A1:
Causality: Pyridines possess a highly nucleophilic nitrogen lone pair that tightly coordinates to the surface of traditional transition metals like Palladium (Pd) or Platinum (Pt). This strong binding effectively blocks the active catalytic sites, leading to premature reaction stalling .
Solution:
Strategy A (Substrate Modification): Convert the pyridine to a pyridinium salt using an acid (e.g., HCl or acetic acid). Protonation occupies the lone pair, preventing metal coordination and activating the aromatic ring toward reduction [1][1].
Strategy B (Catalyst Switch): Switch to a Rhodium Oxide (
Rh2O3
) catalyst.
Rh2O3
has been shown to be highly active for the hydrogenation of unprotected pyridines under mild conditions (room temperature, 1 atm
H2
) without the need for acidic additives, mitigating the risk of reactor corrosion [2][2].
Q2: I am trying to reduce a pyridine ring, but my substrate contains reduction-sensitive groups (nitro, bromo, alkynyl). Standard hydrogenation destroys these groups. What is the optimal catalyst?
A2:
Causality: Heterogeneous catalysts (Pd/C,
PtO2
) operate via surface adsorption mechanisms that indiscriminately reduce most accessible functional groups alongside the aromatic ring.
Solution: Transition to an Iridium(III)-catalyzed ionic hydrogenation [3][3]. Unlike surface-mediated reduction, Ir(III) complexes operate via an ionic mechanism. The pyridine is first protonated to a pyridinium ion, which then accepts a hydride from the Ir(III)-hydride complex. Because the hydride transfer is highly specific to the activated pyridinium electrophile, sensitive groups like
−NO2
,
−N3
,
−Br
, and alkynes remain completely inert [3][3].
Mechanistic pathway of Ir(III)-catalyzed ionic hydrogenation of pyridines.
Section 2: Stereocontrol and Diastereoselectivity
Q3: My synthesis of 2,6-disubstituted piperidines yields a complex mixture of cis and trans diastereomers. How can I selectively obtain the cis-isomer?
A3:
Causality: Kinetic reduction of multi-substituted pyridines often yields mixtures of isomers depending on the facial approach of the hydrogen gas and the steric bulk of the substituents.
Solution: Utilize FeCl3
-catalyzed thermodynamic equilibration [4][4]. By treating 2-alkenyl 6-substituted piperidines with a catalytic amount of
FeCl3
(typically 10 mol%), the system undergoes thermodynamic epimerization. Because the cis-isomer is thermodynamically more stable (minimizing 1,3-diaxial interactions in the chair conformation), the reaction selectively enriches the mixture in favor of the cis-2,6-disubstituted piperidine (dr > 99/1) [4][4].
Section 3: Advanced Electrocatalytic Alternatives
Q4: We want to scale up the reduction of unactivated pyridines but need to avoid highly corrosive acidic conditions and high-pressure H2 gas. Are there milder alternatives?
A4: Yes. Recent advancements in electrocatalytic hydrogenation utilize a Rh/KB (Rhodium on Ketjenblack) catalyst in an Anion Exchange Membrane (AEM) electrolyzer [1][1].
Causality: In situ XAFS measurements confirm that the oxide layer on the Rh nanoparticles is deoxygenated under electrolytic conditions, exposing a highly active Rh(0) surface. This surface interacts moderately with the resulting piperidine, significantly lowering the energy required for the rate-determining desorption step [1][1]. This allows for quantitative conversion under ambient pressure without
H2
gas or acid.
Workflow for troubleshooting catalyst selection in piperidine synthesis.
Catalyst Selection Matrix
Catalyst System
Substrate Profile
Key Mechanistic Advantage
Typical Conditions
Functional Group Tolerance
Pd/C or
PtO2
Unactivated, simple pyridines
Standard surface-adsorption hydrogenation
High
H2
pressure, acidic additives
Poor: Reduces alkenes, alkynes,
−NO2
, and halogens.
Protocol 1: Ir(III)-Catalyzed Ionic Hydrogenation of Functionalized Pyridines
Objective: Chemoselective reduction of multi-substituted pyridines bearing sensitive groups.
Preparation: In a nitrogen-filled glovebox (to prevent catalyst deactivation by moisture/
O2
), charge a high-pressure vessel with the substituted pyridine (1.0 equiv) and the Ir(III) catalyst (1-5 mol%).
Activation: Add a highly polar, acidic solvent mixture (e.g.,
CF3CH2OH
/
HBF4
) to protonate the pyridine, forming the activated pyridinium electrophile.
Self-Validation Check: The solution should exhibit a distinct color shift, visually indicating pyridinium formation before
H2
introduction.
Hydrogenation: Pressurize the vessel with
H2
gas. Stir at the optimized temperature (typically 60-80°C) until hydrogen uptake ceases.
Monitoring: Extract a 10 µL aliquot, neutralize with saturated
NaHCO3
, and analyze via GC-MS.
Self-Validation Check: Confirm the molecular ion mass corresponds to the piperidine without cleavage or reduction of the sensitive functional groups (e.g.,
−NO2
mass retention).
Isolation: Concentrate the mixture and precipitate the product as a stable piperidinium salt, avoiding the volatility and oxidation susceptibility of the free secondary amine.
Protocol 2:
Rh2O3
-Catalyzed Hydrogenation under Mild Conditions
Objective: Reduction of unprotected pyridines without acidic additives.
Setup: Add the unprotected pyridine substrate (0.8 mmol) and commercially available
Rh2O3
catalyst (0.5 mol%) to a standard reaction vial.
Solvent Addition: Dissolve the mixture in 2,2,2-Trifluoroethanol (TFE, 1 mL). TFE enhances hydrogen solubility and stabilizes the polar transition states.
Reaction: Flush the system with
H2
gas and maintain under a hydrogen balloon (1 atm) at room temperature.
Monitoring: Track the reaction via
1H
NMR spectroscopy using an internal standard (e.g., 1,3,5-trimethoxybenzene) to quantify conversion.
Self-Validation Check: The disappearance of aromatic pyridine protons (
δ
7.0-8.5 ppm) and the concurrent appearance of aliphatic piperidine protons (
δ
1.5-3.0 ppm) confirms successful reduction.
Workup: Filter the mixture through a short pad of Celite to remove the heterogeneous
Rh2O3
catalyst. Concentrate the filtrate under reduced pressure to yield the pure piperidine.
References
Technical Support Center: Optimization of Piperidine Ring Formation. Benchchem.
[4] FeCl3-Catalyzed Highly Diastereoselective Synthesis of Substituted Piperidines and Tetrahydropyrans. Organic Letters (ACS Publications).
[3] Iridium(III)-Catalyzed Ionic Hydrogenation of Pyridines to Multi-Substituted Piperidines. EPFL Infoscience.
[2] Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions. Organic & Biomolecular Chemistry (RSC Publishing).
[1] Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds. PMC (NIH).
Refinement of work-up procedures for reactions involving piperidine
Welcome to the Technical Support Center for Amine-Mediated Reaction Work-Ups . This guide is engineered for researchers, synthetic chemists, and drug development professionals dealing with the unique challenges of piperi...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for Amine-Mediated Reaction Work-Ups . This guide is engineered for researchers, synthetic chemists, and drug development professionals dealing with the unique challenges of piperidine in organic and peptide synthesis.
Piperidine is ubiquitous in synthetic chemistry, most notably as the premier reagent for 9-fluorenylmethoxycarbonyl (Fmoc) deprotection. However, its high boiling point (106 °C), basicity (pKa 11.1), and tendency to form lipophilic adducts often lead to tedious work-ups, product degradation, and severe emulsions. This guide provides field-proven, causality-driven troubleshooting strategies to streamline your isolation workflows.
Core Mechanism: The Dual Role of Piperidine
To troubleshoot piperidine work-ups, one must understand its dual chemical role. During Fmoc deprotection, piperidine acts first as a base to abstract the acidic proton at the 9-position of the fluorene ring, triggering
β
-elimination. Second, it acts as a nucleophilic scavenger , trapping the highly reactive dibenzofulvene (DBF) intermediate to form a stable fulvene-piperidine adduct[1].
Mechanism of Fmoc deprotection and dibenzofulvene scavenging by piperidine.
🛠️ Troubleshooting & FAQs
Q1: I am trying to remove excess piperidine via rotary evaporation, but prolonged heating is degrading my peptide. How can I remove it safely?Causality: Piperidine has a relatively high boiling point (106 °C) and forms strong hydrogen-bonded networks, making it stubbornly resistant to evaporation under standard vacuum without applying high heat.
Solution: Utilize toluene co-evaporation . Toluene forms a binary azeotrope with piperidine, significantly lowering the effective boiling point of the mixture. By adding toluene to your concentrated reaction mixture and evaporating under reduced pressure, the excess piperidine is stripped away at near-ambient temperatures, preserving the integrity of heat-sensitive substrates[2].
Q2: In solution-phase synthesis, how do I separate my deprotected peptide from the fulvene-piperidine adduct?Causality: The fulvene-piperidine adduct is highly lipophilic and often co-precipitates with the peptide when using standard ether precipitation.
Solution: Employ a biphasic solvent extraction system utilizing polar and non-polar solvents. A 1:1 mixture of acetonitrile (or methanol) and a non-polar solvent like hexane or heptane will force a partition. The lipophilic adduct readily dissolves in the hexane layer, while the deprotected peptide remains in the polar acetonitrile layer[3]. Alternatively, substitute piperidine with tris(2-aminoethyl)amine , which forms a highly polar DBF adduct that can be easily washed away in a pH 5.5 phosphate buffer[4].
Q3: During aqueous acidic work-up (e.g., 1M HCl or Citric Acid) to remove piperidine, I am getting severe, unbreakable emulsions. How do I fix this?Causality: Protonated piperidine acts as a mild surfactant. When combined with the greasy, insoluble fulvene-piperidine adduct at the aqueous-organic interface, it creates a highly stable emulsion.
Solution: Do not shake vigorously; use gentle inversion. If an emulsion forms, saturate the aqueous layer by adding solid NaCl (brine) to increase the ionic strength, which forces the organic components out of the aqueous phase. If the emulsion persists due to suspended solid adducts, filter the entire biphasic mixture through a pad of Celite before attempting phase separation in the separatory funnel.
Q4: Piperidine is causing aspartimide formation (ring closure) at the Asp-Xaa sequences of my peptide. Are there alternative reagents?Causality: The high basicity of piperidine (pKa 11.1) can catalyze the nucleophilic attack of the adjacent amide nitrogen onto the aspartic acid side-chain ester, forming a cyclic aspartimide byproduct.
Solution: Switch to a secondary amine with a lower pKa or different steric profile. Piperazine (often used with 0.1M HOBt) or Morpholine (pKa 8.3) significantly suppresses aspartimide formation while maintaining deprotection efficacy[1]. Avoid using DBU for these specific sequences, as its extreme basicity (pKa 13.5) will rapidly accelerate aspartimide formation[5].
📊 Quantitative Data: Piperidine Alternatives for Fmoc Deprotection
When piperidine work-ups become insurmountable, selecting an alternative reagent based on physicochemical properties is the best path forward.
Reagent
pKa
Boiling Point (°C)
Primary Use Case / Advantage
Side Reaction Risk Profile
Piperidine
11.1
106
Standard SPPS & Solution-phase
High (Aspartimide formation)
Piperazine
9.8
146
Aspartimide suppression
Low (Requires EtOH/DMF for solubility)
Morpholine
8.3
129
Glycopeptide synthesis (base-sensitive)
Very Low
DBU
13.5
261
Rapid deprotection of difficult sequences
Very High (Do not use with Asp residues)
Tris(2-aminoethyl)amine
~10.0
266
Solution-phase (Allows aqueous extraction)
Moderate (Can form precipitates in DCM)
🧪 Self-Validating Experimental Protocols
Protocol A: Toluene Co-Evaporation for Piperidine Removal
This protocol ensures the thermal protection of your product while validating the complete removal of the amine.
Concentration: Transfer the crude reaction mixture to a round-bottom flask. Concentrate the solvent (e.g., DMF or DCM) under reduced pressure at a maximum bath temperature of 30 °C until a viscous oil remains.
Azeotropic Addition: Add 10–15 mL of anhydrous toluene per gram of crude material. Swirl to ensure complete dissolution/suspension.
Co-evaporation: Evaporate the mixture under high vacuum (rotary evaporator). The piperidine will co-distill with the toluene.
Validation Step (Odor & pH): Repeat the toluene addition and evaporation 2 to 3 times. The process is complete when the distinct, pungent amine odor of piperidine is no longer detectable, and a damp piece of pH paper held in the flask vapor space does not turn blue.
Final Drying: Place the flask under high vacuum (lyophilizer or Schlenk line) for 2 hours to remove trace toluene.
Protocol B: Biphasic Extraction of Dibenzofulvene Adducts (Solution-Phase)
A self-validating liquid-liquid extraction to isolate peptides from lipophilic scavenged adducts.
Solvent Prep: Following deprotection and initial solvent evaporation, dissolve the crude oily residue in a 1:1 mixture of Acetonitrile and Hexane (20 mL total volume per 100 mg of peptide).
Phase Partitioning: Transfer the mixture to a separatory funnel or centrifuge tube. Vigorously mix (or vortex) for 60 seconds.
Validation Step (Phase Separation): Allow the layers to separate. You must observe two distinct, clear layers. The top layer is the non-polar hexane (containing the DBF-piperidine adduct); the bottom layer is the polar acetonitrile (containing the free peptide). If the layers are cloudy, add a few drops of methanol to clarify the acetonitrile layer.
Extraction: Drain the bottom acetonitrile layer into a clean flask.
Washing: Add fresh acetonitrile to the remaining hexane layer, mix, and separate again to extract any residual peptide. Combine the acetonitrile layers.
Isolation: Evaporate the combined acetonitrile layers under reduced pressure to yield the purified, deprotected peptide.
🗺️ Work-Up Decision Workflow
Decision tree for isolating products from piperidine-mediated reactions.
References
Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? National Institutes of Health (NIH) / PMC. Available at:[1]
Piperidine-based glycodendrons as protein N-glycan prosthetics. National Institutes of Health (NIH) / PMC. Available at:[2]
How best can I remove Fmoc from a peptide to expose the N-terminal? ResearchGate. Available at:[3]
Methods for Removing the Fmoc Group. Springer Nature Experiments. Available at:[4]
Overview of Solid Phase Peptide Synthesis (SPPS): Fmoc Deprotection Mechanism. Peptide.com. Available at:[5]
A Researcher's Guide to the Biological Target Validation of Novel Compounds: A Comparative Approach Featuring [(1-Methylpiperidin-4-yl)methyl]-(2-thienyl-methyl)amine
In the landscape of modern drug discovery, the journey from a promising chemical entity to a clinically effective therapeutic is fraught with challenges. A critical, and often arduous, step in this process is the definit...
Author: BenchChem Technical Support Team. Date: March 2026
In the landscape of modern drug discovery, the journey from a promising chemical entity to a clinically effective therapeutic is fraught with challenges. A critical, and often arduous, step in this process is the definitive validation of a compound's biological target.[1][2][3] This guide provides a comprehensive overview of contemporary strategies for target validation, using the novel compound [(1-Methylpiperidin-4-yl)methyl]-(2-thienyl-methyl)amine as a working example. While the specific biological target of this compound is not extensively documented in public literature[4], its chemical structure, featuring a 1-methylpiperidine moiety, suggests potential interactions with a range of neurological targets, such as G-protein coupled receptors (GPCRs) or monoamine transporters.[5][6][7]
This document is intended for researchers, scientists, and drug development professionals, offering a comparative analysis of key experimental methodologies. We will delve into the causality behind experimental choices, present detailed protocols, and provide a framework for designing a robust target validation cascade.
The Imperative of Target Validation
The high attrition rate of drug candidates in clinical trials is often attributed to an incomplete understanding of the drug's mechanism of action.[2] Rigorous target validation aims to establish a clear and unambiguous link between the engagement of a specific biological molecule by a drug and the resulting therapeutic effect.[3][8] This process can be broadly categorized into two complementary approaches: chemical validation, using small molecules to modulate the target, and genetic validation, which involves altering the gene that encodes the target.[2]
This guide will focus on a multi-pronged approach, integrating biophysical, cellular, and genetic techniques to build a compelling case for target validation. We will compare and contrast three powerful methodologies:
Surface Plasmon Resonance (SPR): For quantifying direct binding kinetics and affinity in a label-free, in vitro setting.[9][10][11]
Cellular Thermal Shift Assay (CETSA): To confirm target engagement within the complex milieu of a living cell.[12][13][14]
CRISPR-Cas9 Gene Editing: As the gold standard for genetic validation, to unequivocally link the target to the compound's cellular phenotype.[1][15][16][17]
Comparative Analysis of Target Validation Methodologies
The selection of a target validation strategy depends on various factors, including the nature of the target, the availability of reagents, and the specific questions being addressed. The following table provides a comparative overview of the techniques discussed in this guide.
Methodology
Principle
Key Outputs
Advantages
Limitations
Surface Plasmon Resonance (SPR)
Measures changes in the refractive index at a sensor surface upon binding of an analyte to an immobilized ligand.[9][10]
Binding affinity (KD), association rate (ka), dissociation rate (kd).[10]
Real-time, label-free, provides detailed kinetic information, high sensitivity.[10][11][18]
Requires purified protein, immobilization may affect protein conformation, may not be suitable for all target classes (e.g., some membrane proteins).
Cellular Thermal Shift Assay (CETSA)
Based on the principle that ligand binding stabilizes a protein, leading to an increase in its melting temperature.[12][13]
Target engagement in cells, can be used to assess compound permeability.[12]
In-cell/in-vivo applicability, no need for compound labeling, reflects a more physiological environment.[13][14]
Throughput can be a limitation for traditional Western blot-based readout, not all proteins exhibit a clear thermal shift, indirect measure of binding.
CRISPR-Cas9 Gene Editing
Precise and permanent disruption or modification of the gene encoding the putative target.[15][17]
Confirmation of target necessity for compound's biological effect.
Definitive genetic validation, can create knockout, knock-in, or mutant cell lines, versatile.[1][16]
Potential for off-target effects, can be time-consuming to generate and validate cell lines, not applicable for target de-validation in all contexts.
Experimental Workflows and Protocols
A logical and sequential application of different validation techniques is crucial. The following diagram illustrates a typical workflow for validating the biological target of a novel compound like [(1-Methylpiperidin-4-yl)methyl]-(2-thienyl-methyl)amine.
Caption: A phased approach to target validation.
Protocol 1: Surface Plasmon Resonance (SPR) for Binding Kinetics
This protocol outlines the steps to determine the binding affinity and kinetics of [(1-Methylpiperidin-4-yl)methyl]-(2-thienyl-methyl)amine to its putative target protein.
Causality: SPR is chosen as the initial step to provide quantitative, real-time data on the direct interaction between the compound and a purified target protein. This confirms a physical interaction and provides key kinetic parameters (ka and kd) that can inform on the compound's mechanism of action.[10]
Caption: Step-by-step SPR experimental workflow.
Detailed Steps:
Sensor Chip Preparation: Covalently immobilize the purified putative target protein onto a suitable sensor chip (e.g., a CM5 chip via amine coupling).
Assay Optimization: Determine the optimal running buffer composition, pH, and temperature to ensure protein stability and minimize non-specific binding.
Analyte Injection: Prepare a series of concentrations of [(1-Methylpiperidin-4-yl)methyl]-(2-thienyl-methyl)amine in the running buffer. Inject each concentration over the immobilized target surface for a defined period to monitor association.
Dissociation Monitoring: Following the association phase, flow the running buffer over the chip to monitor the dissociation of the compound from the target.
Regeneration: If necessary, inject a mild regeneration solution to remove any remaining bound compound and prepare the surface for the next injection.
Data Analysis: Use the instrument's software to globally fit the association and dissociation curves from the different compound concentrations to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD).
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol describes how to perform a CETSA experiment to confirm that [(1-Methylpiperidin-4-yl)methyl]-(2-thienyl-methyl)amine engages its target in a cellular environment.[12][13][19]
Causality: CETSA is employed to bridge the gap between in vitro biophysical data and cellular activity. A positive thermal shift provides strong evidence that the compound enters the cell and binds to its intended target in a native, physiological context.[12][13]
Detailed Steps:
Cell Culture and Treatment: Culture cells expressing the target of interest. Treat the cells with either the vehicle control or a saturating concentration of [(1-Methylpiperidin-4-yl)methyl]-(2-thienyl-methyl)amine for a predetermined time (e.g., 1-2 hours).
Heating Step: Resuspend the cells in a suitable buffer (e.g., PBS) and aliquot them into PCR tubes. Heat the cell suspensions across a range of temperatures for a short duration (e.g., 3 minutes).[14]
Cell Lysis: Lyse the cells by freeze-thaw cycles (e.g., using liquid nitrogen) or other appropriate methods.
Separation of Soluble and Precipitated Fractions: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.
Protein Quantification and Analysis: Collect the supernatant (soluble fraction) and quantify the amount of the target protein using a specific antibody via Western blotting or a more high-throughput method like HiBiT CETSA.[12][20]
Data Analysis: Plot the amount of soluble target protein as a function of temperature for both the vehicle- and compound-treated samples. A shift in the melting curve to a higher temperature in the presence of the compound indicates target stabilization and therefore, engagement.
Protocol 3: CRISPR-Cas9 for Definitive Target Validation
This protocol details the use of CRISPR-Cas9 to knock out the gene encoding the putative target, thereby validating its role in the observed cellular phenotype of [(1-Methylpiperidin-4-yl)methyl]-(2-thienyl-methyl)amine.[1][15][21]
Causality: CRISPR-Cas9 provides the most definitive evidence for target validation.[2] If the compound's biological effect is abrogated in cells lacking the target protein, it establishes a causal link between target engagement and cellular response, ruling out off-target effects as the primary driver of the phenotype.[15]
Caption: CRISPR-Cas9 target validation workflow.
Detailed Steps:
Guide RNA (gRNA) Design: Design two or more gRNAs that target early exons of the gene encoding the putative target to ensure a functional knockout.
Vector Construction and Transfection: Clone the gRNAs into a vector that also expresses the Cas9 nuclease. Transfect the resulting plasmid into the chosen cell line.
Clonal Selection and Expansion: Isolate single cells and expand them into clonal populations.
Knockout Validation: Screen the clonal populations to identify those with a complete knockout of the target protein. This should be confirmed at both the genomic level (sequencing) and the protein level (Western blot).
Phenotypic Analysis: Treat both the wild-type and the validated knockout cell lines with a dose-response of [(1-Methylpiperidin-4-yl)methyl]-(2-thienyl-methyl)amine. Measure a relevant phenotypic output (e.g., cell proliferation, apoptosis, or a specific signaling event).
Rescue Experiment (Optional but Recommended): To further strengthen the validation, re-introduce the wild-type target protein into the knockout cells and demonstrate that the sensitivity to the compound is restored.
Conclusion
The validation of a biological target is a cornerstone of successful drug discovery.[8] For a novel compound such as [(1-Methylpiperidin-4-yl)methyl]-(2-thienyl-methyl)amine, a systematic and multi-faceted approach is paramount. By integrating quantitative biophysical methods like SPR, cellular target engagement assays such as CETSA, and definitive genetic techniques like CRISPR-Cas9, researchers can build a robust and compelling validation package. This not only increases confidence in the therapeutic potential of a lead compound but also provides a solid foundation for further preclinical and clinical development. The principles and protocols outlined in this guide offer a framework for navigating the complexities of target validation and ultimately, for accelerating the delivery of new medicines to patients.
References
Biocompare. (2022, October 28). Target Validation with CRISPR. Available at: [Link]
Charles River Laboratories. CRISPR Cas9 Gene Editing. Available at: [Link]
PMC. Target Validation: Linking Target and Chemical Properties to Desired Product Profile. Available at: [Link]
Horizon Discovery. Drug Target Identification & Validation. Available at: [Link]
PubMed. (2015, April 15). The impact of CRISPR-Cas9 on target identification and validation. Available at: [Link]
Horizon Discovery. CRISPR-Cas9 screening for target identification. Available at: [Link]
Proclinical. Importance of Target Identification & Validation in Drug Development. Available at: [Link]
Reaction Biology. Surface Plasmon Resonance Assay Services. Available at: [Link]
World Journal of Biology Pharmacy and Health Sciences. (2024, March 3). Target identification and validation in research. Available at: [Link]
Bio-protocol. 2.6. Cellular Thermal Shift Assay (CETSA). Available at: [Link]
Bio-Rad. Target Discovery: Identification and Validation. Available at: [Link]
NCBI. (2016, July 1). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Available at: [Link]
Charles River Laboratories. Surface Plasmon Resonance (SPR) Assay. Available at: [Link]
Eurofins Discovery. Target Binding Characterization. Available at: [Link]
EUbOPEN. NanoLuc and HiBIT CETSA assays to assess cellular target engagement of compounds in cells. Available at: [Link]
bioRxiv. (2026, February 8). Cellular thermal shift assay of subcellular isolates for evaluating drug-membrane target interactions. Available at: [Link]
Drug Hunter. (2025, November 26). Surface Plasmon Resonance: Enabling Insights into Kinetics and Mechanism. Available at: [Link]
MDPI. (2020, March 26). Biophysical Techniques for Target Validation and Drug Discovery in Transcription-Targeted Therapy. Available at: [Link]
ResearchGate. An Improved Scalable Process for Synthesis of Piperidin-4-yl-carbamates. Available at: [Link]
Binding Database. Binding Database. Available at: [Link]
Frontiers. (2022, February 20). Structure-Activity Relationship Studies of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) Analogues as Inhibitors of Human Equilibrative Nucleoside Transporters. Available at: [Link]
PMC. Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. Available at: [Link]
The Thiophene Advantage: A Comparative Guide to the Biological Activity of Thienyl vs. Phenyl Analogs of Piperidine Derivatives
In the landscape of modern drug discovery, the piperidine scaffold is a cornerstone, forming the structural basis of numerous therapeutic agents.[1] A pivotal strategy in optimizing lead compounds containing this moiety...
Author: BenchChem Technical Support Team. Date: March 2026
In the landscape of modern drug discovery, the piperidine scaffold is a cornerstone, forming the structural basis of numerous therapeutic agents.[1] A pivotal strategy in optimizing lead compounds containing this moiety is the bioisosteric replacement of aromatic rings to fine-tune pharmacological properties. Among these, the substitution of a phenyl ring for a thiophene ring is a classic and often fruitful approach in medicinal chemistry.[2] This guide provides an in-depth, objective comparison of the biological activities of thienyl versus phenyl analogs of piperidine derivatives, supported by experimental data, to inform and guide researchers in the field of drug development.
The Rationale for Bioisosteric Replacement: Phenyl vs. Thiophene
The phenyl group is a ubiquitous component in pharmaceuticals, prized for its aromaticity and ability to engage in various intermolecular interactions. However, its susceptibility to metabolic oxidation can lead to rapid clearance or the formation of reactive metabolites.[2] The thiophene ring, a five-membered aromatic heterocycle containing a sulfur atom, is considered a classical bioisostere of the phenyl ring due to their similar size, planarity, and aromatic character.[2]
The key differences lie in their electronic properties and metabolic profiles. The sulfur atom in the thiophene ring can alter the molecule's electron distribution and offers an additional site for hydrogen bonding, potentially enhancing drug-receptor interactions.[2] Furthermore, this substitution can significantly change a compound's metabolic stability and physicochemical properties like lipophilicity, thereby affecting its absorption, distribution, metabolism, and excretion (ADME) profile.[2] This guide will explore these differences through a detailed examination of experimental data.
Comparative Analysis of Biological Activity: A Case Study in Opioid Receptor Modulators
The family of 4-anilidopiperidine analgesics, which includes fentanyl and its analogs, provides a compelling case study for comparing phenyl and thienyl bioisosteres. The replacement of a phenethyl group with a thienylethyl group in a fentanyl analog is the key structural change that leads to the potent opioid sufentanil, highlighting the significant impact of this substitution.[3]
A recent study systematically investigated the isosteric replacement of a phenyl group with various heteroaromatic rings, including thiophene, in a series of phenylfentanyl analogs.[4] This research offers a direct, head-to-head comparison of their binding affinities for the mu (µ), kappa (κ), and delta (δ) opioid receptors.
Receptor Binding Affinity
The initial and most fundamental assessment of a compound's activity is its ability to bind to its molecular target. Radioligand binding assays are the gold standard for determining the binding affinity (Ki) of a test compound for a receptor.
Table 1: Comparative Opioid Receptor Binding Affinities of Phenyl vs. Thienyl Analogs
Compound ID
Aromatic Group
µ-OR Ki (nM)
κ-OR Ki (nM)
δ-OR Ki (nM)
3
Phenyl
1.13
1180
1290
9
2-Thienyl
0.05
49.3
64.2
Data extracted from a study on phenylfentanil analogues.[4]
The data clearly demonstrates that the isosteric replacement of the phenyl group with a 2-thienyl group (compound 9 ) resulted in a significant improvement in binding affinity at all three opioid receptors compared to the phenyl analog (compound 3 ).[4] Notably, the affinity for the primary target, the µ-opioid receptor, increased by more than 20-fold. This enhanced affinity suggests a more favorable interaction of the thienyl ring within the receptor's binding pocket.
Caption: A generalized experimental workflow for the comparative evaluation of piperidine analogs.
Functional Activity
Beyond simple binding, it is crucial to determine whether a compound acts as an agonist, antagonist, or inverse agonist. The GTPγS binding assay is a widely used functional assay that measures the activation of G-protein coupled receptors (GPCRs), such as opioid receptors.[5] Agonist binding promotes the exchange of GDP for GTP (or its non-hydrolyzable analog, GTPγS) on the Gα subunit, which can be quantified using a radiolabeled version, [³⁵S]GTPγS.
While the direct comparative study did not report GTPγS data for the thienyl analog, it is a critical next step in the evaluation process. A higher potency (lower EC₅₀) and/or a greater maximal effect (Emax) in this assay would indicate that the thienyl analog is not only binding more tightly but is also more effective at initiating the downstream signaling cascade. For instance, a separate study on various fentanyl analogs demonstrated their ability to stimulate [³⁵S]GTPγS binding, confirming their agonist activity at the µ-opioid receptor.[6]
In Vivo Efficacy
The ultimate test of a potential therapeutic is its efficacy in a living organism. For analgesics, the hot-plate test is a standard and reliable method for assessing antinociceptive effects in rodents.[7] This test measures the latency of the animal's response to a thermal stimulus, with an increase in latency indicating an analgesic effect.
The in vivo potency is typically expressed as the ED₅₀, the dose required to produce a maximal effect in 50% of the population. For example, in the case of fentanyl and its analogs, the ED₅₀ is determined by measuring the dose-dependent increase in tail-flick latency.[8] A comparative in vivo study of the phenyl and thienyl analogs from Table 1 would be essential to determine if the enhanced in vitro binding affinity of the thienyl analog translates to increased analgesic potency in a preclinical model.
Structure-Activity Relationship (SAR) Insights
The superior performance of the thienyl analog in binding assays can be attributed to several factors. The sulfur atom of the thiophene ring can engage in unique interactions, such as hydrogen bonding or dipole-dipole interactions, with amino acid residues in the receptor's binding pocket that are not possible for the phenyl ring.[2] Additionally, the different electronic nature of the thiophene ring can influence the overall conformation of the molecule, leading to a more optimal fit within the binding site.
The position of the sulfur atom within the thiophene ring and the substitution pattern on the ring are also critical determinants of biological activity. A comprehensive SAR study would involve synthesizing and testing various positional isomers of the thienyl-piperidine derivative to fully elucidate the structural requirements for optimal activity.
Experimental Protocols
To ensure the reproducibility and validity of the findings, detailed experimental methodologies are paramount. Below are representative protocols for the key assays discussed.
Radioligand Binding Assay (Competitive Binding)
This protocol describes a common method for determining the binding affinity (Ki) of a test compound for the µ-opioid receptor.
Membrane Preparation: Cell membranes expressing the µ-opioid receptor (e.g., from CHO-K1 cells) are prepared by homogenization and centrifugation. The final pellet is resuspended in a binding buffer (e.g., 50 mM Tris-HCl, pH 7.4). Protein concentration is determined using a standard method like the BCA assay.
Assay Setup: In a 96-well plate, add the following in order:
50 µL of binding buffer.
50 µL of various concentrations of the test compound (phenyl or thienyl analog).
50 µL of a fixed concentration of a radioligand with known high affinity for the µ-opioid receptor (e.g., [³H]DAMGO).
100 µL of the membrane preparation.
Incubation: The plate is incubated at room temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).[9]
Termination and Filtration: The binding reaction is terminated by rapid filtration through a glass fiber filter (e.g., GF/B) using a cell harvester. This separates the bound radioligand from the unbound. The filters are then washed multiple times with ice-cold wash buffer.
Quantification: The filters are placed in scintillation vials with a scintillation cocktail, and the radioactivity is counted using a liquid scintillation counter.
Data Analysis: Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand. Specific binding is calculated by subtracting non-specific binding from total binding. The IC₅₀ (the concentration of test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation.
[³⁵S]GTPγS Functional Assay
This protocol outlines a method to assess the functional activity of compounds at the µ-opioid receptor.
Membrane Preparation: Similar to the binding assay, membranes from cells expressing the µ-opioid receptor are prepared.
Assay Buffer: The assay is performed in a buffer containing 50 mM Tris-HCl, 3 mM MgCl₂, 0.2 mM EGTA, 100 mM NaCl, and a specific concentration of GDP (e.g., 10 µM), pH 7.4.
Assay Setup: In a 96-well plate, add the following:
Membrane preparation.
Varying concentrations of the agonist (phenyl or thienyl analog).
[³⁵S]GTPγS at a final concentration of approximately 0.05 nM.
Incubation: The plate is incubated at 30°C for 60 minutes.[6]
Termination and Filtration: The reaction is terminated by rapid filtration through glass fiber filters. The filters are washed with ice-cold buffer.
Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.
Data Analysis: Basal binding is measured in the absence of an agonist, and non-specific binding is determined in the presence of excess unlabeled GTPγS. Agonist-stimulated binding is calculated, and data are analyzed using non-linear regression to determine the EC₅₀ and Emax values.[5]
Hot-Plate Analgesia Test
This in vivo protocol is used to evaluate the analgesic efficacy of the compounds in mice.
Acclimation: Mice are acclimated to the testing room for at least 30 minutes before the experiment.[1]
Apparatus: A commercial hot-plate apparatus is used, maintained at a constant temperature (e.g., 55 ± 0.2°C).[1]
Baseline Measurement: Each mouse is placed on the hot plate, and the latency to the first sign of nociception (e.g., hind paw licking, flicking, or jumping) is recorded. A cut-off time (e.g., 30 seconds) is used to prevent tissue damage.[1]
Compound Administration: The test compounds (phenyl or thienyl analogs) or vehicle are administered (e.g., via subcutaneous injection).
Post-treatment Measurement: At a specific time point after administration (e.g., 30 minutes), the mice are again placed on the hot plate, and the response latency is measured.
Data Analysis: The analgesic effect is often expressed as the percentage of maximal possible effect (%MPE). The ED₅₀ is calculated from the dose-response curve.
Conclusion and Future Directions
The bioisosteric replacement of a phenyl ring with a thiophene ring in piperidine derivatives is a powerful strategy in drug design. As demonstrated by the case study of opioid receptor modulators, this substitution can lead to a significant enhancement in binding affinity and has the potential to improve functional activity and in vivo efficacy. The observed improvements are likely due to a combination of favorable electronic interactions and altered metabolic stability.
For researchers and drug development professionals, this comparative guide underscores the importance of considering thiophene as a viable alternative to the phenyl group in piperidine-containing scaffolds. The experimental data and detailed protocols provided herein offer a framework for the systematic evaluation of such analogs. Future work should focus on expanding these comparative studies to other biological targets and on elucidating the precise molecular interactions through structural biology techniques to further rationalize the observed differences in activity.
References
Melior Discovery. (n.d.). Hot Plate Test in Mice, Thermal Analgesia. Retrieved from Melior Discovery website. [Link]
Wikipedia. (n.d.). Hot plate test. Retrieved from Wikipedia. [Link]
Tjølsen, A., Berge, O. G., & Hole, K. (1991). A modified hot-plate test sensitive to mild analgesics. Pain, 47(1), 107–111. [Link]
University of Mustansiriyah. (n.d.). Analgesia Hot Plat Test. Retrieved from University of Mustansiriyah website. [Link]
Chakrabarti, S., Liu, N. J., & Gintzler, A. R. (2019). Radioligand-binding studies. Bio-protocol, 9(20), e3397. [Link]
Springer Nature. (n.d.). Radioligand Binding Assay for an Exon 11-Associated Mu Opioid Receptor Target. Retrieved from Springer Nature Experiments. [Link]
Livingston, K. E., & Traynor, J. R. (2018). Measuring ligand efficacy at the mu-opioid receptor using a conformational biosensor. eLife, 7, e35227. [Link]
Tracy, T. S., & Mosberg, H. I. (2001). Opioid Peptide Receptor Studies. 14. Stereochemistry Determines Agonist Efficacy and Intrinsic Efficacy in the [(35)S]GTP-gamma-S Functional Binding Assay. Journal of Pharmacology and Experimental Therapeutics, 296(1), 110–116. [Link]
Bilel, S., et al. (2022). In Vitro and In Vivo Pharmacological Characterization of Fentanyl Analogs. Frontiers in Pharmacology, 13, 865446. [Link]
Kenakin, T. (2009). Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors. Current Protocols in Pharmacology, Chapter 1, Unit 1.16. [Link]
Traynor, J. R., & Nahorski, S. R. (1995). Modulation by Mu-Opioid Agonists of guanosine-5'-O-(3-[35S]thio)triphosphate Binding to Membranes From Human Neuroblastoma SH-SY5Y Cells. Molecular Pharmacology, 47(4), 848–854. [Link]
Vardanyan, R., & Hruby, V. (2014). Fentanyl-related compounds and derivatives: current status and future prospects for pharmaceutical applications. Future Medicinal Chemistry, 6(4), 385–412. [Link]
Huang, J., et al. (2021). Design, Synthesis, and Structure-Activity Relationship Exploration of Alkyl/Phenylalkyl Piperidine Analogues as Novel Highly Potent and Selective μ Opioid Receptor Agonists. ACS Chemical Neuroscience, 12(2), 285–299. [Link]
ResearchGate. (2025). Design and Synthesis of 4-Phenyl Piperidine Compounds Targeting the Mu Receptor. Retrieved from ResearchGate. [Link]
ResearchGate. (n.d.). Comparison of the Efficacy of Phenylthiophene Analogs for Adenylyl.... Retrieved from ResearchGate. [Link]
Wen, Z., et al. (2022). Bridged Piperidine Analogues of a High Affinity Naphthalene-Based P2Y14R Antagonist. Journal of Medicinal Chemistry, 65(5), 4148–4173. [Link]
Shang, Y., et al. (2021). A comprehensive evaluation of the potential binding poses of fentanyl and its analogs at the μ-opioid receptor. Computational and Structural Biotechnology Journal, 19, 4616–4626. [Link]
Obeng, S., et al. (2023). Molecular Pharmacology Profiling of Phenylfentanil and Its Analogues to Understand the Putative Involvement of an Adrenergic Mechanism in Fentanyl-Induced Respiratory Depression. Journal of Medicinal Chemistry, 66(24), 16653–16670. [Link]
Comparative Cytotoxicity of Novel Piperidine Compounds: A Preclinical Evaluation Guide
Introduction & Scientific Rationale Piperidine and its derivatives represent a highly privileged scaffold in modern drug discovery, particularly in oncology. As a Senior Application Scientist, I frequently evaluate the t...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Scientific Rationale
Piperidine and its derivatives represent a highly privileged scaffold in modern drug discovery, particularly in oncology. As a Senior Application Scientist, I frequently evaluate the translational potential of these heterocyclic moieties. Recent structural optimizations have yielded novel piperidine derivatives acting as potent colchicine binding site inhibitors (CBSIs), advanced transition-metal conjugates, and functionalized anthracyclines[1][2][3].
This guide provides a rigorous, objective comparison of the cytotoxic performance of next-generation piperidine compounds against classical chemotherapeutics (e.g., 5-Fluorouracil, Doxorubicin, and Cisplatin). To ensure scientific integrity, the comparative data is supported by self-validating experimental protocols designed to elucidate both efficacy and mechanism of action.
Comparative Efficacy: Quantitative Data Analysis
To establish a baseline for efficacy, we must analyze the half-maximal inhibitory concentrations (
IC50
) of breakthrough piperidine derivatives across distinct cancer cell lines. The table below summarizes the performance of these novel compounds against established clinical standards.
Data Interpretation: The inclusion of the piperidine moiety significantly enhances lipophilic ligand efficiency and cellular penetration. For instance, Compound 17a exhibits an
IC50
of 0.81 µM against PC3 cells, vastly outperforming 5-Fluorouracil[1]. Similarly, substituting an
NH3
group in inactive transplatin with an aliphatic nonplanar piperidine (pip) ligand yields a complex that equals or exceeds the cytotoxicity of cisplatin[3].
Mechanistic Insights: The Apoptotic Cascade
The superior cytotoxicity of novel piperidines is not merely a function of target affinity, but of the specific downstream signaling cascades they trigger. For example, piperidine-based CBSIs bind to the colchicine site located between the α- and β-monomers of the tubulin heterodimer[1].
This mechanical disruption arrests the cell cycle at the G2/M phase. The prolonged arrest subsequently downregulates anti-apoptotic proteins (such as Bcl-2 and XIAP) while upregulating pro-apoptotic factors like Bax[1][4]. This critical shift in the Bax/Bcl-2 ratio irreversibly commits the cell to apoptosis via Caspase-3 activation, avoiding the inflammatory response typically associated with necrotic cell death[2].
Figure 1: Mechanistic pathway of piperidine-induced apoptosis via colchicine site binding.
Self-Validating Experimental Protocols
A robust cytotoxic evaluation requires orthogonal assays. Relying solely on metabolic indicators can lead to false positives if the compound induces cytostasis rather than cytotoxicity. Therefore, we pair the MTT metabolic assay with Annexin V/PI flow cytometry to create a self-validating system.
Figure 2: Orthogonal experimental workflow for evaluating piperidine compound cytotoxicity.
Causality & Rationale: The MTT assay measures the reduction of a tetrazolium component into an insoluble formazan product by mitochondrial succinate dehydrogenase[5][6]. We utilize this to quantify metabolically active cells. By running vehicle controls alongside established positive controls (e.g., 5-Fluorouracil or Cisplatin), the system self-validates the dynamic range of the assay, ensuring that observed toxicity is compound-specific.
Step-by-Step Methodology:
Cell Seeding: Harvest logarithmic-phase cells (e.g., PC3 or SKOV-3) using 0.25% Trypsin-EDTA. Seed at a density of
5×104
cells/well in a 96-well flat-bottom tissue culture plate[5].
Adherence: Incubate for 18 hours at 37°C in a 5%
CO2
humidified atmosphere to ensure complete cell adherence and physiological recovery from trypsinization stress[5].
Compound Treatment: Aspirate the media. Apply the novel piperidine compound in serial dilutions (e.g., 0.1 µM to 100 µM) using media containing <0.5% DMSO to prevent solvent-induced background toxicity[6]. Include a vehicle control (0.5% DMSO) and a reference standard. Incubate for 24-48 hours.
MTT Incubation: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate in the dark for 4 hours at 37°C[5][6].
Solubilization & Reading: Carefully aspirate the media to avoid disturbing the formazan crystals at the bottom of the wells. Add 150 µL of pure DMSO per well to solubilize the crystals. Read absorbance at 490 nm using a microplate reader[6]. Calculate the
IC50
using non-linear regression analysis.
Protocol 2: Annexin V-FITC/PI Flow Cytometry for Apoptosis
Causality & Rationale: While MTT confirms a reduction in viable cells, it cannot differentiate between necrosis and apoptosis. Annexin V binds to externalized phosphatidylserine (an early apoptotic marker), while Propidium Iodide (PI) intercalates DNA only when the plasma membrane is compromised (late apoptosis/necrosis)[2][3]. This dual-staining provides a definitive, mechanistic proof of cell death.
Step-by-Step Methodology:
Treatment & Harvest: Following a 24-hour treatment with the piperidine derivative at its calculated
IC50
, collect both the culture media (containing detached dead cells) and the adherent cells. Critical Step: Trypsinize cells without EDTA , as EDTA chelates the
Ca2+
ions strictly required for Annexin V binding.
Washing: Centrifuge at 300 × g for 5 minutes. Wash the cell pellet twice with ice-cold PBS to remove residual media and phenol red.
Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
Incubation: Gently vortex and incubate for 15 minutes at room temperature in the dark to preserve fluorophore integrity.
Acquisition: Add 400 µL of 1X Binding Buffer to each tube. Analyze immediately using a flow cytometer, capturing at least 10,000 events per sample. Quadrant analysis will separate viable (Annexin-/PI-), early apoptotic (Annexin+/PI-), late apoptotic (Annexin+/PI+), and necrotic (Annexin-/PI+) populations[2].
Conclusion
The structural versatility of the piperidine ring allows for the generation of highly potent cytotoxic agents. As demonstrated, derivatives like Compound 17a and trans-platinum piperidine complexes exhibit superior efficacy compared to traditional chemotherapeutics like 5-Fluorouracil and Cisplatin[1][3]. By employing rigorous, orthogonal validation protocols—combining metabolic viability screening with flow cytometric apoptotic profiling—researchers can confidently elucidate the mechanisms of these novel compounds and advance them through the preclinical pipeline.
References
Novel piperidine derivatives as colchicine binding site inhibitors induce apoptosis and inhibit epithelial-mesenchymal transition against prostate cancer PC3 cells - PMC (nih.gov).
Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties - d-nb.info.
Discovery and SAR study of piperidine-based derivatives as novel influenza virus inhibitors - PMC (nih.gov).
Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - Frontiers.
Evaluating the Cytotoxicity of Piperidine Analogs: Application Notes and Protocols - Benchchem.
Cytotoxicity and induction of apoptosis by formamidinodoxorubicins in comparison to doxorubicin in human ovarian adenocarcinoma cells - PubMed (nih.gov).
A Senior Application Scientist's Guide to the Synthesis of Substituted Piperidines: A Head-to-Head Comparison
The piperidine ring is a cornerstone of medicinal chemistry, appearing as a critical structural motif in a vast number of pharmaceuticals and natural products.[1][2] Its prevalence demands that researchers in drug discov...
Author: BenchChem Technical Support Team. Date: March 2026
The piperidine ring is a cornerstone of medicinal chemistry, appearing as a critical structural motif in a vast number of pharmaceuticals and natural products.[1][2] Its prevalence demands that researchers in drug discovery and development have a robust understanding of the synthetic strategies available for its construction. The choice of synthetic route is a critical decision, profoundly impacting yield, stereochemical control, substrate scope, and scalability.
This guide provides a comparative analysis of the most prominent and field-proven methodologies for synthesizing substituted piperidines. We will move beyond simple procedural lists to explore the underlying principles, dissect the causality behind experimental choices, and present comparative data to inform your selection of the optimal route for your specific target molecule.
Strategic Overview: Major Synthetic Pathways
The construction of the piperidine scaffold can be broadly categorized into two strategic approaches: the functionalization of a pre-existing six-membered ring (e.g., pyridine) or the cyclization of an acyclic precursor. Each strategy offers a unique set of advantages and is suited to different synthetic challenges.
Caption: Major synthetic strategies for piperidine synthesis.
Catalytic Hydrogenation of Pyridines
This is arguably the most direct and atom-economical method for accessing the piperidine core, making it highly valuable for both laboratory and industrial-scale synthesis.[3] The strategy involves the reduction of a substituted pyridine precursor. However, the aromatic stability of the pyridine ring presents a challenge, often necessitating harsh reaction conditions (high pressure, high temperature) and careful catalyst selection.[1][4]
Causality Behind Experimental Choices:
Catalyst Selection: Platinum (e.g., PtO₂, Adams' catalyst), Rhodium (e.g., Rh/C), and Ruthenium catalysts are most common.[1][3][5] Platinum and Rhodium are often effective under milder conditions than other catalysts.[4] Rhodium, in particular, has shown efficacy for hydrogenating functionalized pyridines under mild conditions (5 bar H₂, 40 °C).[4]
Acidic Medium: A critical factor for success is the use of an acidic solvent, typically glacial acetic acid.[5][6] The acid protonates the pyridine ring, which serves two purposes: it activates the ring towards reduction and it prevents the basic piperidine product from binding to and poisoning the metal catalyst.[7][8]
Stereoselectivity: The hydrogenation typically proceeds via syn-addition of hydrogen from the less sterically hindered face of the pyridine as it adsorbs to the catalyst surface. This often results in the formation of the cis-diastereomer as the major product.[6] For asymmetric hydrogenations, chiral auxiliaries attached to the pyridine ring can direct the approach of hydrogen, enabling high enantioselectivity.[8]
Data Presentation: Comparison of Catalysts for Pyridine Hydrogenation
Experimental Protocol: Hydrogenation of 2-Substituted Pyridine using PtO₂
This protocol is adapted from established literature procedures.[3][6]
Reactor Setup: Charge a high-pressure reactor with a solution of the substituted pyridine (e.g., 1.0 g) in glacial acetic acid (10-20 mL).
Catalyst Addition: Carefully add platinum(IV) oxide (PtO₂, Adams' catalyst, ~5 mol%) to the solution under an inert atmosphere if possible.
Hydrogenation: Seal the reactor and purge thoroughly with hydrogen gas (3-4 cycles). Pressurize the reactor to the desired pressure (e.g., 50-70 bar) with hydrogen.
Reaction: Stir the reaction mixture vigorously at room temperature for the required duration (typically 4-10 hours). Monitor the reaction progress by observing hydrogen uptake or by analytical techniques like TLC or GC-MS on aliquots.
Work-up: Upon completion, carefully vent the excess hydrogen. Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with methanol or ethyl acetate.
Isolation: Carefully neutralize the filtrate by the slow addition of a saturated sodium bicarbonate solution or concentrated ammonium hydroxide at 0 °C. Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate, 3x).
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude piperidine, which can be purified further by column chromatography or distillation.
Reductive Amination
Reductive amination is a highly versatile and powerful strategy for forming C-N bonds and is widely used for constructing piperidines from acyclic precursors.[9] The reaction typically involves the condensation of a 1,5-dicarbonyl compound (or a protected equivalent like glutaraldehyde) with a primary amine, followed by in-situ reduction of the resulting iminium ion intermediates. Intramolecular versions of this reaction are particularly effective for ring closure.[9][10]
Causality Behind Experimental Choices:
pH Control: The reaction is critically dependent on pH. A mildly acidic pH (typically 4-6) is optimal to facilitate the initial formation of the imine/iminium ion intermediate. If the pH is too acidic, the amine nucleophile is fully protonated and becomes unreactive. If too basic, the carbonyl group is not sufficiently activated for nucleophilic attack.
Choice of Reducing Agent: This is the most crucial decision.
Harsh Reagents (e.g., NaBH₄): Strong reducing agents can prematurely reduce the starting aldehyde or ketone before imine formation is complete, leading to alcohol byproducts and lower yields.
Mild, Selective Reagents (e.g., NaBH(OAc)₃, NaBH₃CN): Sodium triacetoxyborohydride (STAB) and sodium cyanoborohydride are ideal because they are mild enough not to reduce aldehydes and ketones but are highly effective at reducing the electrophilic iminium ion intermediate. This selectivity allows for efficient one-pot procedures where all reactants can be mixed together.
Caption: Reductive amination workflow and common side reaction.
Experimental Protocol: One-Pot Reductive Amination using NaBH(OAc)₃
This protocol describes a general one-pot procedure for piperidine synthesis.
Reactant Mixing: To a stirred solution of the 1,5-dicarbonyl compound (1.0 eq) and the primary amine (1.0-1.1 eq) in a suitable solvent (e.g., dichloromethane (DCM) or 1,2-dichloroethane (DCE)), add a catalytic amount of acetic acid (e.g., 0.1 eq) to maintain a mildly acidic pH.
Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the iminium intermediate.
Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.2-1.5 eq) portion-wise to the reaction mixture. Caution: Gas evolution may occur.
Reaction: Continue stirring at room temperature and monitor the reaction by TLC or LC-MS until the starting materials are consumed (typically 4-24 hours).
Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously for 30 minutes.
Extraction: Separate the organic layer. Extract the aqueous layer with the same organic solvent (2x).
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Aza-Diels-Alder Reaction
The aza-Diels-Alder reaction is a powerful [4+2] cycloaddition for constructing the six-membered piperidine ring, often with excellent control over multiple stereocenters in a single step.[3] The reaction involves an imine (the dienophile) reacting with a diene. The development of asymmetric variants has made this a highly valuable tool for accessing complex, enantiomerically enriched piperidines.[3][11][12]
Causality Behind Experimental Choices:
Reaction Partners: The classic setup involves an electron-deficient imine reacting with an electron-rich diene. The use of activated imines (e.g., N-acyl or N-sulfonyl) and electron-rich dienes (e.g., Danishefsky's diene) often leads to higher yields and better selectivity.[12]
Catalysis: The reaction is typically catalyzed by a Lewis acid (e.g., BF₃·OEt₂, ZnCl₂) or a chiral Brønsted acid.[3][12] The catalyst coordinates to the imine's nitrogen or carbonyl oxygen, lowering its LUMO energy and accelerating the cycloaddition.
Mechanism: While often depicted as a concerted [4+2] cycloaddition, many Lewis acid-catalyzed aza-Diels-Alder reactions may proceed through a stepwise Mannich-Michael pathway, especially with oxygenated dienes.[7][13] The choice of catalyst and substrates can influence the operative mechanism.
Data Presentation: Catalyst Performance in Asymmetric Aza-Diels-Alder Reactions
Experimental Protocol: Lewis Acid-Catalyzed Aza-Diels-Alder Reaction
This protocol provides a general guideline for an acid-catalyzed cycloaddition.[3]
Reactor Setup: To a flame-dried flask under an inert atmosphere (Nitrogen or Argon), add a solution of the imine (1.0 eq) in an anhydrous solvent (e.g., dichloromethane or toluene).
Cooling: Cool the solution to the desired temperature (e.g., -78 °C) using a dry ice/acetone bath.
Catalyst Addition: Add the Lewis acid catalyst (e.g., BF₃·OEt₂, 0.1-1.0 eq) dropwise. Stir for 15-30 minutes.
Diene Addition: Add the diene (1.0-1.5 eq) to the reaction mixture.
Reaction: Stir the reaction at the low temperature for several hours to days, monitoring progress by TLC.
Work-up: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Allow the mixture to warm to room temperature.
Extraction and Purification: Extract the mixture with an organic solvent, dry the combined organic layers, concentrate, and purify the product by flash column chromatography.
Pictet-Spengler Reaction
The Pictet-Spengler reaction is a classic and powerful method for synthesizing tetrahydro-β-carbolines and tetrahydroisoquinolines, which are bicyclic systems containing a piperidine ring.[14] The reaction involves the condensation of a β-arylethylamine (like tryptamine or phenethylamine) with an aldehyde or ketone, followed by an acid-catalyzed intramolecular electrophilic aromatic substitution to close the ring.[14][15]
Caption: Pictet-Spengler reaction workflow.
Causality Behind Experimental Choices:
Substrate Nucleophilicity: The success of the reaction is highly dependent on the nucleophilicity of the aromatic ring. Electron-rich systems like indoles and pyrroles react under mild conditions, whereas less nucleophilic rings like benzene require stronger acids and higher temperatures.[14]
Acid Catalysis: The reaction is driven by the formation of a highly electrophilic iminium ion, which is necessary for the subsequent intramolecular cyclization.[14] This explains the requirement for an acid catalyst in most cases.
Modern and Emerging Methods
While the aforementioned routes are the workhorses of piperidine synthesis, the field is continually evolving.
Transition-Metal-Catalyzed Cyclizations: Modern methods often leverage transition metals (e.g., Pd, Ni, Cu) to catalyze intramolecular C-N bond formation. These include reactions like the oxidative amination of non-activated alkenes and the coupling of azetidinones with alkynes.[1][16][17][18] These methods can offer novel pathways to highly substituted and complex piperidines.
Multicomponent Reactions (MCRs): MCRs allow for the construction of complex piperidine-containing molecules from three or more starting materials in a single pot, offering high efficiency and convergence.[1]
Asymmetric Reductive Transamination (ART): A recently developed rhodium-catalyzed method allows for the synthesis of chiral piperidines from pyridinium salts by introducing a chiral primary amine under reducing conditions, which displaces the original ring nitrogen while inducing chirality.[19]
Conclusion and Outlook
The synthesis of substituted piperidines is a rich and diverse field with a multitude of strategic options.
Catalytic Hydrogenation remains the most direct route from simple pyridines, ideal for producing less complex, cis-substituted piperidines, especially on a large scale.
Reductive Amination offers unparalleled flexibility for building highly functionalized piperidines from acyclic precursors, with excellent control offered by modern selective reducing agents.
The Aza-Diels-Alder Reaction is the premier choice for constructing multiple stereocenters with high precision in a single, convergent step, making it invaluable in complex target-oriented synthesis.
The Pictet-Spengler Reaction is a robust and reliable method for creating important fused bicyclic piperidine systems.
The optimal synthetic route is ultimately dictated by the specific substitution pattern, desired stereochemistry, and required scale of the target molecule. A thorough understanding of the principles, advantages, and limitations of each method, as presented in this guide, empowers the research scientist to make informed and effective strategic decisions in the pursuit of novel chemical entities.
References
Technical Support Center: Optimizing Reductive Amination for Piperidine Synthesis - Benchchem.
Reductive Amination Routes in the Synthesis of Piperidine IminoSugars - ResearchGate. [Link]
Reductive Amination of Piperidines with Aldehydes Using Borane-Pyridine.
Synthesis of Piperidine-3-carbothioamide: Application Notes and Experimental Protocols - Benchchem.
Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. [Link]
Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst - ResearchGate. [Link]
Oxa-Pictet-Spengler reaction as key step in the synthesis of novel σ receptor ligands with 2-benzopyran structure - PubMed. [Link]
Stereoselective Synthesis of Piperidines - ResearchGate. [Link]
Synthesis of piperdine - Powered by XMB 1.9.11 - Sciencemadness Discussion Board. [Link]
The Pictet-Spengler Reaction Updates Its Habits - MDPI. [Link]
Efficient Asymmetric Hydrogenation of Pyridines. [Link]
Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01860A. [Link]
Functionalization of Piperidine Derivatives for the Site‐Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate - PMC. [Link]
Asymmetric Brønsted acid-catalyzed aza-Diels–Alder reaction of cyclic C-acylimines with cyclopentadiene - Beilstein Journals. [Link]
Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio - White Rose Research Online. [Link]
A Guide to the Independent Verification of the Pharmacological Activity of a Novel Compound Series
In the realm of drug discovery and development, the identification of a novel compound series with potential therapeutic activity is a pivotal and exciting moment. However, this initial promise must be rigorously and ind...
Author: BenchChem Technical Support Team. Date: March 2026
In the realm of drug discovery and development, the identification of a novel compound series with potential therapeutic activity is a pivotal and exciting moment. However, this initial promise must be rigorously and independently verified to establish a solid foundation for further preclinical and clinical development. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on how to objectively compare a new product's performance with other alternatives, supported by robust experimental data. As emphasized by the National Institutes of Health (NIH), scientific rigor and transparency are paramount for the reproducibility of preclinical research.[1][2][3]
The journey from a promising "hit" to a viable drug candidate is fraught with challenges, and a significant number of compounds fail due to a lack of efficacy or unforeseen toxicities.[4] Therefore, a systematic and unbiased verification of a compound's pharmacological activity is not just a procedural step but a critical investment in the success of a drug development program. This process involves a multi-tiered approach, beginning with fundamental in vitro assays and progressing to more complex cellular and in vivo models.
The Verification Workflow: A Step-by-Step Approach
The independent verification of a novel compound series should follow a logical and evidence-based progression. This workflow ensures that resources are allocated efficiently and that decision-making is based on a comprehensive understanding of the compound's properties.
Caption: A typical workflow for the independent verification of a novel compound series.
Part 1: In Vitro Characterization - Establishing the Foundational Evidence
The initial phase of verification focuses on characterizing the compound's activity in controlled, non-living systems. These in vitro assays are essential for understanding the direct interaction of the compound with its intended biological target and for identifying potential liabilities early in the process.[5][6][7]
Primary Screening: Target Engagement and Potency
The first critical step is to confirm that the novel compound directly interacts with its intended molecular target.[4][8] This is known as target engagement. Subsequently, the potency of this interaction, typically measured as the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50), must be determined.
Key Experimental Protocols:
Biochemical Assays: These assays use purified proteins to directly measure the compound's effect on its target.[6] Common techniques include:
Enzyme-Linked Immunosorbent Assay (ELISA): To quantify the inhibition of an enzyme or the binding to a receptor.
Fluorescence Resonance Energy Transfer (FRET): To measure the proximity of two molecules, often used for protein-protein interaction or conformational changes.
Isothermal Titration Calorimetry (ITC): Provides a complete thermodynamic profile of the binding interaction, including affinity (Kd), stoichiometry, and enthalpy.[8]
Cell-Based Assays: These assays assess the compound's activity in a more physiologically relevant cellular context.[9]
Reporter Gene Assays: To measure the activation or inhibition of a specific signaling pathway downstream of the target.[8]
Cellular Thermal Shift Assay (CETSA): This powerful technique assesses target engagement in intact cells by measuring the thermal stabilization of the target protein upon compound binding.[8][9]
Data Presentation: Comparative Potency of Novel Compound Series
Compound
Target
Assay Type
IC50 / EC50 (nM)
Novel Compound A
Kinase X
Biochemical (FRET)
15
Novel Compound B
Kinase X
Biochemical (FRET)
25
Competitor Compound 1
Kinase X
Biochemical (FRET)
50
Competitor Compound 2
Kinase X
Biochemical (FRET)
120
Novel Compound A
Kinase X
Cell-Based (CETSA)
45
Novel Compound B
Kinase X
Cell-Based (CETSA)
70
Competitor Compound 1
Kinase X
Cell-Based (CETSA)
200
Competitor Compound 2
Kinase X
Cell-Based (CETSA)
>1000
Secondary Assays: Selectivity and Off-Target Effects
A crucial aspect of pharmacological verification is to assess the compound's selectivity for its intended target over other related and unrelated proteins. Poor selectivity can lead to off-target effects and potential toxicity.
Key Experimental Protocols:
Selectivity Profiling: Screening the compound against a panel of related targets (e.g., other kinases in the same family) to determine its selectivity index.
Broad Panel Screening: Testing the compound against a large, diverse panel of receptors, enzymes, and ion channels to identify potential off-target interactions.
Data Presentation: Selectivity Profile of Novel Compound A
Target
IC50 (nM)
Selectivity (Fold vs. Target X)
Kinase X (Target)
15
-
Kinase Y
500
33.3
Kinase Z
>10,000
>667
Receptor A
>10,000
>667
Ion Channel B
>10,000
>667
Mechanism of Action (MoA) Studies
Understanding how a compound exerts its pharmacological effect at a cellular level is fundamental. MoA studies aim to elucidate the downstream consequences of target engagement.
Key Experimental Protocols:
Western Blotting: To measure changes in the phosphorylation status or expression levels of key proteins in the signaling pathway downstream of the target.
High-Content Imaging: To visualize and quantify cellular changes, such as protein translocation, cell morphology, or apoptosis, in response to compound treatment.
Personal protective equipment for handling [(1-Methylpiperidin-4-yl)methyl]-(2-thienyl-methyl)amine
Comprehensive Safety and Operational Guide for Handling[(1-Methylpiperidin-4-yl)methyl]-(2-thienyl-methyl)amine For researchers, medicinal chemists, and drug development professionals, handling complex synthetic intermed...
Author: BenchChem Technical Support Team. Date: March 2026
Comprehensive Safety and Operational Guide for Handling[(1-Methylpiperidin-4-yl)methyl]-(2-thienyl-methyl)amine
For researchers, medicinal chemists, and drug development professionals, handling complex synthetic intermediates requires a rigorous understanding of both their macro-level hazards and their molecular behavior.[(1-Methylpiperidin-4-yl)methyl]-(2-thienyl-methyl)amine is a bifunctional building block featuring a piperidine ring, a thiophene moiety, and a highly reactive secondary amine core.
This guide synthesizes the physicochemical properties of these functional groups to provide a self-validating, highly authoritative operational and personal protective equipment (PPE) framework.
Hazard Causality: Understanding the Molecular Risk
To design an effective safety protocol, we must first deconstruct the chemical's structural liabilities. The hazards of[(1-Methylpiperidin-4-yl)methyl]-(2-thienyl-methyl)amine are not arbitrary; they are directly dictated by its molecular components:
The Piperidine Moiety (Corrosivity & Systemic Toxicity): Piperidine derivatives are strong bases. When in contact with moisture on the skin or mucous membranes, they cause rapid saponification of lipids and extraction of proteins, leading to irreversible tissue necrosis and corneal damage[1]. Furthermore, piperidine is highly lipophilic and can be rapidly absorbed through the skin, which has been shown to cause severe systemic toxicity in laboratory models[1].
The Secondary Amine Core (Carcinogenic Byproducts): The secondary amine bridge is chemically reactive. In the presence of nitrosating agents (such as nitrites, nitrogen oxides in the air, or specific reagents), secondary amines undergo nitrosation to form N-nitrosamines[2]. Nitrosamines are potent alkylating agents and are presumed to be highly carcinogenic[2],[3].
The Thiophene Ring (Penetration Enhancement): Thiophene derivatives add significant non-polar surface area to the molecule, increasing its overall lipophilicity[4]. This acts as a dermal penetration enhancer, meaning any accidental skin exposure will result in rapid absorption into the bloodstream.
Mechanism of secondary amine nitrosation leading to carcinogenic risk.
Mandatory Personal Protective Equipment (PPE) Framework
Because of the synergistic risks of basicity and high dermal permeability, a multi-layered approach to PPE is mandatory. Standard laboratory latex or thin nitrile gloves are insufficient, as amines can rapidly degrade these materials.
PPE Category
Recommended Equipment
Scientific Rationale
Eye/Face
Snug-fitting chemical safety goggles + Face shield
Protects against basic amine splashes which can cause immediate, irreversible corneal damage[1].
Hand
Heavy-duty Butyl rubber gloves (Double-gloved)
Amines rapidly permeate standard latex/nitrile. Butyl rubber offers superior chemical resistance to basic organic amines[4].
Body
Tyvek chemical suit or heavy-duty lab coat
Prevents dermal absorption. The thiophene's lipophilicity drastically enhances skin penetration[5].
The following protocol outlines the safe preparation of standard solutions (e.g., for in vitro assays or synthetic scale-up). This workflow minimizes aerosolization and prevents static discharge, which is critical when handling powdered organic amines[2].
Step 1: Pre-Operation Clearance & Setup
Ensure the chemical fume hood is certified and operating at an optimal face velocity of 80–120 feet per minute (fpm).
Purge the analytical balance area with an inert gas (Nitrogen or Argon) if available, to minimize ambient moisture and nitrogen oxides (NOx) that could trigger nitrosamine formation.
Remove any nitrites, strong acids, or oxidizing agents from the fume hood to prevent cross-reactivity[3].
Step 2: Weighing and Transfer
Use anti-static, disposable weigh boats. Avoid plastic spatulas that generate static electricity; use grounded stainless steel spatulas[2].
Weigh the required mass of[(1-Methylpiperidin-4-yl)methyl]-(2-thienyl-methyl)amine.
Transfer the compound into a borosilicate glass vial. Do not use standard polypropylene tubes for long-term storage, as lipophilic amines can leach plasticizers.
Step 3: Solubilization
Dissolve the compound in an aprotic solvent (e.g., anhydrous DMSO or DMF) rather than water. Causality: Adding water directly to a concentrated strong base can cause an exothermic protonation reaction, potentially generating hazardous aerosols.
Seal the vial immediately with a PTFE-lined septum cap.
Step 4: Decontamination
Wipe down all spatulas, balances, and hood surfaces with a dilute acidic solution (e.g., 5% acetic acid). Causality: The weak acid protonates the lipophilic amine, converting it into a water-soluble ammonium salt, which is easily wiped away and prevents residual dermal exposure.
Follow with a standard detergent wipe.
Step-by-step operational workflow for handling hazardous secondary amines.
Emergency Response and Waste Disposal
Spill Management:
If a spill occurs, clear the area immediately. Do not use sawdust or standard combustible absorbents. Neutralize the spill carefully with a weak acid (like sodium bisulfate) to form the amine salt, then absorb with inert vermiculite or sand[7].
Waste Segregation (Critical Step):
Secondary amines are highly toxic to aquatic life because they protonate in aquatic environments, disrupting cellular membranes of algae and invertebrates[3].
Never mix waste containing [(1-Methylpiperidin-4-yl)methyl]-(2-thienyl-methyl)amine with waste streams containing sodium nitrite, nitric acid, or other nitrosating agents.
Collect all contaminated gloves, weigh boats, and wipes in a designated, sealed hazardous waste container labeled: "Toxic/Corrosive Organic Amine Waste - Keep Away from Oxidizers and Nitrites."[4].
References
Iccons. (2020). Iccons BIS-PE 3:1, Component B Safety Data Sheet. Retrieved from[Link]
Australian Industrial Chemicals Introduction Scheme (AICIS). (2009). FULL PUBLIC REPORT Amines, bis (C11-14 branched and linear alkyl). Retrieved from[Link]
Australian Industrial Chemicals Introduction Scheme (AICIS). (2016). Piperidine: Human health tier II assessment. Retrieved from [Link]